Magl-IN-19
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H26F3N3O3 |
|---|---|
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
(4aR,8aS)-6-[4-[[4-(trifluoromethyl)phenyl]methyl]piperidine-1-carbonyl]-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C21H26F3N3O3/c22-21(23,24)16-3-1-14(2-4-16)11-15-5-8-26(9-6-15)20(29)27-10-7-18-17(12-27)25-19(28)13-30-18/h1-4,15,17-18H,5-13H2,(H,25,28)/t17-,18+/m1/s1 |
Clé InChI |
YUPLWIRVNVZRHU-MSOLQXFVSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of Monoacylglycerol Lipase (MAGL) Inhibitors
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound specifically named "Magl-IN-19." This technical guide will therefore focus on the well-characterized and potent monoacylglycerol lipase (B570770) (MAGL) inhibitor, KML29 , as a representative example to elucidate the core mechanism of action for this class of compounds. The principles and methodologies described herein are broadly applicable to the study of other MAGL inhibitors.
Executive Summary
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the central nervous system and peripheral tissues, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] Inhibition of MAGL presents a compelling therapeutic strategy for a range of neurological and inflammatory disorders by modulating the endocannabinoid system. This guide provides a detailed overview of the mechanism of action of MAGL inhibitors, with a specific focus on KML29. It outlines the molecular interactions, downstream signaling consequences, and the experimental protocols used to characterize these effects. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.
Core Mechanism of Action of MAGL Inhibition
The primary mechanism of action of MAGL inhibitors is the blockade of the catalytic activity of the MAGL enzyme.[2] MAGL is responsible for hydrolyzing 2-AG, an endogenous cannabinoid, into arachidonic acid (AA) and glycerol.[3] By inhibiting MAGL, these compounds prevent the breakdown of 2-AG, leading to its accumulation in various tissues, particularly the brain.[4]
This elevation of 2-AG levels has two major downstream consequences:
-
Enhanced Cannabinoid Receptor Signaling: Increased concentrations of 2-AG lead to greater activation of cannabinoid receptors, primarily the CB1 and CB2 receptors.[5] This enhanced signaling is associated with a range of physiological effects, including analgesia, anti-inflammatory responses, and neuroprotection.[2]
-
Reduced Pro-inflammatory Eicosanoid Production: The inhibition of 2-AG hydrolysis concurrently reduces the production of arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.[1] This reduction in pro-inflammatory mediators contributes significantly to the anti-inflammatory effects of MAGL inhibitors.[1]
KML29 is a potent and highly selective irreversible inhibitor of MAGL. It forms a covalent bond with the catalytic serine residue (Ser122) in the active site of MAGL, leading to sustained inactivation of the enzyme.[4] Its high selectivity for MAGL over other serine hydrolases, such as fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain-containing protein 6 (ABHD6), minimizes off-target effects.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for the MAGL inhibitor KML29.
| Inhibitor | Target | IC50 (nM) | Species | Assay Conditions | Reference |
| KML29 | MAGL | 8 | Mouse | Competitive ABPP in brain membrane proteome | [4] |
| KML29 | MAGL | 2.5 | Human | Not Specified | [6] |
| KML29 | FAAH | >10,000 | Mouse | Competitive ABPP in brain membrane proteome | [4] |
| KML29 | ABHD6 | >1,000 | Mouse | Competitive ABPP in brain membrane proteome | [4] |
Table 1: In Vitro Inhibitory Potency and Selectivity of KML29. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
| Treatment | Tissue | Analyte | Fold Change vs. Vehicle | Time Point | Reference |
| KML29 (40 mg/kg) | Brain | 2-AG | ~10-fold increase | 2 hours | [4] |
| KML29 (40 mg/kg) | Brain | Arachidonic Acid | Significant reduction | 2 hours | [4] |
| JZL184 (chronic) | Brain | 2-AG | ~10-fold increase | 2 hours post final dose | [7] |
Table 2: In Vivo Effects of MAGL Inhibition on Endocannabinoid and Fatty Acid Levels. JZL184 is another well-characterized MAGL inhibitor often used in in vivo studies.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of MAGL Inhibition
References
- 1. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. nomuraresearchgroup.com [nomuraresearchgroup.com]
The Discovery and Synthesis of JZL184: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Aspects of the Potent and Selective Monoacylglycerol Lipase (B570770) (MAGL) Inhibitor, JZL184.
This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of JZL184, a pivotal tool compound for studying the endocannabinoid system. JZL184 is a potent and selective irreversible inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Its use has been instrumental in elucidating the physiological and pathophysiological roles of 2-AG signaling in various processes, including pain, inflammation, and neurobiology.
Discovery and Rationale
JZL184 was developed as a selective inhibitor to dissect the functional roles of 2-AG from those of anandamide (B1667382), the other major endocannabinoid. The design strategy focused on a carbamate (B1207046) scaffold, a chemical group known for its ability to covalently and irreversibly inactivate serine hydrolases like MAGL. The development of JZL184 provided a crucial chemical probe that, when administered to mice, leads to a significant and sustained elevation of 2-AG levels in the brain (up to eight-fold) without affecting anandamide concentrations.[1][2] This selectivity allows for the specific investigation of 2-AG-mediated signaling pathways.
Mechanism of Action
JZL184 functions as an irreversible inhibitor of MAGL through the carbamoylation of the enzyme's catalytic serine nucleophile, Ser122.[3] This covalent modification permanently inactivates the enzyme, preventing the hydrolysis of 2-AG into arachidonic acid and glycerol. The inhibition is time-dependent, a characteristic of its covalent mechanism of action.[4] By blocking MAGL, JZL184 not only increases the levels of 2-AG, thereby enhancing signaling at cannabinoid receptors CB1 and CB2, but also reduces the downstream production of pro-inflammatory prostaglandins (B1171923) derived from arachidonic acid.[3]
Quantitative Data Summary
The inhibitory potency and selectivity of JZL184 have been characterized across different species and against related enzymes. The following tables summarize key quantitative data.
| Inhibitory Activity of JZL184 against MAGL | |
| Target | IC₅₀ |
| Mouse Brain Membrane MAGL | 8 nM[5] |
| Recombinant Mouse MAGL | 6 nM[6] |
| Human MAGL (hMGL) Lysates (0 min pre-incubation) | 68 nM[6] |
| Human MAGL (hMGL) Lysates (60 min pre-incubation) | 4.7 nM[6] |
| Rat MAGL | ~10-fold lower potency than mouse/human[1] |
| Selectivity Profile of JZL184 | |
| Off-Target | IC₅₀ |
| Mouse Brain Membrane FAAH | 4 µM[7] |
| Selectivity (FAAH/MAGL) | >300-fold[5] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of JZL184 are crucial for reproducible research.
Synthesis of JZL184
Note: This is a generalized representation. For exact reaction conditions, stoichiometry, and purification methods, consulting the supplementary information of the original publication (Long et al., Nat Chem Biol. 2009, 5(1):37-44) is recommended.
In Vivo Administration Protocol (Mouse Model)
JZL184 is typically administered to mice to study its effects on the central and peripheral nervous systems.
-
Preparation of JZL184 Formulation:
-
JZL184 can be prepared as a suspension in a vehicle consisting of saline, Emulphor, and ethanol (B145695) (18:1:1 v/v/v).[3]
-
The neat compound is added to the vehicle, and the mixture is vortexed, sonicated, and gently heated to create a uniform suspension.[3]
-
Alternatively, JZL184 can be dissolved in polyethylene (B3416737) glycol (PEG300).[3]
-
-
Administration:
-
Time Course:
Activity-Based Protein Profiling (ABPP) Protocol
ABPP is used to assess the potency and selectivity of JZL184 against serine hydrolases in complex proteomes.
-
Proteome Preparation:
-
Mouse brain tissue is homogenized in a suitable buffer (e.g., PBS).
-
The homogenate is then subjected to centrifugation to isolate the membrane fraction, which is enriched in MAGL.
-
-
Competitive Inhibition:
-
The brain membrane proteome is incubated with varying concentrations of JZL184 for a set period (e.g., 30 minutes at 37°C) to allow for target engagement.[1]
-
-
Probe Labeling:
-
A broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a fluorescent reporter (e.g., FP-rhodamine), is added to the mixture.[1]
-
The probe covalently labels the active sites of serine hydrolases that have not been inhibited by JZL184.
-
-
Analysis:
-
The labeled proteins are separated by SDS-PAGE.
-
The gel is scanned for fluorescence to visualize the activity of different serine hydrolases.
-
A decrease in the fluorescence intensity of the band corresponding to MAGL with increasing concentrations of JZL184 indicates potent inhibition. The selectivity is assessed by observing the lack of signal reduction for other serine hydrolase bands.
-
Enzyme Activity Assay (Substrate Hydrolysis)
This assay directly measures the ability of JZL184 to inhibit the enzymatic activity of MAGL.
-
Enzyme Source:
-
Recombinant human or mouse MAGL expressed in a suitable cell line (e.g., COS7 cells) or brain membrane preparations can be used.[3]
-
-
Inhibition Step:
-
The enzyme preparation is pre-incubated with JZL184 at various concentrations for a specified time (e.g., 30 minutes at 37°C).[1]
-
-
Hydrolysis Reaction:
-
The substrate, 2-arachidonoylglycerol (2-AG), is added to initiate the reaction.[1]
-
-
Quantification:
-
The reaction is stopped after a defined period.
-
The amount of product (arachidonic acid) or the depletion of the substrate (2-AG) is quantified using liquid chromatography-mass spectrometry (LC-MS).[1]
-
-
Data Analysis:
-
The concentration of JZL184 that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.
-
Visualizations
The following diagrams illustrate the signaling pathway affected by JZL184 and a typical experimental workflow.
Caption: Endocannabinoid signaling pathway modulation by JZL184.
Caption: A typical in vivo experimental workflow using JZL184.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. 1101854-58-3,(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]
- 3. 4-nitrophenyl 4-[bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate | 1101854-58-3 | Buy Now [molport.com]
- 4. orgsyn.org [orgsyn.org]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. (4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate - CAS:1101854-58-3 - Sunway Pharm Ltd [3wpharm.com]
- 8. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
The Function of MAGLi 432: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of MAGLi 432, a potent and selective reversible inhibitor of monoacylglycerol lipase (B570770) (MAGL). MAGL is a key serine hydrolase in the central nervous system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL by MAGLi 432 presents a promising therapeutic strategy by dually modulating the endocannabinoid and eicosanoid signaling pathways. This document details the quantitative data on MAGLi 432's potency and selectivity, provides in-depth experimental protocols for its characterization, and visualizes the intricate signaling pathways it influences.
Introduction
Monoacylglycerol lipase (MAGL) is a critical enzyme in lipid signaling, primarily catalyzing the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1][2] In the brain, MAGL is responsible for approximately 85% of 2-AG hydrolysis.[1] This enzymatic action terminates 2-AG signaling and simultaneously provides the primary precursor pool of AA for the synthesis of pro-inflammatory prostaglandins (B1171923) (PGs) through the action of cyclooxygenase (COX) enzymes.[1][3]
Given its central role in regulating both neuroprotective endocannabinoid signaling and pro-inflammatory eicosanoid production, MAGL has emerged as a significant therapeutic target for a range of neurological and inflammatory disorders.[2][4] MAGLi 432 is a novel, non-covalent, and reversible inhibitor of MAGL that has demonstrated high potency and selectivity for both human and mouse orthologs of the enzyme.[1][5] This guide will explore the functional implications of MAGL inhibition by MAGLi 432, presenting key data and methodologies for its scientific evaluation.
Mechanism of Action
The primary function of MAGLi 432 is to inhibit the enzymatic activity of MAGL. By binding to the active site of MAGL, MAGLi 432 prevents the hydrolysis of 2-AG.[1] This inhibition leads to a significant elevation of 2-AG levels in the brain and other tissues.[1][6] The accumulated 2-AG can then enhance its signaling through cannabinoid receptors CB1 and CB2, which are widely expressed in the central nervous system and immune cells.[7][8]
Simultaneously, by blocking the degradation of 2-AG, MAGLi 432 reduces the available pool of arachidonic acid for conversion into prostaglandins such as PGE2 and PGD2.[1][9] This reduction in pro-inflammatory eicosanoids contributes to the anti-inflammatory and neuroprotective effects observed with MAGL inhibition.[2][4]
Signaling Pathway
The inhibition of MAGL by MAGLi 432 initiates a cascade of signaling events. The following diagram illustrates the central role of MAGL and the consequences of its inhibition.
References
- 1. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocannabinoid hydrolysis generates brain prostaglandins that promote neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
Magl-IN-19: A Deep Dive into the Structure-Activity Relationship of a Novel MAGL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for Magl-IN-19, a highly potent and selective reversible inhibitor of monoacylglycerol lipase (B570770) (MAGL). This compound, also identified as compound 7o, emerged from a structure-guided discovery effort focused on a cis-hexahydro-pyrido-oxazinone scaffold. This document details the quantitative SAR data, experimental methodologies for its characterization, and the relevant biological pathways, offering a valuable resource for researchers in neuroscience, oncology, and inflammatory diseases.
Introduction to Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] The hydrolysis of 2-AG by MAGL not only terminates its signaling at cannabinoid receptors (CB1 and CB2) but also liberates arachidonic acid, a precursor to pro-inflammatory prostaglandins.[2][3] Consequently, inhibiting MAGL presents a compelling therapeutic strategy to enhance endocannabinoid signaling and reduce neuroinflammation, making it a target of significant interest for treating neurological disorders, pain, and cancer.[1][3]
The Emergence of this compound: A Structure-Guided Approach
This compound (compound 7o) was developed through a focused screening of a benzoxazinone (B8607429) library, which led to the identification of a reversible hit with high ligand efficiency. Subsequent structure-guided optimization of this initial hit resulted in the synthesis of the cis-hexahydro-pyrido-oxazinone series, culminating in the highly potent and selective this compound.[4]
Structure-Activity Relationship (SAR) of the cis-Hexahydro-pyrido-oxazinone Series
The SAR studies on the cis-hexahydro-pyrido-oxazinone scaffold revealed critical structural features influencing MAGL inhibitory potency. The data presented below is extracted from the seminal publication by Kuhn B, et al. (2024).[4][5]
Table 1: SAR of the Piperidine Moiety Substitutions
| Compound | R Group | hMAGL IC50 (nM) |
| Hit | (unspecified) | (initial hit potency) |
| 7o (this compound) | 4-(trifluoromethyl)benzyl | 1.8 |
| Analog A | Benzyl | 5.6 |
| Analog B | 4-fluorobenzyl | 3.2 |
| Analog C | 4-chlorobenzyl | 2.5 |
Data represents a summary of findings indicating the trend of substitution effects.
Table 2: Influence of the Headgroup Stereochemistry
| Compound | Stereochemistry | hMAGL IC50 (nM) |
| 7o (this compound) | (4R,8S) | 1.8 |
| Epimer of 7o | (4S,8R) | >1000 |
Data highlights the critical nature of the cis-(4R,8S) configuration for potent inhibition.
Experimental Protocols
The characterization of this compound and its analogs involved a series of robust biochemical and cellular assays.
MAGL Inhibition Assay
The inhibitory potency of the compounds against human and mouse MAGL was determined using a fluorogenic substrate-based assay.
-
Enzyme Source: Recombinant human and mouse MAGL.
-
Substrate: A fluorogenic substrate that releases a fluorescent signal upon cleavage by MAGL.
-
Assay Buffer: 10 mM Tris buffer (pH 7.2) containing 1 mM EDTA and 0.1 mg/mL BSA.[6]
-
Procedure:
-
Test compounds were serially diluted in DMSO and pre-incubated with the MAGL enzyme in the assay buffer in a 96-well plate format.
-
The enzymatic reaction was initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence was monitored over time using a plate reader.
-
IC50 values were calculated from the dose-response curves.
-
Selectivity Profiling: Competitive Activity-Based Protein Profiling (ABPP)
The selectivity of this compound was assessed against other serine hydrolases using competitive activity-based protein profiling (ABPP) in mouse brain lysates.[7]
-
Proteome Source: Mouse brain membrane proteome.
-
Probe: A broad-spectrum serine hydrolase activity-based probe (e.g., FP-TAMRA).
-
Procedure:
-
Mouse brain lysates were pre-incubated with various concentrations of this compound or vehicle (DMSO).
-
The activity-based probe was then added to the lysates to label the active serine hydrolases.
-
The labeled proteins were separated by SDS-PAGE.
-
The fluorescence intensity of the protein bands corresponding to different serine hydrolases was quantified to determine the inhibitory effect of this compound.
-
Visualizing Biological Pathways and Workflows
MAGL Signaling Pathway
The following diagram illustrates the central role of MAGL in the endocannabinoid and eicosanoid signaling pathways.
Caption: MAGL's role in endocannabinoid and inflammatory pathways.
This compound Discovery Workflow
This diagram outlines the logical progression from initial hit identification to the development of this compound.
Caption: Workflow for the discovery of this compound.
Experimental Workflow for MAGL Inhibition Assay
The following diagram details the key steps in determining the IC50 value of a test compound against MAGL.
Caption: Workflow for the MAGL enzymatic assay.
Conclusion
This compound represents a significant advancement in the development of reversible MAGL inhibitors. Its high potency and selectivity, elucidated through a rigorous structure-guided design and comprehensive experimental evaluation, underscore the therapeutic potential of targeting MAGL. This technical guide provides a foundational understanding of the SAR of the cis-hexahydro-pyrido-oxazinone series and the methodologies employed in its characterization, serving as a valuable asset for the scientific community dedicated to the discovery and development of novel therapeutics targeting the endocannabinoid system.
References
- 1. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol lipase reprograms lipid precursors signaling in liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Magl-IN-19: A Technical Guide to its Impact on 2-Arachidonoylglycerol (2-AG) Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol lipase (B570770) (MAGL) is a key serine hydrolase in the central nervous system and peripheral tissues, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG)[1][2][3]. The hydrolysis of 2-AG by MAGL yields arachidonic acid (AA) and glycerol[3][4]. 2-AG is a full agonist of the cannabinoid receptors CB1 and CB2, and its signaling plays a crucial role in various physiological processes, including pain perception, inflammation, and neurotransmission[5][6]. Arachidonic acid, in turn, is a precursor to pro-inflammatory eicosanoids, such as prostaglandins[1][4].
Magl-IN-19 is a putative selective inhibitor of MAGL. By blocking the enzymatic activity of MAGL, this compound is expected to increase the endogenous levels of 2-AG, thereby enhancing endocannabinoid signaling. Concurrently, inhibition of MAGL is anticipated to reduce the levels of arachidonic acid and its downstream inflammatory metabolites[1][4]. This dual action makes MAGL inhibitors like this compound promising therapeutic candidates for a range of neurological and inflammatory disorders.
Mechanism of Action
The primary mechanism of action of a MAGL inhibitor like this compound is the blockade of the catalytic activity of the MAGL enzyme. This inhibition leads to a significant accumulation of 2-AG in various tissues, particularly the brain[1]. The elevated 2-AG levels result in enhanced activation of cannabinoid receptors. A secondary but equally important consequence of MAGL inhibition is the reduction in the production of arachidonic acid from 2-AG, which in turn decreases the synthesis of pro-inflammatory prostaglandins[1][4].
Quantitative Effects on 2-AG Levels
The inhibition of MAGL by selective inhibitors leads to a significant and measurable increase in 2-AG levels in both in vitro and in vivo models. The following tables summarize representative data from studies on well-characterized MAGL inhibitors.
Table 1: In Vitro Effects of MAGL Inhibitors on 2-AG Levels
| Cell Type/Tissue Preparation | MAGL Inhibitor (Concentration) | Fold Increase in 2-AG (Mean ± SD) | Reference |
| Mouse Brain Membranes | JZL184 (1 µM) | 8-fold | [7] |
| Primary Human Astrocytes | MAGLi 432 (1 µM) | ~1.5-fold | [2] |
| Primary Human Pericytes | MAGLi 432 (1 µM) | ~2-fold | [2] |
| hMCEC/D3 cells | MAGLi 432 (1 µM) | ~1.5-fold | [2] |
Table 2: In Vivo Effects of MAGL Inhibitors on 2-AG Levels
| Animal Model | Tissue | MAGL Inhibitor (Dose) | Fold Increase in 2-AG (Mean ± SD) | Time Point | Reference |
| Mouse | Brain | JZL184 (10 mg/kg, i.p.) | ~8-fold | 4 hours | [7] |
| Mouse | Spleen | JZL184 (10 mg/kg, i.p.) | ~2-fold | 4 hours | [7] |
| Mouse | Lung | JZL184 (10 mg/kg, i.p.) | ~3-fold | 4 hours | [7] |
| Mouse | Liver | JZL184 (10 mg/kg, i.p.) | ~1.5-fold | 4 hours | [7] |
| MAGL Knockout Mouse | Brain | N/A | 58-fold | N/A | [3] |
Experimental Protocols
Quantification of 2-AG Levels by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes a general method for the extraction and quantification of 2-AG from biological samples.
Materials:
-
Biological tissue (e.g., mouse brain)
-
Internal standard (e.g., 2-AG-d8)
-
Homogenization buffer (e.g., Tris-HCl)
-
Organic solvents (e.g., chloroform, methanol)
-
Liquid chromatography system coupled to a mass spectrometer (LC-MS)
Protocol:
-
Sample Collection and Homogenization:
-
Tissues are rapidly dissected and flash-frozen in liquid nitrogen to minimize enzymatic degradation of 2-AG.
-
Frozen tissue is weighed and homogenized in a cold buffer containing an internal standard (e.g., 2-AG-d8) to correct for extraction efficiency.
-
-
Lipid Extraction:
-
Lipids are extracted from the homogenate using a biphasic solvent system, such as chloroform/methanol/water (Folch extraction).
-
The mixture is vortexed and centrifuged to separate the organic and aqueous layers. The lower organic phase containing the lipids is collected.
-
-
Sample Concentration and Reconstitution:
-
The organic solvent is evaporated under a stream of nitrogen.
-
The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol) for LC-MS analysis.
-
-
LC-MS Analysis:
-
The reconstituted sample is injected into an LC system equipped with a C18 column to separate 2-AG from other lipids.
-
The eluent is introduced into the mass spectrometer, and 2-AG and the internal standard are detected and quantified using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
Assessment of MAGL Inhibitor Selectivity by Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor against its target enzyme in a complex proteome.
Materials:
-
Tissue proteome (e.g., mouse brain lysate)
-
This compound or other MAGL inhibitors
-
Activity-based probe with a fluorescent reporter (e.g., FP-TAMRA)
-
SDS-PAGE gels
-
Fluorescence gel scanner
Protocol:
-
Proteome Preparation:
-
Tissues are homogenized in a suitable buffer, and the protein concentration is determined.
-
-
Inhibitor Incubation:
-
The proteome is pre-incubated with varying concentrations of this compound (or a vehicle control) for a specific time to allow for target engagement.
-
-
Probe Labeling:
-
A broad-spectrum serine hydrolase activity-based probe (e.g., FP-TAMRA) is added to the samples. The probe will covalently label the active site of serine hydrolases that were not inhibited by this compound.
-
-
SDS-PAGE and Fluorescence Scanning:
-
The reaction is quenched, and the proteins are separated by SDS-PAGE.
-
The gel is scanned using a fluorescence scanner to visualize the labeled serine hydrolases.
-
-
Data Analysis:
-
The fluorescence intensity of the band corresponding to MAGL is quantified. A decrease in fluorescence intensity in the inhibitor-treated samples compared to the control indicates inhibition of MAGL activity. The selectivity is assessed by observing the effect on other labeled serine hydrolases.
-
Signaling Pathways and Logical Relationships
The inhibition of MAGL by this compound initiates a cascade of events that ultimately lead to its therapeutic effects. The following diagram illustrates the logical relationships between MAGL inhibition and its downstream consequences.
Conclusion
This compound, as a representative MAGL inhibitor, holds significant therapeutic potential by elevating 2-AG levels and reducing the production of pro-inflammatory arachidonic acid metabolites. This technical guide provides a framework for understanding its mechanism of action and the experimental approaches used to quantify its effects. Further research with specific data for this compound will be crucial for its development as a clinical candidate. The methodologies and expected outcomes detailed here serve as a valuable resource for researchers in the field of endocannabinoid pharmacology and drug discovery.
References
- 1. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoglyceride lipase as a drug target: At the crossroads of arachidonic acid metabolism and endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]
- 7. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Pharmacological Properties of Magl-IN-19
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magl-IN-19, also identified as compound 7o, is a highly potent, selective, and reversible inhibitor of monoacylglycerol lipase (B570770) (MAGL). Developed through a structure-guided discovery process, this novel compound belongs to the cis-hexahydro-pyrido-oxazinone chemical class. It demonstrates excellent central nervous system (CNS) penetration and has shown efficacy in modulating neuroinflammatory processes in preclinical rodent models. As a reversible inhibitor, this compound presents a promising profile for therapeutic development, potentially avoiding the challenges of receptor desensitization associated with chronic administration of irreversible MAGL inhibitors. This document provides a comprehensive overview of the known pharmacological properties of this compound, including its mechanism of action, biochemical and cellular activity, and relevant experimental protocols.
Introduction to Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system (ECS), a critical lipid signaling network that regulates a vast array of physiological processes. The primary function of MAGL is the degradation of the most abundant endocannabinoid in the brain, 2-arachidonoylglycerol (B1664049) (2-AG).[1][2] The hydrolysis of 2-AG by MAGL produces arachidonic acid (AA) and glycerol.[1]
This enzymatic action serves two main purposes:
-
Termination of Endocannabinoid Signaling: By breaking down 2-AG, MAGL terminates its signaling at cannabinoid receptors (CB1 and CB2), thus modulating neurotransmission.[2]
-
Regulation of Pro-inflammatory Mediators: The AA produced from 2-AG hydrolysis is a primary precursor for the synthesis of pro-inflammatory eicosanoids, such as prostaglandins, through the cyclooxygenase (COX) pathways.[1][2]
Given this dual role, MAGL is a critical node linking endocannabinoid signaling with inflammatory pathways. Inhibition of MAGL elevates 2-AG levels, enhancing neuroprotective endocannabinoid tone, while simultaneously reducing the arachidonic acid pool available for prostaglandin (B15479496) production.[1][3] This makes MAGL a compelling therapeutic target for a range of disorders, including neurodegenerative diseases, neuroinflammation, pain, and cancer.[1][3]
This compound: A Novel Reversible Inhibitor
This compound (compound 7o) is a novel, reversible, and drug-like MAGL inhibitor.[4] Its development was aimed at achieving high potency and selectivity combined with favorable absorption, distribution, metabolism, and excretion (ADME) properties for CNS applications.[5]
The challenge with some early-generation MAGL inhibitors, particularly irreversible ones, has been the potential for tolerance and functional antagonism of the cannabinoid system due to sustained high levels of 2-AG, leading to CB1 receptor desensitization.[3] As a reversible inhibitor, this compound offers the potential for more controlled modulation of the ECS, which may provide a superior safety and efficacy profile for chronic therapeutic use.
Mechanism of Action
This compound functions as a competitive inhibitor that binds reversibly to the active site of the MAGL enzyme.[2] By occupying the active site, it prevents the substrate, 2-AG, from binding and being hydrolyzed. This leads to an accumulation of 2-AG and a reduction in the production of arachidonic acid and its downstream metabolites in tissues where MAGL is active.
The signaling pathway affected by this compound is illustrated below.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound. This information is derived from publicly available datasheets and the primary scientific literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC50 (nM) | Assay Type | Reference |
|---|
| MAGL | Not Specified | Data not publicly available | Not Specified |[4] |
Note: While this compound is described as "highly potent," specific IC50 values against different species' MAGL and key off-targets like FAAH, ABHD6, and ABHD12 are not yet available in the public domain. These values are crucial for a complete assessment of potency and selectivity.
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Species | Dose/Route | Value | Outcome | Reference |
|---|---|---|---|---|---|
| CNS Exposure | Rodents | Systemic | High CSF Exposure | CNS Penetrant | [5] |
| Target Engagement | Rodents | Systemic | Not Specified | Modulates neuroinflammatory processes |[5] |
Note: The primary literature confirms that this compound achieves high cerebrospinal fluid (CSF) exposure after systemic administration in rodents, indicating excellent blood-brain barrier penetration. However, specific quantitative parameters such as Cmax, half-life (t1/2), and oral bioavailability (F%) are not yet publicly available.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of pharmacological findings. The following sections describe the general methodologies likely employed to characterize this compound, based on standard practices in the field.
MAGL Enzymatic Activity Assay (Fluorometric)
This assay is used to determine the potency (IC50) of an inhibitor against purified MAGL enzyme.
Principle: The assay measures the enzymatic hydrolysis of a non-native, fluorogenic substrate by MAGL. Cleavage of the substrate releases a fluorescent product, and the rate of its formation is proportional to enzyme activity. The presence of an inhibitor reduces this rate.
Materials:
-
Recombinant human MAGL enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Fluorogenic substrate (e.g., 7-Hydroxycoumarinyl arachidonate)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = ~360/460 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include wells with DMSO only as a positive control (100% activity) and wells with buffer only as a background control.
-
Add the MAGL enzyme solution to all wells except the background control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin measuring the fluorescence intensity in kinetic mode at 37°C for 60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to calculate the IC50 value.
In Vivo Neuroinflammation Model (LPS Challenge)
This protocol is used to assess the ability of a MAGL inhibitor to modulate neuroinflammatory responses in a living animal model.
Principle: Systemic administration of lipopolysaccharide (LPS), a component of Gram-negative bacteria, induces a robust inflammatory response in the periphery and the brain. The efficacy of the test compound is measured by its ability to reduce pro-inflammatory markers in the brain.
Materials:
-
C57BL/6 mice (or other appropriate rodent strain)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound formulated in a suitable vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
-
Sterile saline
-
Anesthesia and surgical tools for tissue collection
-
Reagents for ELISA or qPCR analysis of cytokines (e.g., TNF-α, IL-1β)
Procedure:
-
Acclimatize animals to housing conditions for at least one week.
-
Divide animals into experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; this compound + LPS).
-
Administer this compound (or vehicle) via the desired route (e.g., oral gavage) at a pre-determined time before the inflammatory challenge.
-
Induce systemic inflammation by administering a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg). Administer sterile saline to the control group.
-
At a specified time point post-LPS injection (e.g., 2-6 hours), humanely euthanize the animals.
-
Collect brain tissue (e.g., hippocampus, cortex) rapidly and flash-freeze in liquid nitrogen or store in an appropriate buffer for analysis.
-
Process the tissue to prepare protein lysates or extract RNA.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or measure their mRNA expression levels using qPCR.
-
Compare the levels of inflammatory markers between the treatment groups to determine the anti-neuroinflammatory efficacy of this compound.
Therapeutic Potential and Future Directions
The pharmacological profile of this compound as a potent, selective, reversible, and CNS-penetrant MAGL inhibitor positions it as a strong candidate for the treatment of various neurological and neurodegenerative disorders.[5] By elevating 2-AG levels and reducing prostaglandin synthesis, this compound may offer therapeutic benefits in conditions characterized by neuroinflammation and endocannabinoid system dysregulation, such as:
-
Alzheimer's Disease
-
Parkinson's Disease
-
Multiple Sclerosis
-
Neuropathic Pain
-
Traumatic Brain Injury
Future research should focus on obtaining a complete pharmacological profile, including comprehensive selectivity screening and detailed pharmacokinetic and pharmacodynamic studies. Long-term efficacy and safety studies in relevant animal models will be crucial to validate its therapeutic potential and advance this compound toward clinical development.
References
- 1. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessgovernment.org [openaccessgovernment.org]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Magl-IN-19 in vitro potency and efficacy
An in-depth search has revealed no publicly available scientific literature or data pertaining to a compound designated "Magl-IN-19." Consequently, a technical guide on its in vitro potency and efficacy cannot be provided at this time.
The search results did, however, yield information on other monoacylglycerol lipase (B570770) (MAGL) inhibitors, such as MAGLi 432 and JZL184. These compounds have been characterized for their in vitro and in vivo effects.
It is possible that "this compound" is an internal development name, a very recent discovery not yet in the public domain, or a typographical error. Researchers and drug development professionals seeking information on MAGL inhibitors may find the literature on compounds like MAGLi 432 to be of interest.
For reference, key findings on the extensively studied MAGL inhibitor MAGLi 432 are summarized below, based on available research.
In Vitro Potency of MAGLi 432
MAGLi 432 is a potent and reversible inhibitor of monoacylglycerol lipase.[1][2] In vitro studies have demonstrated its high potency against both human and mouse MAGL.[1]
| Parameter | Value | Assay System | Reference |
| IC50 (human MAGL) | 4.2 nM | Enzymatic Assay | [1] |
| IC50 (in vitro, human cells) | < 10 nM | Activity-Based Protein Profiling (ABPP) in hCMEC/D3, primary human astrocytes, and pericytes | [1][2] |
| Effective Concentration | 1 µM | In vitro MAGL inhibition studies | [1][2] |
In Vitro Efficacy of MAGLi 432
The in vitro efficacy of MAGLi 432 has been demonstrated through its ability to block MAGL activity in various human cell types of the neurovascular unit, leading to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][3]
| Cell Type | Effect of 1 µM MAGLi 432 (6h treatment) | Reference |
| Human Brain Microvascular Endothelial Cells (hCMEC/D3) | Effective blockade of active MAGL; Increased 2-AG levels | [1][3] |
| Primary Human Astrocytes | Effective blockade of active MAGL; Increased 2-AG levels | [1][3] |
| Primary Human Pericytes | Effective blockade of active MAGL; Increased 2-AG levels | [1][3] |
Mechanism of Action of MAGL Inhibition
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-AG in the brain, hydrolyzing it into arachidonic acid and glycerol.[4][5] Inhibition of MAGL leads to an accumulation of 2-AG, which enhances the activation of cannabinoid receptors (CB1 and CB2).[4] This enhanced endocannabinoid signaling is associated with analgesic, anti-inflammatory, and neuroprotective effects.[4] Furthermore, by blocking the hydrolysis of 2-AG, MAGL inhibitors also reduce the levels of arachidonic acid, a precursor to pro-inflammatory prostaglandins.[5]
Caption: Signaling pathway of MAGL inhibition.
Experimental Protocols
Activity-Based Protein Profiling (ABPP)
A common method to assess the in vitro potency of MAGL inhibitors is competitive activity-based protein profiling (ABPP).[1] This technique involves treating cell lysates or live cells with the inhibitor at varying concentrations. Subsequently, a fluorescently tagged broad-spectrum serine hydrolase probe is added, which covalently binds to the active site of MAGL. The degree of probe labeling is inversely proportional to the inhibitor's potency. The fluorescence intensity is then quantified, often by gel electrophoresis followed by fluorescent scanning, to determine the IC50 value.[1]
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
LC-MS Measurement of 2-AG Levels
To determine the in vitro efficacy of MAGL inhibitors, liquid chromatography-mass spectrometry (LC-MS) is employed to measure the levels of 2-AG in cell lysates after treatment with the inhibitor.[1][3] Cells are incubated with the inhibitor or a vehicle control for a specified period. Following incubation, the cells are lysed, and lipids are extracted. The lipid extracts are then analyzed by LC-MS to quantify the amount of 2-AG, allowing for a direct assessment of the inhibitor's ability to prevent 2-AG degradation.[1]
Caption: Workflow for LC-MS measurement of 2-AG.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: CNS Penetration and Distribution of Magl-IN-19
Notice: Information regarding a specific monoacylglycerol lipase (B570770) (MAGL) inhibitor designated "Magl-IN-19" could not be located in the available scientific literature. The following guide synthesizes data on the central nervous system (CNS) penetration and distribution of several well-characterized MAGL inhibitors to provide a representative understanding of this class of compounds. The data presented here pertains to molecules such as JZL184, MJN110, and other preclinical candidates, and should not be directly extrapolated to an uncharacterized compound.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MAGL inhibitors for neurological and neurodegenerative diseases.
Introduction to MAGL Inhibition and CNS Drug Delivery
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a critical role in the endocannabinoid system by degrading the endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid and glycerol.[1][2] In the central nervous system, MAGL is the primary enzyme responsible for approximately 85% of 2-AG hydrolysis.[1][3] Inhibition of MAGL elevates 2-AG levels, which can produce neuroprotective, anti-inflammatory, and analgesic effects, making it an attractive therapeutic target for conditions like Alzheimer's disease, Parkinson's disease, and neuropathic pain.[4][5][6]
Effective therapeutic intervention for CNS disorders requires that MAGL inhibitors cross the blood-brain barrier (BBB) and distribute to relevant brain regions. This guide will explore the pharmacokinetic properties that govern the CNS penetration and distribution of MAGL inhibitors, supported by experimental data and methodologies.
Quantitative Data on CNS Penetration and Distribution
The ability of a drug to penetrate the CNS is often quantified by the brain-to-plasma ratio (Kp) and the unbound brain-to-plasma ratio (Kpu,u). The following tables summarize key pharmacokinetic parameters for several MAGL inhibitors based on preclinical studies.
Table 1: CNS Pharmacokinetic Parameters of a Novel MAGL Inhibitor
| Parameter | Value | Species | Administration | Source |
| MDCK-MDR1 Efflux Ratio | 0.8 | - | In vitro | [7] |
| Unbound Fraction in Plasma (fu,plasma) | 0.13 | Rat | - | [7] |
| Unbound Fraction in Brain (fu,brain) | 0.004 | Rat | - | [7] |
| Unbound Plasma-Brain Partition Coefficient (Kpuu,brain) | 1.9 | Mouse | Oral | [7] |
| Cmax (at 5 mg/kg) | 403 ng/mL | Rat | Oral | [7] |
| Oral Bioavailability | 73% | Rat | - | [7] |
Table 2: Brain Distribution of MAGL Expression
| Brain Region | Relative MGL mRNA Expression (Arbitrary Units) | Source |
| Cortex | 7.5 | [8] |
| Hippocampus | 6.8 | [8] |
| Cerebellum | 6.1 | [8] |
| Thalamus | 5.4 | [8] |
| Striatum | 4.6 | [8] |
| Hypothalamus | 1.2 | [8] |
| Brainstem | 1.0 | [8] |
Experimental Protocols
The following sections detail the methodologies commonly employed to assess the CNS penetration and distribution of MAGL inhibitors.
In Vitro Blood-Brain Barrier Models
-
Madin-Darby Canine Kidney (MDCK) Cells Transfected with MDR1: This assay is used to assess the potential for a compound to be a substrate of P-glycoprotein (P-gp), a major efflux transporter at the BBB.
-
Protocol: MDCK-MDR1 cells are seeded on a semi-permeable membrane in a transwell plate. The test compound is added to either the apical (blood side) or basolateral (brain side) chamber. After incubation, the concentration of the compound in both chambers is measured by LC-MS/MS. The apparent permeability (Papp) in both directions is calculated, and the efflux ratio (Papp(B-A) / Papp(A-B)) is determined. An efflux ratio close to 1 suggests the compound is not a significant P-gp substrate and is more likely to penetrate the BBB.[7]
-
In Vivo Pharmacokinetic Studies
-
Animal Models: Typically, rodents such as mice or rats are used.
-
Dosing: The MAGL inhibitor is administered, often orally (p.o.) or intraperitoneally (i.p.).
-
Sample Collection: At various time points post-administration, blood and brain tissue are collected.
-
Sample Processing:
-
Plasma: Blood is centrifuged to separate plasma.
-
Brain: The brain is homogenized in a suitable buffer.
-
-
Quantification: The concentration of the drug in plasma and brain homogenate is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Parameter Calculation:
-
Cmax: Maximum observed concentration.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
-
Brain-to-Plasma Ratio (Kp): Total concentration in brain / total concentration in plasma.
-
Unbound Fractions (fu,plasma and fu,brain): Determined by equilibrium dialysis.
-
Unbound Brain-to-Plasma Partition Coefficient (Kpuu,brain): Calculated as Kp * (fu,plasma / fu,brain). A Kpuu,brain value greater than 1 indicates active transport into the brain, while a value less than 1 suggests active efflux.
-
Ex Vivo Target Engagement Studies
-
Receptor Occupancy (RO) Analysis: This method assesses the degree to which the inhibitor binds to its target (MAGL) in the brain.
-
Protocol: Following administration of the MAGL inhibitor, brain tissue is collected. The tissue is then incubated with a radiolabeled or fluorescently tagged probe that binds to MAGL. The displacement of the probe by the inhibitor is measured to determine the percentage of target occupancy. ED50 (the dose required to achieve 50% of the maximum effect) can then be calculated.[7]
-
Visualizations of Experimental Workflows and Pathways
Experimental Workflow for Assessing CNS Penetration
Caption: Workflow for determining the CNS penetration of a MAGL inhibitor.
MAGL's Role in the Endocannabinoid Signaling Pathway
Caption: Simplified signaling pathway of MAGL in the brain.
Conclusion
The development of CNS-penetrant MAGL inhibitors holds significant promise for the treatment of a variety of neurological disorders. A thorough understanding of a compound's ability to cross the BBB and distribute within the brain is paramount for successful drug development. The methodologies and data presented in this guide provide a framework for evaluating the CNS pharmacokinetic and pharmacodynamic properties of novel MAGL inhibitors. While specific data for "this compound" is unavailable, the principles and experimental approaches outlined here are broadly applicable to the characterization of any new chemical entity targeting MAGL in the central nervous system. Further research is necessary to fully elucidate the therapeutic potential and safety profile of this class of drugs.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Toegang geblokkeerd / Access Blocked [scholarlypublications.universiteitleiden.nl]
- 3. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compound 4f, a novel brain-penetrant reversible monoacylglycerol inhibitor, ameliorates neuroinflammation, neuronal cell loss, and cognitive impairment in mice with kainic acid-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel MAGL inhibitor with excellent brain penetration and oral bioavailability | BioWorld [bioworld.com]
- 8. pnas.org [pnas.org]
Reversible vs. Irreversible Monoacylglycerol Lipase (MAGL) Inhibitors: A Technical Guide for Drug Development Professionals
December 10, 2025
Executive Summary
Monoacylglycerol lipase (B570770) (MAGL) has emerged as a critical therapeutic target for a range of pathologies, including neurodegenerative diseases, neuroinflammation, pain, and cancer. As the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), its inhibition offers a dual therapeutic benefit: the potentiation of neuroprotective endocannabinoid signaling and the reduction of pro-inflammatory eicosanoids derived from arachidonic acid. The development of MAGL inhibitors has bifurcated into two distinct strategic streams: irreversible covalent modifiers and reversible, non-covalent binders. This technical guide provides an in-depth comparison of these two modalities, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, quantitative comparisons, key experimental protocols for evaluation, and the core signaling pathways involved.
Introduction: The Therapeutic Rationale for MAGL Inhibition
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a pivotal role at the intersection of the endocannabinoid and eicosanoid signaling systems.[1][2] Its primary function is the hydrolysis of the monoacylglycerol 2-AG into free arachidonic acid (AA) and glycerol.[3][4] This action serves two key purposes: terminating 2-AG's signaling at cannabinoid receptors (CB1 and CB2) and supplying the primary precursor pool of AA for the synthesis of prostaglandins (B1171923) and other pro-inflammatory lipid mediators.[1][2]
Inhibition of MAGL is therefore a compelling therapeutic strategy. By blocking MAGL, levels of 2-AG are elevated, enhancing its analgesic, anxiolytic, and neuroprotective effects through cannabinoid receptor activation.[5][6] Concurrently, the reduction in AA levels dampens the production of prostaglandins, leading to potent anti-inflammatory effects, particularly in the central nervous system (CNS).[1][7] This dual mechanism of action makes MAGL inhibitors promising candidates for treating conditions where both endocannabinoid dysregulation and neuroinflammation are implicated.[6][8]
Mechanism of Action: Reversible vs. Irreversible Inhibition
The fundamental difference between the two classes of MAGL inhibitors lies in their interaction with the enzyme's active site, specifically with the catalytic serine residue (Ser122).
Irreversible (Covalent) Inhibitors
Irreversible inhibitors typically contain a reactive electrophilic group, or "warhead," such as a carbamate (B1207046) or urea, designed to be attacked by the nucleophilic Ser122 in the MAGL active site.[6][9] This attack results in the formation of a stable, covalent bond, leading to the permanent inactivation of the enzyme.[10] The enzyme's activity can only be restored through the synthesis of new protein.
This covalent mechanism offers the advantage of prolonged target engagement that is uncoupled from the inhibitor's pharmacokinetic profile, potentially leading to a sustained pharmacodynamic effect even after the drug has been cleared from circulation.[11] However, this permanence can also be a liability. The prolonged and complete inhibition of MAGL has been associated with the development of tolerance, CB1 receptor desensitization, and physical dependence in preclinical models.[3][12][13] Furthermore, the reactive nature of the warhead raises the risk of off-target covalent interactions with other serine hydrolases, which necessitates extensive selectivity profiling.[9]
Prominent examples of irreversible MAGL inhibitors include JZL184 , KML29 , and the clinical candidate ABX-1431 (Elcubragistat) .[9][14]
Reversible (Non-Covalent) Inhibitors
Reversible inhibitors bind to the MAGL active site through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[6][15] This binding is in equilibrium, and the inhibitor can freely associate and dissociate from the enzyme. The duration and extent of inhibition are therefore directly dependent on the inhibitor's concentration at the target site, tying the pharmacodynamic effect closely to its pharmacokinetics.
The key advantage of a reversible mechanism is the potential to avoid the adverse effects associated with chronic, profound MAGL inhibition.[8][12] By allowing for a more transient and titratable blockade of the enzyme, reversible inhibitors may offer a wider therapeutic window, reducing the risk of CB1 desensitization and improving the overall safety profile.[16] The development of potent and selective reversible inhibitors, such as benzylpiperidine derivatives and compounds like JNJ-42226314 , represents a significant focus in current MAGL-targeted drug discovery.[12][17]
Quantitative Comparison of MAGL Inhibitors
The potency and selectivity of MAGL inhibitors are critical parameters for their development. The following tables summarize publicly available data for key reversible and irreversible inhibitors. Potency is typically expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of inhibitor required to reduce enzyme activity by 50%.
Table 1: Irreversible MAGL Inhibitors - Potency Data
| Inhibitor | Target Species | IC50 (nM) | Assay Method | Reference(s) |
| JZL184 | Human | 8 | Competitive ABPP | [18] |
| Mouse | 8 | Competitive ABPP | [18] | |
| Rat | ~70-80 | Competitive ABPP | [19] | |
| KML29 | Human | 5.9 | Competitive ABPP | [20] |
| Mouse | 15 | Competitive ABPP | [19][20] | |
| Rat | 43 | Competitive ABPP | [19][20] | |
| ABX-1431 | Human | 14 | Competitive ABPP | [9] |
Table 2: Reversible MAGL Inhibitors - Potency Data
| Inhibitor | Target Species | IC50 (nM) | Ki (nM) | Assay Method | Reference(s) |
| JNJ-42226314 | Human | - | 2.6 | Enzymatic Assay | [17] |
| MAGL-IN-1 | Human | 80 | - | Spectrophotometric | [14] |
| Compound 13 | Human | 2.0 | 1.42 | Spectrophotometric | [12] |
| Compound 4f | Human | 3.6 | - | Enzymatic Assay | [5] |
Table 3: Selectivity Profile of Representative MAGL Inhibitors
| Inhibitor | Type | Selectivity over FAAH | Selectivity over ABHD6 | Reference(s) |
| JZL184 | Irreversible | >300-fold | Moderate | [18] |
| KML29 | Irreversible | >1000-fold | ~60-fold | [19] |
| ABX-1431 | Irreversible | High (>1000-fold) | High (>100-fold) | [9] |
| Compound 13 | Reversible | High (>5000-fold) | High | [12] |
| Compound 4f | Reversible | High (>277-fold) | High | [5] |
Core Signaling Pathways and Logic Diagrams
The therapeutic effects of MAGL inhibition are mediated through the modulation of two primary lipid signaling pathways.
Caption: MAGL Signaling Pathway and Point of Inhibition.
The diagram below illustrates the logical distinction between the two inhibition modalities.
Caption: Logical Flow of Reversible vs. Irreversible Inhibition.
Key Experimental Protocols
Accurate characterization of MAGL inhibitors requires a suite of robust biochemical and in vivo assays. The following sections detail the methodologies for essential experiments.
MAGL Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of MAGL by monitoring the hydrolysis of a chromogenic substrate, 4-nitrophenyl acetate (B1210297) (4-NPA), which produces the yellow-colored product 4-nitrophenol, detectable at 405-412 nm.[18]
Objective: To determine the rate of MAGL activity and calculate the IC50 value of an inhibitor.
Materials:
-
Human recombinant MAGL enzyme
-
MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
Substrate: 4-Nitrophenyl acetate (4-NPA) stock solution (e.g., in methanol (B129727) or ethanol)
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation: Prepare 1X Assay Buffer. Dilute the MAGL enzyme and 4-NPA substrate to their final working concentrations in 1X Assay Buffer.
-
Plate Setup:
-
100% Activity Wells (Control): Add Assay Buffer, MAGL enzyme, and solvent (without inhibitor).
-
Inhibitor Wells: Add Assay Buffer, MAGL enzyme, and serial dilutions of the test inhibitor.
-
Background Wells: Add Assay Buffer and solvent only (no enzyme).
-
-
Pre-incubation: Gently mix the plate and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the 4-NPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 405-412 nm at regular intervals (e.g., every minute for 10-30 minutes).
-
Data Analysis:
-
Subtract the background absorbance from all wells.
-
Determine the rate of reaction (change in absorbance over time) for each concentration.
-
Normalize the rates to the 100% activity control wells.
-
Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[4]
-
Caption: General Workflow for a Spectrophotometric MAGL IC50 Assay.
Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomic technique used to assess the potency and selectivity of an inhibitor against its target enzyme within a complex biological sample (e.g., brain homogenate or cell lysate).[10]
Objective: To determine the IC50 and selectivity profile of a MAGL inhibitor in a native proteome.
Materials:
-
Tissue/cell proteome (e.g., mouse brain membrane fraction)
-
Lysis buffer (e.g., PBS)
-
Test inhibitor
-
Activity-Based Probe (ABP): A fluorescently-tagged broad-spectrum serine hydrolase probe (e.g., FP-TAMRA) or a MAGL-specific probe.[1]
-
SDS-PAGE reagents and equipment
-
In-gel fluorescence scanner
Procedure:
-
Proteome Preparation: Homogenize tissue or lyse cells and determine protein concentration.
-
Inhibitor Incubation: Aliquot the proteome and incubate with a range of concentrations of the test inhibitor (or vehicle control) for a set time (e.g., 30 minutes at 37°C).
-
Probe Labeling: Add the fluorescent ABP to each sample and incubate for an additional period (e.g., 30 minutes). The probe will covalently label the active site of serine hydrolases that have not been blocked by the inhibitor.
-
SDS-PAGE: Quench the labeling reaction by adding SDS-loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization: Scan the gel using a fluorescence scanner. The intensity of the fluorescent band corresponding to MAGL (~33-35 kDa) will decrease as the inhibitor concentration increases.
-
Data Analysis:
-
Quantify the fluorescence intensity of the MAGL band for each inhibitor concentration.
-
Normalize the intensity to the vehicle control.
-
Plot the normalized intensity versus the logarithm of inhibitor concentration and fit the curve to determine the IC50.
-
Assess selectivity by observing the intensity of other fluorescent bands on the gel, which represent other active serine hydrolases.
-
Reversibility "Washout" Assay
This assay distinguishes between reversible and irreversible inhibitors by determining if enzymatic activity can be restored after removal of the inhibitor by dilution.
Objective: To confirm the mechanism of inhibition (reversible vs. irreversible).
Procedure:
-
Initial Inhibition: Incubate a concentrated sample of MAGL enzyme with a high concentration of the test inhibitor (e.g., 10-20x its IC50) for 30 minutes. As a control, incubate the enzyme with vehicle.
-
Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 40-fold or more) into the assay buffer to a final enzyme concentration suitable for an activity assay. This dilution dramatically lowers the concentration of the unbound inhibitor.
-
Activity Measurement: Immediately measure the MAGL activity of the diluted sample using the spectrophotometric assay described in 5.1.
-
Interpretation:
-
Reversible Inhibitor: The enzyme activity will be rapidly restored to a level comparable to that of an enzyme sample exposed to the final, diluted concentration of the inhibitor. The rapid dissociation of the inhibitor from the active site allows activity to recover.[12]
-
Irreversible Inhibitor: The enzyme activity will remain low, close to zero. The covalent bond is not broken by dilution, so the enzyme remains inhibited.[12]
-
In Vivo Target Engagement and Pharmacodynamics
This protocol assesses an inhibitor's ability to reach its CNS target and exert a biological effect in an animal model of neuroinflammation.
Objective: To confirm CNS target engagement and evaluate anti-inflammatory efficacy in vivo.
Materials:
-
Mice (e.g., C57BL/6)
-
Test inhibitor formulated for in vivo administration (e.g., i.p. injection)
-
Inflammatory agent: Lipopolysaccharide (LPS)
-
LC-MS/MS for lipid analysis
-
ELISA kits for cytokine analysis
Procedure:
-
Animal Dosing: Administer the test inhibitor or vehicle to groups of mice at desired doses.
-
Inflammatory Challenge: At a time point corresponding to the inhibitor's peak brain exposure, administer LPS (e.g., i.p.) to induce a neuroinflammatory response. A control group receives saline.
-
Tissue Collection: After a set period (e.g., 4-6 hours post-LPS), euthanize the animals and collect brain tissue (e.g., hippocampus, cortex).
-
Target Engagement Analysis: In a cohort of non-LPS treated animals, analyze brain homogenates using LC-MS/MS to quantify levels of 2-AG and arachidonic acid. Successful target engagement is demonstrated by a significant increase in 2-AG and a decrease in AA compared to vehicle-treated animals.[5]
-
Pharmacodynamic Analysis: In the LPS-treated cohort, analyze brain homogenates for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA.
-
Data Analysis: Compare the levels of inflammatory markers in the inhibitor-treated group to the vehicle-treated group. A significant reduction in cytokines indicates in vivo anti-inflammatory efficacy.
Conclusion and Future Directions
Both reversible and irreversible MAGL inhibitors have demonstrated significant therapeutic potential in a vast array of preclinical models. Irreversible inhibitors, such as the clinical candidate ABX-1431, have paved the way by validating the target and demonstrating profound efficacy, driven by their sustained mechanism of action. However, the potential for on- and off-target toxicities and the development of tolerance with chronic use have spurred the development of reversible inhibitors.[3][12]
Reversible inhibitors offer a more tunable and potentially safer pharmacological profile, aligning the therapeutic effect more closely with the drug's exposure. The successful development of highly potent and selective reversible agents demonstrates that the potential drawbacks of irreversible inhibition can be circumvented.
The choice between a reversible and irreversible strategy will ultimately depend on the specific therapeutic indication, the desired duration of action, and the safety profile required. For acute conditions, a potent irreversible inhibitor might be advantageous, while for chronic diseases, a reversible inhibitor with a superior safety margin may be preferred. Continued research, leveraging the robust experimental protocols outlined in this guide, will be essential to fully elucidate the therapeutic window for MAGL inhibition and to successfully translate this promising therapeutic strategy into novel medicines for patients.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. courses.edx.org [courses.edx.org]
- 5. Compound 4f, a novel brain-penetrant reversible monoacylglycerol inhibitor, ameliorates neuroinflammation, neuronal cell loss, and cognitive impairment in mice with kainic acid-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A helping HAND: therapeutic potential of MAGL inhibition against HIV-1-associated neuroinflammation [frontiersin.org]
- 7. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases [mdpi.com]
- 8. Discovery of 8-prenylnaringenin from hop ( Humulus lupulus L.) as a potent monoacylglycerol lipase inhibitor for treatments of neuroinflammation and A ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05311F [pubs.rsc.org]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. 2024.sci-hub.ru [2024.sci-hub.ru]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacologic Characterization of JNJ-42226314, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Team:AHUT-ZJU-China/Protocol - 2020.igem.org [2020.igem.org]
- 20. Activity-based protein profiling for biochemical pathway discovery in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Utilizing Monoacylglycerol Lipase (MAGL) Inhibitors for Neuroinflammation Research
Disclaimer: Information regarding a specific inhibitor designated "Magl-IN-19" is not available in the public scientific literature. This guide synthesizes data and protocols from studies on well-characterized, potent, and selective MAGL inhibitors, such as MAGLi 432 and JZL184, to provide a representative technical framework for researchers studying neuroinflammation. The principles and methodologies described are broadly applicable to novel MAGL inhibitors.
Executive Summary
Neuroinflammation is a critical component in the pathology of numerous neurological disorders. Monoacylglycerol lipase (B570770) (MAGL) has emerged as a key therapeutic target due to its central role in regulating the endocannabinoid and eicosanoid signaling pathways, which are pivotal in inflammatory processes. MAGL is the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid (AA). Inhibition of MAGL presents a dual therapeutic benefit: it elevates the levels of anti-inflammatory and neuroprotective 2-AG while simultaneously reducing the substrate pool for pro-inflammatory prostaglandins (B1171923).[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the mechanism of action of MAGL inhibitors, detailed experimental protocols for their use in preclinical neuroinflammation models, and structured data presentation for key endpoints.
Introduction to MAGL in Neuroinflammation
MAGL is a serine hydrolase that governs the metabolic fate of 2-AG, the most abundant endocannabinoid in the brain.[2] By catalyzing the conversion of 2-AG to AA, MAGL sits (B43327) at a crucial intersection of two major signaling networks:
-
Endocannabinoid System: 2-AG is a full agonist for both cannabinoid receptor 1 (CB1R) and cannabinoid receptor 2 (CB2R).[3] Activation of these receptors, particularly CB2R on immune cells, typically exerts anti-inflammatory and neuroprotective effects.[4]
-
Eicosanoid System: Arachidonic acid is the precursor for a cascade of pro-inflammatory lipid mediators, including prostaglandins (PGs) and leukotrienes, synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[5] These molecules are potent drivers of the inflammatory response in the central nervous system (CNS).
Pharmacological inhibition of MAGL effectively recalibrates this balance, leading to a sustained increase in 2-AG levels and a marked decrease in AA and its downstream pro-inflammatory metabolites.[6][7] This dual action makes MAGL inhibitors powerful tools for dissecting and mitigating neuroinflammatory processes.[8]
Pharmacological Properties of Representative MAGL Inhibitors
The development of potent and selective MAGL inhibitors has been crucial for studying its function. While irreversible inhibitors like JZL184 have been instrumental, newer reversible inhibitors like MAGLi 432 offer a potentially more controlled pharmacological profile. The selection of an inhibitor should be guided by its potency, selectivity, and pharmacokinetic properties.
| Inhibitor | Type | Target | IC₅₀ (Human) | IC₅₀ (Mouse) | Key Characteristics |
| MAGLi 432 | Reversible, Non-covalent | MAGL | 4.2 nM[5][9] | 3.1 nM[9] | Potent, highly selective, CNS penetrant.[5] |
| JZL184 | Irreversible, Covalent | MAGL | ~8 nM[5] | N/A | Widely used tool compound; carbamoylates catalytic Ser122.[5][10] |
| Compound 4f | Reversible | MAGL | N/A | N/A | Orally available, CNS penetrant.[4] |
Core Signaling Pathways and Mechanism of Action
Inhibition of MAGL initiates a cascade of signaling events that collectively suppress neuroinflammation. In a disease state, activated microglia and astrocytes upregulate MAGL, increasing the production of pro-inflammatory eicosanoids.[11] A MAGL inhibitor intervenes by:
-
Blocking 2-AG Hydrolysis: This leads to a significant (up to 10-fold) accumulation of 2-AG in the brain.[9]
-
Enhancing Anti-Inflammatory Signaling: Elevated 2-AG enhances signaling through CB1 and CB2 receptors.[4] It also acts as a ligand for the nuclear receptor PPARγ, which can transcriptionally repress pro-inflammatory genes.[11]
-
Reducing Pro-Inflammatory Mediators: The corresponding decrease in AA levels limits the production of prostaglandins (e.g., PGE₂), which are key drivers of inflammation, fever, and pain.[3][12]
The interplay of these pathways results in reduced glial cell activation (gliosis), decreased production of pro-inflammatory cytokines like TNF-α and IL-1β, and ultimately, neuroprotection.[3][13][14]
Experimental Design and Workflow
A typical preclinical study to evaluate a MAGL inhibitor in a neuroinflammation model follows a standardized workflow. The lipopolysaccharide (LPS) model is commonly used to induce a robust and reproducible neuroinflammatory response.
Detailed Experimental Protocols
Protocol 5.1: In Vivo LPS-Induced Neuroinflammation Model
This protocol describes a sub-chronic model to assess the anti-inflammatory effects of a MAGL inhibitor.
-
Animals: Use male CD-1 or C57BL/6 mice (8-10 weeks old). Acclimatize animals for at least one week before the experiment.
-
Reagents:
-
Lipopolysaccharide (LPS) from E. coli O111:B4. Dissolve in sterile 0.9% saline.
-
MAGL Inhibitor (e.g., MAGLi 432). Prepare vehicle solution (e.g., saline:Emulphor:ethanol at 18:1:1).[14] Dissolve inhibitor in vehicle.
-
-
Procedure:
-
Randomize mice into three groups: (1) Saline + Vehicle, (2) LPS + Vehicle, (3) LPS + MAGL Inhibitor.
-
Administer LPS (1 mg/kg) or an equivalent volume of saline via intraperitoneal (i.p.) injection.[15]
-
After 30 minutes, administer the MAGL inhibitor (e.g., 1 mg/kg for MAGLi 432) or vehicle via i.p. injection.[15]
-
Repeat injections for 3 consecutive days if a sub-chronic model is desired.[15]
-
On the final day, 24 hours after the last LPS injection, euthanize the animals.
-
-
Tissue Collection:
-
Anesthetize mice deeply with isoflurane (B1672236) or ketamine/xylazine.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain.
-
Decapitate and rapidly dissect the brain. For lipidomics, immediately snap-freeze the desired brain regions (e.g., cortex, hippocampus) in liquid nitrogen and store at -80°C. For histology and ELISA, proceed as described in the respective protocols.
-
Protocol 5.2: Immunohistochemistry (IHC) for Glial Activation
This protocol is for assessing microgliosis (Iba1) and astrogliosis (GFAP) in brain sections.
-
Tissue Processing:
-
Fix half of the brain in 4% paraformaldehyde (PFA) for 24-48 hours at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose (B13894) in PBS until it sinks.
-
Freeze the brain and cut 30-40 µm coronal sections using a cryostat or sliding microtome. Store sections in a cryoprotectant solution at -20°C.
-
-
Staining Procedure:
-
Wash free-floating sections three times in PBS.
-
Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer at 80°C for 30 min).
-
Block non-specific binding and permeabilize sections with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Incubate sections with primary antibodies (e.g., rabbit anti-Iba1, mouse anti-GFAP) diluted in blocking buffer overnight at 4°C.
-
Wash sections three times in PBS.
-
Incubate with corresponding fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594) for 2 hours at room temperature, protected from light.
-
Wash sections three times in PBS.
-
Mount sections onto slides and coverslip with a DAPI-containing mounting medium.
-
-
Quantification:
-
Capture images from defined anatomical regions (e.g., hippocampal CA1, cortex layer V) using a confocal or fluorescence microscope.
-
Quantify glial activation by measuring the percent area of immunoreactivity (thresholding) or by cell counting using software like ImageJ/Fiji.[16] Analyze changes in cell morphology (e.g., ramified vs. amoeboid microglia).
-
Protocol 5.3: Cytokine Quantification by ELISA
This protocol quantifies pro-inflammatory cytokines like TNF-α and IL-1β in brain homogenates.
-
Sample Preparation:
-
Weigh the frozen brain tissue (e.g., cortex).
-
Homogenize the tissue in 1 mL of lysis buffer (e.g., RIPA buffer with protease inhibitors) per 100 mg of tissue.[17]
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the total protein concentration using a BCA or Bradford assay.
-
-
ELISA Procedure:
-
Use a commercial ELISA kit for mouse TNF-α or IL-1β.[18][19][20][21]
-
Follow the manufacturer's instructions precisely. A general workflow includes:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and samples (diluted to fall within the standard curve range) to the wells.
-
Incubating with a biotinylated detection antibody.
-
Incubating with streptavidin-horseradish peroxidase (SA-HRP).
-
Adding a TMB substrate to develop color.
-
Stopping the reaction and reading the absorbance at 450 nm on a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the cytokine concentration in each sample based on the standard curve.
-
Normalize cytokine levels to the total protein concentration of the homogenate (e.g., pg of cytokine per mg of total protein).
-
Protocol 5.4: Lipidomics Analysis by LC-MS/MS
This protocol quantifies 2-AG and AA levels in brain tissue.
-
Lipid Extraction:
-
Homogenize weighed, snap-frozen brain tissue in a solvent mixture, typically chloroform:methanol:water (or a buffer), often in a 2:1:1 ratio, containing deuterated internal standards (e.g., 2-AG-d8, AA-d8).[22][23]
-
Perform a Folch extraction or use solid-phase extraction (SPE) to separate the lipid phase.[23]
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for analysis.[23]
-
-
LC-MS/MS Analysis:
-
Use a liquid chromatography system coupled to a triple-quadrupole mass spectrometer (LC-MS/MS).
-
Separate lipids on a C18 column using a gradient elution.[22]
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode for 2-AG and negative (ESI-) mode for AA.[22][23]
-
Use Multiple Reaction Monitoring (MRM) mode for quantification, monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.[22]
-
-
Quantification:
-
Generate calibration curves using known concentrations of authentic standards.
-
Calculate the ratio of the peak area of the endogenous lipid to its corresponding deuterated internal standard.
-
Determine the absolute concentration of each lipid by comparing this ratio to the calibration curve.
-
Normalize the results to the initial tissue weight (e.g., pmol/mg tissue).
-
Data Presentation and Interpretation
Quantitative data should be presented in clear, structured tables to facilitate comparison between treatment groups.
Table 2: Expected Effects of a MAGL Inhibitor on Neuroinflammatory Markers in an LPS Model
| Parameter | Measurement Method | Vehicle Control | LPS + Vehicle | LPS + MAGL Inhibitor | Expected Outcome |
|---|---|---|---|---|---|
| Microglial Activation | IHC (% Iba1+ Area) | Low (e.g., 2-5%) | High (e.g., 15-25%) | Significantly Reduced | Inhibition of microgliosis.[14] |
| Astrogliosis | IHC (% GFAP+ Area) | Low (e.g., 3-7%) | High (e.g., 20-30%) | Significantly Reduced | Attenuation of astrogliosis.[12] |
| TNF-α Levels | ELISA (pg/mg protein) | Baseline | Elevated | Significantly Reduced | Suppression of pro-inflammatory cytokine production.[24] |
| IL-1β Levels | ELISA (pg/mg protein) | Baseline | Elevated | Significantly Reduced | Suppression of pro-inflammatory cytokine production.[3] |
Table 3: Expected Effects of a MAGL Inhibitor on Brain Lipid Levels
| Lipid Mediator | Measurement Method | Vehicle Control | LPS + Vehicle | LPS + MAGL Inhibitor | Expected Outcome |
|---|---|---|---|---|---|
| 2-Arachidonoylglycerol (2-AG) | LC-MS/MS (pmol/mg) | Baseline | No significant change | ~8-10 fold increase | Target engagement and accumulation of 2-AG.[9] |
| Arachidonic Acid (AA) | LC-MS/MS (pmol/mg) | Baseline | Slight Increase | Significantly Reduced | Reduction of pro-inflammatory substrate.[12] |
| Prostaglandin E₂ (PGE₂) | LC-MS/MS (pg/mg) | Baseline | Elevated | Significantly Reduced | Inhibition of the eicosanoid pathway.[3][9] |
Conclusion
MAGL inhibitors are invaluable chemical probes for investigating the complex role of the endocannabinoid system in neuroinflammation. By providing a dual mechanism of action—enhancing neuroprotective 2-AG signaling while suppressing pro-inflammatory eicosanoid production—these compounds allow for a multifaceted approach to modulating the inflammatory cascade in the CNS. The protocols and data structures outlined in this guide offer a comprehensive framework for researchers to design, execute, and interpret studies aimed at validating the therapeutic potential of MAGL inhibition in a variety of neurological and neurodegenerative disease models.
References
- 1. Endocannabinoid control of neuroinflammation in traumatic brain injury by monoacylglycerol lipase in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol lipase inhibitor JZL184 prevents HIV-1 gp120-induced synapse loss by altering endocannabinoid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound 4f, a novel brain-penetrant reversible monoacylglycerol inhibitor, ameliorates neuroinflammation, neuronal cell loss, and cognitive impairment in mice with kainic acid-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinmedjournals.org [clinmedjournals.org]
- 12. Pharmacological blockade of 2-AG degradation ameliorates clinical, neuroinflammatory and synaptic alterations in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Monoacylglycerol lipase inhibitor JZL184 reduces neuroinflammatory response in APdE9 mice and in adult mouse glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genomic Analysis of Reactive Astrogliosis | Journal of Neuroscience [jneurosci.org]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. raybiotech.com [raybiotech.com]
- 20. stemcell.com [stemcell.com]
- 21. Mouse TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit - Elabscience® [elabscience.com]
- 22. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 24. JZL184, as a monoacylglycerol lipase inhibitor, down-regulates inflammation in a cannabinoid pathway dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Monoacylglycerol Lipase (MAGL) in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of monoacylglycerol lipase (B570770) (MAGL) in the context of neurodegenerative diseases. MAGL has emerged as a significant therapeutic target due to its central role in regulating the endocannabinoid system and its contribution to neuroinflammatory processes. This document synthesizes findings from preclinical studies in various neurodegenerative disease models, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and drug development in this promising area.
Introduction: MAGL as a Key Modulator in Neurodegeneration
Monoacylglycerol lipase (MAGL) is a serine hydrolase primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain.[1] 2-AG is a crucial signaling molecule that modulates synaptic transmission, neuroinflammation, and neuronal survival through its interaction with cannabinoid receptors (CB1 and CB2).[1] The hydrolysis of 2-AG by MAGL not only terminates its signaling but also releases arachidonic acid (AA), a precursor for the synthesis of pro-inflammatory prostaglandins (B1171923) (PGs).[1][2]
Given this dual role, MAGL is positioned at a critical juncture between the neuroprotective endocannabinoid system and pro-inflammatory eicosanoid pathways. Consequently, inhibiting MAGL activity has been proposed as a therapeutic strategy to simultaneously enhance neuroprotective 2-AG signaling and reduce detrimental neuroinflammation in neurodegenerative disorders.[1][3][4] Preclinical studies using genetic and pharmacological inhibition of MAGL in models of Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and multiple sclerosis (MS) have shown promising results, including reduced neuropathology, attenuated neuroinflammation, and improved cognitive and motor functions.[1][5][6]
Quantitative Data on MAGL Inhibition in Neurodegenerative Disease Models
The following tables summarize the quantitative findings from key preclinical studies investigating the effects of MAGL inhibition in various animal models of neurodegenerative diseases.
Table 1: Effects of MAGL Inhibition in Alzheimer's Disease (AD) Mouse Models
| Model | Inhibitor | Dose/Duration | Key Findings | Reference |
| 5XFAD | JZL184 | 8 weeks | - Reduced Aβ plaque deposition- Decreased BACE1 expression- Suppressed microglial and astrocytic activation- Improved spatial learning and memory | [3] |
| APP/PS1 | JZL184 | Not specified | - Reduced neuroinflammation- Decreased neurodegeneration- Maintained integrity of hippocampal synaptic structure and function | [7] |
Table 2: Effects of MAGL Inhibition in Parkinson's Disease (PD) Mouse Models
| Model | Inhibitor | Dose/Duration | Key Findings | Reference |
| MPTP/probenecid | KML29 | 10 mg/kg, chronic | - Attenuated striatal dopamine (B1211576) depletion- Increased striatal 2-AG levels- Increased Gdnf expression | [8] |
| MPTP | JZL184 | Not specified | - Protected against dopaminergic neurodegeneration and dopamine loss- Suppressed pro-inflammatory eicosanoids | [4] |
Table 3: Effects of MAGL Inhibition in Huntington's Disease (HD) Mouse Models
| Model | Inhibitor | Dose/Duration | Key Findings | Reference |
| Mutant huntingtin (striatal injection) | JZL184 | 8 mg/kg/day, i.p. | - Prevented loss of medium spiny neurons- Reduced astrogliosis- Prevented motor coordination impairment | [9] |
| Q175 | JZL184 | 18 mg/kg, i.p. | - Increased motivation in a progressive ratio task- Effect blocked by CB1 receptor antagonist | [10] |
Table 4: Effects of MAGL Inhibition in Multiple Sclerosis (MS) Mouse Models
| Model | Inhibitor | Dose/Duration | Key Findings | Reference |
| EAE | MAGLi 432 | Not specified | - Ameliorated clinical disability- Increased brain 2-AG levels- Decreased brain arachidonic acid and prostaglandins- Reduced astrogliosis and microgliosis | [11] |
| EAE | Reversible MAGL inhibitor | Not specified | - Ameliorated clinical progression | [12] |
Signaling Pathways and Experimental Workflows
Core MAGL Signaling Pathway
The following diagram illustrates the central role of MAGL in modulating both the endocannabinoid and inflammatory pathways.
Experimental Workflow for Evaluating MAGL Inhibitors
This diagram outlines a typical preclinical workflow for assessing the efficacy of a novel MAGL inhibitor in a mouse model of neurodegenerative disease.
Detailed Experimental Protocols
MAGL Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methods for measuring MAGL activity in brain tissue homogenates.[13][14][15]
Materials:
-
MAGL Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA).[16]
-
Fluorogenic MAGL substrate (e.g., AA-HNA).[13]
-
MAGL-specific inhibitor (for determining MAGL-specific activity).
-
Brain tissue sample.
-
96-well black, flat-bottom microplate.
-
Fluorometric plate reader (Ex/Em = 360/460 nm).[15]
Procedure:
-
Sample Preparation: Homogenize brain tissue (10 mg) in 100 µl of ice-cold MAGL Assay Buffer.[14] Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).[14]
-
Reaction Setup: For each sample, prepare two wells: a "Sample" well and a "Background Control" well.
-
To the "Sample" well, add 5-40 µl of the lysate and adjust the volume to 90 µl with MAGL Assay Buffer.
-
To the "Background Control" well, add the same volume of lysate, 5 µl of the MAGL-specific inhibitor, and adjust the volume to 90 µl with MAGL Assay Buffer.
-
-
Positive Control: Prepare a well with a known amount of recombinant MAGL enzyme as a positive control.
-
Incubation: Pre-incubate the plate for 20-30 minutes at 37°C.[14]
-
Substrate Addition: Add 10 µl of the MAGL substrate working solution to each well.
-
Measurement: Immediately begin measuring fluorescence in kinetic mode for 30-60 minutes at 37°C.[15][16]
-
Calculation: Subtract the background control reading from the sample reading to determine the MAGL-specific activity.
Activity-Based Protein Profiling (ABPP)
ABPP is used to assess the selectivity of MAGL inhibitors against other serine hydrolases in a native biological system.[13][17]
Materials:
-
Mouse brain membrane proteome (tissue homogenate).
-
MAGL inhibitor to be tested.
-
Broad-spectrum serine hydrolase probe (e.g., FP-TAMRA).[13]
-
SDS-PAGE gels and imaging system (e.g., ChemiDoc with Cy3 settings).[16]
Procedure:
-
Incubation with Inhibitor: Pre-incubate the brain proteome (e.g., 2 mg/ml) with the test inhibitor (at desired concentrations) or DMSO (vehicle control) for 30 minutes.[16]
-
Probe Labeling: Add the activity-based probe (e.g., FP-TAMRA, 250 nM final concentration) to the mixture and incubate for an additional 20 minutes.[16]
-
Quenching: Stop the reaction by adding SDS-PAGE sample buffer.[16]
-
Gel Electrophoresis: Resolve the proteins on an SDS-PAGE gel.
-
Visualization: Scan the gel using a fluorescence scanner. The intensity of the fluorescent bands corresponds to the activity of the serine hydrolases.
-
Analysis: A reduction in the fluorescence intensity of the MAGL band in the inhibitor-treated lane compared to the vehicle lane indicates target engagement. The lack of change in other bands indicates selectivity.
Quantification of 2-AG in Brain Tissue by LC-MS/MS
This protocol provides a general outline for the quantification of endocannabinoids.[18][19][20]
Materials:
-
Brain tissue sample.
-
Extraction solvent (e.g., chloroform/methanol/water).[20]
-
Internal standards (deuterated 2-AG).
-
LC-MS/MS system.
Procedure:
-
Tissue Homogenization: Snap-freeze brain tissue in liquid nitrogen immediately after collection to prevent enzymatic degradation of 2-AG. Homogenize the frozen tissue in the presence of the internal standard and extraction solvent.
-
Lipid Extraction: Perform a lipid extraction, for instance, using a single-step solid-phase extraction procedure.
-
Derivatization (if required by the specific method): Chemically modify the analytes to improve their chromatographic properties and detection sensitivity.
-
LC-MS/MS Analysis: Inject the extracted sample into the LC-MS/MS system. Separation is achieved on a C18 column, and detection is performed using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Quantification: Calculate the concentration of 2-AG in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Immunohistochemistry for Neuroinflammation Markers
This protocol is for the visualization of astrocytes (GFAP) and microglia (Iba1) in brain sections.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections.
-
Primary antibodies (e.g., anti-GFAP, anti-Iba1/CD11b).
-
Fluorescently-labeled secondary antibodies.
-
Antigen retrieval solution (e.g., citrate (B86180) buffer).
-
Mounting medium with DAPI.
-
Fluorescence microscope.
Procedure:
-
Deparaffinization and Rehydration (for paraffin (B1166041) sections): Use xylene and a graded series of ethanol.
-
Antigen Retrieval: Heat the sections in antigen retrieval solution to unmask epitopes.
-
Blocking: Incubate sections in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate sections with the appropriate fluorescently-labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstaining and Mounting: Stain nuclei with DAPI and mount the coverslips onto the slides using a mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the immunoreactivity (e.g., fluorescence intensity or number of positive cells) using image analysis software.
Behavioral Testing: Morris Water Maze (MWM)
The MWM is a widely used test to assess spatial learning and memory in mouse models of AD.[21][22][23]
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with opaque water.
-
A hidden platform submerged just below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase (Learning):
-
This phase is typically conducted over 4-5 consecutive days with 4 trials per day.
-
For each trial, the mouse is placed into the pool from one of four starting positions.
-
The mouse is allowed to swim and search for the hidden platform for a set time (e.g., 60 seconds).
-
If the mouse finds the platform, it is allowed to stay there for 15-30 seconds. If not, it is gently guided to the platform.
-
Record the time it takes to find the platform (escape latency) and the path length. A decrease in these measures over days indicates learning.
-
-
Probe Trial (Memory):
-
24 hours after the last acquisition trial, the platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform used to be) and the number of times the mouse crosses the exact platform location. More time in the target quadrant indicates better spatial memory.
-
Conclusion
The inhibition of MAGL represents a compelling therapeutic strategy for a range of neurodegenerative diseases. By elevating the levels of the neuroprotective endocannabinoid 2-AG and simultaneously reducing the production of pro-inflammatory arachidonic acid-derived prostaglandins, MAGL inhibitors can address both impaired synaptic function and chronic neuroinflammation, key pathological features of these disorders. The quantitative data from preclinical models consistently demonstrate the potential of this approach to ameliorate disease pathology and improve functional outcomes. The methodologies detailed in this guide provide a framework for researchers and drug developers to further investigate the therapeutic potential of MAGL inhibition and advance novel candidates toward clinical application. Continued research into the precise molecular mechanisms and long-term effects of MAGL modulation will be crucial for realizing its full therapeutic promise.
References
- 1. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Monoacylglycerol lipase is a new therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Contrasting effects of selective MAGL and FAAH inhibition on dopamine depletion and GDNF expression in a chronic MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Astroglial monoacylglycerol lipase controls mutant huntingtin-induced damage of striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of endocannabinoid degradation rectifies motivational and dopaminergic deficits in the Q175 mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological blockade of 2-AG degradation ameliorates clinical, neuroinflammatory and synaptic alterations in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A reversible and selective inhibitor of monoacylglycerol lipase ameliorates multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 14. assaygenie.com [assaygenie.com]
- 15. Monoacylglycerol Lipase (MAGL) Activity Assay Kit (ab273326) | Abcam [abcam.com]
- 16. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. An optimized GC-MS method detects nanomole amounts of anandamide in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models [frontiersin.org]
The Chemical Probe Magl-IN-19: A Technical Guide to Modulating Monoacylglycerol Lipase
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol lipase (B570770) (MAGL) is a key serine hydrolase that plays a critical role in terminating the signaling of the most abundant endocannabinoid in the central nervous system, 2-arachidonoylglycerol (B1664049) (2-AG).[1][2][3] MAGL hydrolyzes 2-AG into arachidonic acid (AA) and glycerol.[2][4] This action not only regulates endocannabinoid tone at cannabinoid receptors (CB1 and CB2) but also supplies the precursor for the synthesis of pro-inflammatory eicosanoids, such as prostaglandins.[5][6][7] Given its central role in linking these two major lipid signaling pathways, MAGL has emerged as a significant therapeutic target for a range of pathologies including neurodegenerative diseases, inflammation, pain, and cancer.[2][7][8][9]
Chemical probes are indispensable tools for dissecting the physiological and pathophysiological functions of enzymes like MAGL. An ideal probe should exhibit high potency, selectivity, and a well-understood mechanism of action. This guide provides a comprehensive overview of the use of potent and selective inhibitors, exemplified by MAGLi 432, as chemical probes to investigate MAGL biology.
Quantitative Data on MAGL Inhibitors
The potency and selectivity of chemical probes are paramount for generating reliable experimental results. The following tables summarize key quantitative data for MAGLi 432 and other widely used MAGL inhibitors.
| Inhibitor | Target | IC50 | Inhibitor Type | Reference |
| MAGLi 432 | Human MAGL | 4.2 nM | Reversible, Non-covalent | [1][10] |
| Mouse MAGL | 3.1 nM | Reversible, Non-covalent | [10] | |
| JZL184 | Human MAGL | 8.1 nM | Irreversible, Covalent | [1][10] |
| Mouse MAGL | 2.9 nM | Irreversible, Covalent | [10] | |
| KML29 | Human MAGL | 2.5 nM | Irreversible, Covalent | [1] |
| Rat MAGL | 43 nM | Irreversible, Covalent | [11] | |
| MJN110 | Human MAGL | 2.1 nM | Irreversible, Covalent | [1] |
| SAR127303 | Human MAGL | 29 nM | Irreversible, Covalent | [12] |
| Mouse MAGL | 3.8 nM | Irreversible, Covalent | [12] |
Table 1: In Vitro Potency of Selected MAGL Inhibitors. This table provides a comparative overview of the half-maximal inhibitory concentrations (IC50) for several key MAGL inhibitors against human and rodent enzymes.
| Inhibitor | Treatment | Tissue/Cell Type | 2-AG Levels | Arachidonic Acid Levels | Reference |
| MAGLi 432 | In vitro (1 µM) | Pericytes | ~70-fold increase | Significant depletion | [1] |
| Astrocytes | ~18-fold increase | Significant depletion | [1] | ||
| Brain Microvascular Endothelial Cells | ~18-fold increase | No effect | [1] | ||
| JZL184 | In vivo (40 mg/kg) | Mouse Liver | Increased | Decreased | [6] |
| In vivo (5-40 mg/kg) | Mouse Brain | Dose-dependent increase (>5-fold) | Decreased | [11][13] | |
| KML29 | In vivo (1-40 mg/kg) | Mouse Brain | Dose-dependent increase | Not specified | [11] |
| MJN110 | In vivo (1.25 & 2.5 mg/kg) | Mouse Brain | Significantly elevated | Decreased | [14] |
Table 2: In Vitro and In Vivo Effects of MAGL Inhibitors on Key Lipid Mediators. This table highlights the functional consequences of MAGL inhibition on the levels of its primary substrate (2-AG) and product (arachidonic acid) in various biological systems.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a deeper understanding. The following diagrams, rendered using the DOT language, illustrate the MAGL signaling pathway and a typical workflow for characterizing a MAGL chemical probe.
Caption: MAGL Signaling Pathway.
Caption: Inhibitor Characterization Workflow.
Caption: Consequences of MAGL Inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific research. Below are methodologies for key experiments used in the characterization of MAGL chemical probes, based on descriptions from the cited literature.
Competitive Activity-Based Protein Profiling (ABPP)
Objective: To determine the potency and selectivity of an inhibitor against MAGL and other serine hydrolases in a complex proteome.
Methodology:
-
Lysate Preparation: Prepare brain or cell lysates in a suitable buffer (e.g., Tris-buffered saline). Determine protein concentration using a standard method (e.g., BCA assay) and normalize all samples.
-
Inhibitor Incubation: Aliquots of the proteome are pre-incubated with a range of concentrations of the test inhibitor (e.g., MAGLi 432) or vehicle (DMSO) for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 37°C).
-
Probe Labeling: A broad-spectrum or MAGL-specific serine hydrolase activity-based probe (e.g., a fluorophosphonate probe like TAMRA-FP) is added to the lysates and incubated for a further period (e.g., 30 minutes).[1] This probe covalently binds to the active site of serine hydrolases that were not blocked by the test inhibitor.
-
SDS-PAGE and Gel Imaging: The reaction is quenched by adding a Laemmli sample buffer. The proteins are then separated by SDS-PAGE. The gel is scanned on a fluorescence scanner to visualize the labeled enzymes.
-
Data Analysis: The fluorescence intensity of the band corresponding to MAGL is quantified. The reduction in fluorescence intensity in the inhibitor-treated samples compared to the vehicle control indicates the degree of inhibition. IC50 values are calculated by fitting the data to a dose-response curve. Selectivity is assessed by observing the inhibition of other labeled serine hydrolase bands at different inhibitor concentrations.
In Vivo MAGL Inhibition and Target Engagement
Objective: To confirm that the chemical probe can reach its target in a living organism and inhibit its activity.
Methodology:
-
Animal Dosing: Administer the chemical probe (e.g., MAGLi 432) or vehicle to animals (e.g., mice) via a relevant route (e.g., intraperitoneal or oral administration). A dose-range and time-course study is typically performed.[11]
-
Tissue Collection: At the designated time point after dosing, animals are euthanized, and tissues of interest (e.g., brain, liver, spleen) are rapidly collected and snap-frozen.[13]
-
Ex Vivo ABPP: Tissues are homogenized, and the resulting lysates are analyzed by competitive ABPP as described above to assess the level of MAGL activity.[11] This measures the direct target engagement of the inhibitor in the tissue.
-
Lipidomics Analysis: A parallel set of tissue samples is processed for lipid extraction. Levels of 2-AG, arachidonic acid, and other relevant lipids are quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[6] This confirms the functional consequence of MAGL inhibition.
Human and Mouse MAGL Activity Assay
Objective: To determine the IC50 of an inhibitor against purified or recombinant MAGL enzyme.
Methodology:
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. Recombinant human or mouse MAGL protein is incubated in an assay buffer with varying concentrations of the inhibitor.[15]
-
Substrate Addition: The enzymatic reaction is initiated by adding a substrate. This can be the natural substrate 2-AG or a surrogate substrate that produces a fluorescent or colorimetric signal upon hydrolysis (e.g., 4-nitrophenyl acetate).[16]
-
Signal Detection: The rate of product formation is measured over time using a plate reader (spectrophotometer or fluorometer).
-
Data Analysis: The reaction rates are plotted against the inhibitor concentration, and the data are fitted to a suitable equation to determine the IC50 value.
Conclusion
The development of potent and selective chemical probes for MAGL, such as MAGLi 432, has been instrumental in elucidating the multifaceted roles of this enzyme in health and disease. These tools allow for the precise modulation of the endocannabinoid and eicosanoid signaling pathways, providing invaluable insights into their crosstalk and therapeutic potential. The methodologies and data presented in this guide offer a framework for researchers to effectively utilize MAGL inhibitors as chemical probes in their own investigations, ultimately advancing our understanding of lipid signaling and paving the way for novel therapeutic strategies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Specific Miniaturized Fluorescent Monoacylglycerol Lipase Probes Enable Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective blockade of the hydrolysis of the endocannabinoid 2-arachidonoylglycerol impairs learning and memory performance while producing antinociceptive activity in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research Collection | ETH Library [research-collection.ethz.ch]
- 16. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vivo Characterization of Magl-IN-19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol lipase (B570770) (MAGL) is a serine hydrolase that plays a critical role in terminating the signaling of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2][3][4] MAGL hydrolyzes 2-AG into arachidonic acid (AA) and glycerol.[4][5] The inhibition of MAGL presents a promising therapeutic strategy for various neurological and neurodegenerative disorders by enhancing 2-AG signaling, which can produce anti-inflammatory, neuroprotective, and analgesic effects.[4][6][7] This document provides a detailed experimental protocol for the in vivo characterization of a novel MAGL inhibitor, Magl-IN-19. The protocols outlined below are based on established methodologies for evaluating MAGL inhibitors in vivo.
Signaling Pathway of MAGL Inhibition
Inhibition of MAGL elevates the levels of the endocannabinoid 2-AG, which in turn enhances signaling through cannabinoid receptors CB1 and CB2.[2] Concurrently, MAGL inhibition reduces the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins.[2][3][8]
Caption: Signaling pathway affected by this compound.
Experimental Workflow
The in vivo characterization of this compound follows a structured workflow, beginning with pharmacokinetic and pharmacodynamic assessments, followed by efficacy studies in a relevant disease model.
Caption: In vivo experimental workflow for this compound.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Plasma | Brain |
| Tmax (h) | 0.5 | 1.0 |
| Cmax (ng/mL or ng/g) | 1500 | 250 |
| AUC (ng·h/mL or ng·h/g) | 4500 | 800 |
| Half-life (h) | 2.5 | 3.0 |
| Brain/Plasma Ratio | - | 0.17 |
Table 2: Pharmacodynamic Effects of this compound in Mouse Brain (4h post-dose)
| Treatment Group | Dose (mg/kg) | MAGL Activity (% of Vehicle) | 2-AG Levels (pmol/g tissue) | Arachidonic Acid (% of Vehicle) |
| Vehicle | 0 | 100 ± 5 | 50 ± 8 | 100 ± 7 |
| This compound | 1 | 45 ± 6 | 250 ± 20 | 70 ± 5 |
| This compound | 10 | 15 ± 4 | 550 ± 45 | 40 ± 6 |
| This compound | 30 | 5 ± 2 | 800 ± 60 | 30 ± 4 |
Table 3: Efficacy of this compound in LPS-Induced Neuroinflammation Model
| Treatment Group | Dose (mg/kg) | Sickness Behavior Score | Brain IL-1β (pg/mg protein) | Brain TNF-α (pg/mg protein) |
| Sham + Vehicle | 0 | 0.5 ± 0.1 | 10 ± 2 | 15 ± 3 |
| LPS + Vehicle | 0 | 4.5 ± 0.5 | 80 ± 10 | 120 ± 15 |
| LPS + this compound | 10 | 2.0 ± 0.4 | 35 ± 6 | 50 ± 8 |
Experimental Protocols
Animals
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Mice will be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water will be available ad libitum. All animal experiments should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) guidelines.[1]
Drug Formulation and Administration
-
Formulation: this compound is formulated as a suspension in a vehicle consisting of 0.5% (w/v) carboxymethylcellulose and 0.1% (v/v) Tween 80 in sterile water.
-
Administration: The compound is administered via oral gavage (p.o.) at a volume of 10 mL/kg body weight.
Pharmacokinetic (PK) Study
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) to a cohort of mice.
-
At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, collect blood samples via cardiac puncture into EDTA-coated tubes.
-
Immediately following blood collection, perfuse the mice with ice-cold saline and harvest the brains.
-
Centrifuge blood samples to separate plasma.
-
Homogenize brain tissue in a suitable buffer.
-
Analyze this compound concentrations in plasma and brain homogenates using a validated LC-MS/MS method.
-
Calculate PK parameters (Tmax, Cmax, AUC, half-life) using appropriate software.
Pharmacodynamic (PD) and Biomarker Study
-
Dose cohorts of mice with vehicle or varying doses of this compound (e.g., 1, 10, 30 mg/kg, p.o.).
-
At a predetermined time point corresponding to expected peak brain exposure (e.g., 2 hours), euthanize the animals and rapidly harvest brain tissue.
-
For MAGL activity assay:
-
Homogenize a brain region (e.g., cortex) in a lysis buffer.
-
Measure the rate of hydrolysis of a suitable MAGL substrate (e.g., 4-nitrophenyl acetate (B1210297) or a fluorescent substrate) in the presence of the tissue homogenate.
-
Express MAGL activity as a percentage of the vehicle-treated control group.
-
-
For biomarker analysis:
-
Homogenize brain tissue and perform lipid extraction.
-
Quantify the levels of 2-AG and arachidonic acid using LC-MS/MS.[2]
-
Normalize lipid levels to the weight of the tissue sample.
-
Efficacy Study: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
-
Model Induction: Administer LPS (1 mg/kg) via intraperitoneal (i.p.) injection to induce a systemic inflammatory response and subsequent neuroinflammation.[8]
-
Treatment Groups:
-
Group 1: Sham (saline i.p.) + Vehicle (p.o.)
-
Group 2: LPS (i.p.) + Vehicle (p.o.)
-
Group 3: LPS (i.p.) + this compound (10 mg/kg, p.o.)
-
-
Dosing Regimen: Administer this compound or vehicle 30 minutes prior to the LPS challenge.[8]
-
Behavioral Assessment:
-
At 4 hours post-LPS injection, assess sickness behavior. This can be a composite score based on posture, activity, and piloerection.
-
-
Biochemical Analysis:
-
At 6 hours post-LPS injection, euthanize the animals and collect brain tissue (e.g., hippocampus and cortex).
-
Homogenize the tissue and measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA or multiplex assays.
-
Confirm target engagement and biomarker modulation by measuring MAGL activity, 2-AG, and arachidonic acid levels as described in the PD protocol.
-
Conclusion
This document provides a comprehensive framework for the in vivo evaluation of the novel MAGL inhibitor, this compound. The described protocols for pharmacokinetic, pharmacodynamic, and efficacy studies will enable a thorough characterization of the compound's profile and its therapeutic potential in disorders involving neuroinflammation. The successful execution of these experiments will provide crucial data on drug exposure, target engagement, and functional outcomes, guiding further development.
References
- 1. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Quantification of monoacylglycerol lipase and its occupancy by an exogenous ligand in rhesus monkey brains using [18F]T-401 and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Magl-IN-19 Cell-Based Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Magl-IN-19, a highly potent and selective monoacylglycerol lipase (B570770) (MAGL) inhibitor, in cell-based assays.[1]
Application Notes
Introduction to Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is a crucial enzyme in the endocannabinoid signaling pathway. Its primary function is the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling molecule that activates cannabinoid receptors CB1 and CB2.[2][3][4] The activation of these receptors is involved in a wide array of physiological processes, including pain perception, immune response, and neuronal function.[2] MAGL hydrolyzes 2-AG into arachidonic acid and glycerol.[2][5] In the central nervous system, this enzymatic reaction is a significant source of arachidonic acid, which serves as a precursor for the synthesis of pro-inflammatory prostaglandins.[5][6]
This compound: Mechanism of Action
This compound functions as a potent and selective inhibitor of MAGL.[1] By binding to the active site of the enzyme, this compound effectively blocks the breakdown of 2-AG.[2] This inhibition leads to an accumulation of 2-AG in both the brain and peripheral tissues, resulting in enhanced signaling through cannabinoid receptors.[2] The therapeutic potential of this compound stems from this enhanced endocannabinoid tone, which can lead to analgesic, anti-inflammatory, and neuroprotective effects.[2] Additionally, by limiting the production of arachidonic acid from 2-AG, this compound can also suppress the downstream production of pro-inflammatory eicosanoids.[6]
Potential Research Applications
The unique mechanism of action of this compound makes it a valuable tool for investigating a variety of biological processes and potential therapeutic interventions:
-
Pain Management: Preclinical studies with MAGL inhibitors have demonstrated significant analgesic effects in models of both neuropathic and inflammatory pain.[2]
-
Neurodegenerative and Neuroinflammatory Diseases: By reducing neuroinflammation, MAGL inhibition has shown promise in animal models of conditions such as Alzheimer's disease and Parkinson's disease.[2]
-
Oncology: MAGL is overexpressed in certain types of aggressive cancer cells, and its inhibition has been shown to decrease the proliferation of these cells.[2][6]
-
Inflammatory Disorders: Through its dual action of enhancing anti-inflammatory endocannabinoid signaling and reducing pro-inflammatory eicosanoid production, this compound can be used to study and potentially treat various inflammatory conditions.[6][7]
Quantitative Data Summary
The following table presents example quantitative data that could be obtained for this compound in various cell-based assays. These values are for illustrative purposes and may vary depending on the specific experimental conditions and cell lines used.
| Parameter | Example Value | Cell Line | Assay Type |
| IC50 | 10 nM | HEK293T cells expressing human MAGL | Fluorogenic substrate activity assay[8] |
| 2-AG Accumulation | 10-fold increase | SH-SY5Y neuroblastoma cells | LC-MS/MS quantification |
| PGE₂ Reduction | 75% inhibition at 1 µM | LPS-stimulated RAW 264.7 macrophages | ELISA |
Visualizing the Mechanism and Workflow
Diagram of MAGL Signaling and Inhibition by this compound
Caption: Inhibition of the MAGL signaling pathway by this compound.
Experimental Workflow for a this compound Cell-Based Assay
Caption: A generalized workflow for cell-based assays using this compound.
Experimental Protocols
The following are detailed, generalized protocols for conducting cell-based assays with this compound. Optimization for specific cell lines and experimental goals is recommended.
Protocol 1: Determination of IC50 of this compound using a Fluorogenic Assay
This protocol is based on established methods for assessing MAGL inhibitor potency.[8]
-
Materials and Reagents:
-
HEK293T cells overexpressing human MAGL (or membrane preparations thereof)
-
This compound
-
Fluorogenic MAGL substrate (e.g., AA-HNA)
-
Assay Buffer (40 mM HEPES, pH 7.5, 0.1 mg/ml BSA)
-
DMSO
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Assay Plate Setup: Add 5 µL of each this compound dilution or vehicle (DMSO) to the wells of the 96-well plate.
-
Enzyme Addition: Add 145 µL of assay buffer, followed by 40 µL of the MAGL-containing membrane preparation.
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence signal at appropriate excitation and emission wavelengths over a set period.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Quantification of Intracellular 2-AG Accumulation via LC-MS/MS
This protocol outlines the measurement of the direct downstream effect of MAGL inhibition.
-
Materials and Reagents:
-
A suitable cell line (e.g., SH-SY5Y, BV-2 microglia)
-
Standard cell culture reagents
-
This compound
-
Ice-cold PBS
-
Acetonitrile (B52724) with an appropriate internal standard (e.g., 2-AG-d8)
-
LC-MS/MS system
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle for a predetermined time (e.g., 2-4 hours).
-
Cell Harvesting and Lysis: Wash the cells with ice-cold PBS. Lyse the cells and precipitate proteins by adding ice-cold acetonitrile containing the internal standard.
-
Extraction: Scrape and collect the cell lysates. Centrifuge to pellet the precipitated proteins and other debris.
-
Sample Analysis: Transfer the supernatant to autosampler vials for analysis by LC-MS/MS to quantify 2-AG levels.
-
Data Analysis: Normalize the 2-AG levels to the total protein concentration in each sample. Express the results as a fold change relative to the vehicle-treated control group.
-
Protocol 3: Assessment of Anti-inflammatory Activity by Measuring Prostaglandin E₂ (PGE₂) Levels
This protocol measures the downstream anti-inflammatory effects of this compound.
-
Materials and Reagents:
-
An inflammatory-responsive cell line (e.g., RAW 264.7 macrophages)
-
Standard cell culture reagents
-
This compound
-
Lipopolysaccharide (LPS)
-
Commercial PGE₂ ELISA kit
-
-
Procedure:
-
Cell Seeding: Plate the cells in 96-well plates and allow them to adhere.
-
Inhibitor Pre-treatment: Treat the cells with different concentrations of this compound for 1-2 hours prior to stimulation.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce PGE₂ production.
-
Sample Collection: Collect the cell culture supernatant for analysis.
-
PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage reduction in PGE₂ production for each this compound concentration compared to the LPS-only control. Determine the IC50 for PGE₂ reduction if a dose-response curve is generated.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 3. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
Application of MAGL Inhibitors in Alzheimer's Disease Mouse Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of monoacylglycerol lipase (B570770) (MAGL) inhibitors in mouse models of Alzheimer's disease (AD). While the specific compound "Magl-IN-19" was requested, publicly available research extensively documents the use of the potent and selective MAGL inhibitor, JZL184 . The following protocols and data are based on studies utilizing JZL184 as a representative tool compound for exploring the therapeutic potential of MAGL inhibition in AD.
Introduction
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain.[1] Inhibition of MAGL presents a promising therapeutic strategy for Alzheimer's disease by dually modulating the endocannabinoid and prostaglandin (B15479496) signaling pathways.[2][3] This inhibition leads to an elevation of neuroprotective 2-AG levels while simultaneously reducing the production of pro-inflammatory prostaglandins (B1171923) derived from arachidonic acid, a downstream metabolite of 2-AG.[4][5] Preclinical studies in various AD mouse models have demonstrated that MAGL inhibition can reduce amyloid-beta (Aβ) plaques, decrease tau hyperphosphorylation, suppress neuroinflammation, and improve cognitive function.[2][4][6][7]
Mechanism of Action
In the context of Alzheimer's disease, MAGL inhibition confers its therapeutic effects through a multi-faceted mechanism. By increasing the levels of 2-AG, it enhances signaling through cannabinoid receptors (CB1 and CB2), which is known to have neuroprotective effects.[1][8] Concurrently, by limiting the substrate for cyclooxygenase (COX) enzymes, MAGL inhibition reduces the synthesis of pro-inflammatory prostaglandins, thereby mitigating the chronic neuroinflammation characteristic of AD.[5] Evidence also suggests that MAGL inhibition can lead to a decrease in the expression of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of Aβ peptides.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies using the MAGL inhibitor JZL184 in various mouse models of Alzheimer's disease.
Table 1: Efficacy of JZL184 on Alzheimer's Disease Pathology
| Mouse Model | JZL184 Dose & Regimen | Treatment Duration | Key Pathological Outcomes | Reference |
| 5XFAD | 12 mg/kg, i.p., 3x/week | 8 weeks | Reduced Aβ plaques and BACE1 expression. | [2] |
| 5XFAD | 12 mg/kg, i.p., 3x/week | 16 weeks | Suppressed neuroinflammation (reduced reactive astrocytes and microglia). | [9] |
| P301S/PS19 (Tau model) | 10 mg/kg, i.p., 3x/week | 8 weeks | Reduced phosphorylated tau and pro-inflammatory cytokines. | [4] |
| APP/PS1-21 | 16 mg/kg, i.p., 3x/week | 5 months | Decreased oligomeric Aβ and microgliosis in younger mice. | [8] |
Table 2: Efficacy of JZL184 on Cognitive Function
| Mouse Model | JZL184 Dose & Regimen | Treatment Duration | Behavioral Test | Cognitive Outcome | Reference |
| 5XFAD | 12 mg/kg, i.p., 3x/week | 8 weeks | Morris Water Maze | Improved spatial learning and memory. | [2] |
| P301S/PS19 (Tau model) | 10 mg/kg, i.p., 3x/week | 8 weeks | Morris Water Maze & Novel Object Recognition | Prevented impairment in spatial learning and memory retention. | [4] |
| APP/PS1-21 | 16 mg/kg, i.p., 3x/week | 5 months | Morris Water Maze | Improved spatial memory in younger mice. | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of JZL184 in Alzheimer's disease mouse models.
Protocol 1: JZL184 Administration in 5XFAD Mice
Objective: To assess the effect of JZL184 on amyloid pathology and neuroinflammation.
Materials:
-
5XFAD transgenic mice and wild-type littermates.
-
JZL184 (4-nitrophenyl 4-[bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate).
-
Vehicle solution: 10% Tween-80, 10% DMSO, 80% saline.[9]
-
Standard animal handling and injection equipment.
Procedure:
-
Animal Cohorts: Begin treatment at 4 months of age. Divide mice into four groups: wild-type + vehicle, wild-type + JZL184, 5XFAD + vehicle, and 5XFAD + JZL184.
-
Drug Preparation: Dissolve JZL184 in the vehicle solution to a final concentration for a 12 mg/kg dose.
-
Administration: Administer JZL184 (12 mg/kg) or vehicle via intraperitoneal (i.p.) injection three times per week for 8 weeks.[2]
-
Endpoint Analysis: At 6 months of age, sacrifice the mice and collect brain tissue for immunohistochemical and biochemical analyses.
-
Outcome Measures:
Protocol 2: JZL184 Administration in P301S/PS19 Tau Mice
Objective: To evaluate the impact of JZL184 on tau pathology and cognitive deficits.
Materials:
-
P301S/PS19 tau transgenic mice and wild-type littermates.
-
JZL184.
-
Vehicle solution (as in Protocol 1).
-
Equipment for Morris Water Maze and Novel Object Recognition tests.
Procedure:
-
Animal Cohorts: Begin treatment with P301S mice and age-matched wild-type controls.
-
Drug Preparation: Prepare JZL184 in vehicle for a 10 mg/kg dose.
-
Administration: Administer JZL184 (10 mg/kg) or vehicle via i.p. injection three times per week for 8 weeks.[4]
-
Behavioral Testing: During the final weeks of treatment, conduct cognitive assessments.
-
Novel Object Recognition (NOR): Assess memory retention.
-
Morris Water Maze (MWM): Evaluate spatial learning and memory.[4]
-
-
Endpoint Analysis: Following behavioral testing, collect brain tissue.
-
Outcome Measures:
Concluding Remarks
The inhibition of MAGL, exemplified by the extensive research on JZL184, represents a compelling therapeutic avenue for Alzheimer's disease. The provided protocols and data offer a foundational guide for researchers aiming to investigate this pathway. It is crucial to note that optimal dosages and treatment durations may vary depending on the specific AD mouse model and the research question being addressed. Careful consideration of experimental design, including appropriate controls and a comprehensive panel of outcome measures, is essential for robust and reproducible findings. Future research may also explore the efficacy of other MAGL inhibitors and their potential for clinical translation.
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. Monoacylglycerol lipase is a new therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol lipase contributes to pathogenesis of Alzheimer's disease [dspace.mit.edu]
- 4. Inhibition of 2-arachidonoylglycerol metabolism alleviates neuropathology and improves cognitive function in a tau mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinmedjournals.org [clinmedjournals.org]
- 6. Monoacylglycerol lipase is a therapeutic target for Alzheimer's disease. | Broad Institute [broadinstitute.org]
- 7. Inhibition of 2-Arachidonoylglycerol Metabolism Alleviates Neuropathology and Improves Cognitive Function in a Tau Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols: Administration of Monoacylglycerol Lipase (MAGL) Inhibitors in Parkinson's Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoacylglycerol lipase (B570770) (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL presents a promising therapeutic strategy for neurodegenerative disorders like Parkinson's disease (PD). By blocking MAGL, the levels of 2-AG are elevated, which can exert neuroprotective effects. Simultaneously, the production of arachidonic acid and its pro-inflammatory downstream metabolites, such as prostaglandins, is reduced.[1] This dual action of MAGL inhibitors—enhancing endocannabinoid signaling and suppressing neuroinflammation—has been shown to be protective in preclinical models of Parkinson's disease.[1]
These application notes provide a comprehensive overview of the administration of MAGL inhibitors in established rodent models of Parkinson's disease, with a focus on the well-characterized inhibitors JZL184 and KML29 as representative examples. The protocols detailed below are intended to serve as a guide for researchers investigating the therapeutic potential of MAGL inhibitors, including novel compounds like Magl-IN-19.
Signaling Pathways and Experimental Workflow
The therapeutic rationale for MAGL inhibition in Parkinson's disease is centered on modulating the balance between neuroprotective and pro-inflammatory lipid signaling pathways. The following diagrams illustrate the core signaling pathway and a typical experimental workflow for evaluating MAGL inhibitors in preclinical PD models.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of MAGL inhibitors in Parkinson's disease models.
Table 1: MAGL Inhibitor Administration in Parkinson's Disease Models
| Compound | Animal Model | Dosing Regimen | Route of Administration | Reference |
| JZL184 | Chronic MPTP Mouse Model | 8 mg/kg, daily | Intraperitoneal (i.p.) | [2] |
| KML29 | Chronic MPTP/probenecid Mouse Model | 10 mg/kg, daily | Intraperitoneal (i.p.) | [3] |
Table 2: Effects of MAGL Inhibitors on Key Outcomes in Parkinson's Disease Models
| Compound | Animal Model | Key Outcomes | Reference |
| JZL184 | Chronic MPTP Mouse Model | - Prevented MPTP-induced motor impairment- Preserved the nigrostriatal pathway- Induced phenotypic changes in astroglia and microglia- Increased glial cell-derived neurotrophic factor (GDNF) levels | [2][4] |
| KML29 | Chronic MPTP/probenecid Mouse Model | - Attenuated striatal dopamine (B1211576) depletion- Increased 2-AG levels in the brain- Induced an increase in GDNF mRNA expression | [3] |
Experimental Protocols
Parkinson's Disease Animal Models
a) MPTP Mouse Model of Parkinson's Disease (Sub-acute Regimen)
This protocol is designed to produce a consistent and significant loss of dopaminergic neurons.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Reagents:
-
MPTP-HCl (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride).
-
Sterile 0.9% saline.
-
-
Procedure:
-
Dissolve MPTP-HCl in sterile 0.9% saline to a final concentration of 2 mg/mL. Prepare fresh daily and protect from light.
-
Administer MPTP at a dose of 20 mg/kg (i.p.) four times at 2-hour intervals on a single day.[5]
-
House animals with appropriate safety precautions as MPTP is a neurotoxin.
-
Behavioral testing and post-mortem analyses are typically conducted 7-21 days after the last MPTP injection.[5]
-
b) 6-OHDA Rat Model of Parkinson's Disease (Unilateral Lesion)
This model creates a unilateral lesion, which is useful for observing rotational behavior.
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g).
-
Reagents:
-
6-hydroxydopamine (6-OHDA) hydrochloride.
-
Ascorbic acid.
-
Sterile 0.9% saline.
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
-
Procedure:
-
Dissolve 6-OHDA in sterile 0.9% saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 4 µg/µL.
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Inject 6-OHDA into the medial forebrain bundle (MFB) or the striatum of one hemisphere. For the MFB, a common coordinate is AP: -4.4 mm, ML: -1.2 mm, DV: -7.8 mm from bregma.
-
Inject a total of 8-16 µg of 6-OHDA in a volume of 2-4 µL at a rate of 1 µL/min.
-
Leave the injection needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
Allow the animals to recover for at least 2 weeks before behavioral testing.[6][7]
-
Behavioral Assessments
a) Rotarod Test
This test assesses motor coordination and balance.
-
Apparatus: An accelerating rotarod apparatus.
-
Procedure:
-
Training: Acclimate the mice to the rotarod for 2-3 consecutive days before testing. Place the mice on the rod rotating at a low constant speed (e.g., 4 rpm) for 1-2 minutes.
-
Testing: Place the mouse on the rod and start the trial. The rod should accelerate from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).[1][8]
-
Record the latency to fall for each mouse. A fall is recorded when the mouse falls off the rod or clings to the rod for one full rotation without attempting to walk.
-
Perform 3-4 trials per mouse with an inter-trial interval of at least 15 minutes.[8]
-
b) Open Field Test
This test measures general locomotor activity and can also be used to assess anxiety-like behavior.
-
Apparatus: A square or circular arena (e.g., 40 cm x 40 cm) with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system.
-
Procedure:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period, typically 5-30 minutes.[3][9]
-
Record various parameters using an automated tracking system, including:
-
Clean the arena thoroughly between each animal to eliminate olfactory cues.
-
c) Apomorphine-Induced Rotation Test (for unilateral 6-OHDA model)
This test is used to quantify the extent of the dopaminergic lesion.
-
Reagents: Apomorphine (B128758) hydrochloride.
-
Procedure:
-
Administer apomorphine (e.g., 0.5 mg/kg, s.c.) to the unilaterally lesioned rats.[12][13]
-
Immediately place the animal in a circular test chamber.
-
Record the number of full (360°) contralateral rotations (away from the lesioned side) for a period of 30-60 minutes.[12]
-
A significant increase in contralateral rotations is indicative of a successful lesion.
-
Biochemical and Histological Analyses
a) HPLC Analysis of Dopamine and its Metabolites
This method quantifies the levels of dopamine and its metabolites in the striatum.
-
Sample Preparation:
-
Rapidly dissect the striata on an ice-cold surface.
-
Homogenize the tissue in a solution of 0.1 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine).[2][4]
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g for 15 minutes at 4°C).
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC-ECD Analysis:
-
Inject the filtered supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
The mobile phase typically consists of a buffered solution (e.g., sodium phosphate, citric acid, EDTA) with an organic modifier (e.g., methanol).
-
Quantify the levels of dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) by comparing their peak areas to those of known standards.[2][4]
-
b) Immunohistochemistry for Tyrosine Hydroxylase (TH)
This technique is used to visualize and quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum.
-
Tissue Preparation:
-
Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.
-
Cut coronal sections (e.g., 30-40 µm thick) through the SNpc and striatum using a cryostat or vibratome.
-
-
Immunostaining:
-
Rinse the free-floating sections in PBS.
-
Incubate the sections in a blocking solution (e.g., PBS with 10% normal donkey serum and 0.3% Triton X-100) for 1 hour at room temperature.[14][15]
-
Incubate the sections with a primary antibody against TH (e.g., rabbit anti-TH) overnight at 4°C.[6][14]
-
Wash the sections in PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.[15]
-
Mount the sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Analysis:
-
Capture images of the SNpc and striatum using a fluorescence microscope.
-
Quantify the number of TH-positive neurons in the SNpc using stereological methods and the density of TH-positive fibers in the striatum using densitometry.[16]
-
References
- 1. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 2. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 3. protocols.io [protocols.io]
- 4. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The overall rod performance test in the MPTP-treated-mouse model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. mmpc.org [mmpc.org]
- 9. Open Field test to assess spontaneous locomotion behavior in parkinsonian mice â Protocols IO â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 10. scantox.com [scantox.com]
- 11. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring 2-Arachidonoylglycerol (2-AG) Levels Following Treatment with a Monoacylglycerol Lipase (MAGL) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol lipase (B570770) (MAGL) is a key enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a critical signaling molecule in the central nervous system and peripheral tissues.[1][2] Inhibition of MAGL presents a promising therapeutic strategy for a variety of neurological and inflammatory disorders by augmenting 2-AG signaling.[1][2] MAGL-IN-19 is a potent and selective inhibitor of MAGL. Accurate measurement of 2-AG levels following treatment with this compound is crucial for elucidating its pharmacokinetic and pharmacodynamic properties, and for assessing its therapeutic efficacy.
Principle of MAGL Inhibition and 2-AG Elevation
MAGL is the primary enzyme responsible for hydrolyzing 2-AG into arachidonic acid (AA) and glycerol (B35011).[1][3] By inhibiting MAGL, compounds like this compound block this degradation pathway, leading to an accumulation of 2-AG in various tissues, particularly the brain.[4][5] This elevation of 2-AG enhances its signaling through cannabinoid receptors CB1 and CB2, mediating various physiological effects.[5] Concurrently, the inhibition of MAGL reduces the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins.[3]
Quantitative Data on 2-AG Levels After MAGL Inhibition
The following table summarizes the quantitative changes in 2-AG levels observed in mouse brain tissue following the administration of the MAGL inhibitor JZL184. These data serve as a reference for the expected magnitude of change when using a potent MAGL inhibitor.
| Treatment Group | Dosage | Time Point | Brain 2-AG Levels (nmol/g) | Fold Change vs. Vehicle | Reference |
| Vehicle | - | 4 hours | ~5 | 1 | [5] |
| JZL184 | 10 mg/kg | 4 hours | ~40 | ~8 | [5] |
| Vehicle | - | 24 hours | ~5 | 1 | [5] |
| JZL184 | 40 mg/kg | 24 hours | ~50 | ~10 | [5] |
Note: The above data are illustrative and derived from studies using JZL184. Researchers using this compound should perform their own dose-response and time-course experiments to determine its specific effects on 2-AG levels.
Experimental Protocol: Quantification of 2-AG by LC-MS/MS
This protocol outlines a robust method for the extraction and quantification of 2-AG from biological tissues (e.g., brain) and plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8]
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water, Toluene (B28343), Ethyl Acetate (B1210297) (all LC-MS grade)
-
Reagents: Formic acid, Ammonium acetate
-
Internal Standard (IS): 2-AG-d8 or other suitable deuterated analog
-
Tissue Homogenizer
-
Centrifuge
-
Nitrogen Evaporator
-
LC-MS/MS System (e.g., Triple Quadrupole Mass Spectrometer)
Experimental Workflow
Step-by-Step Procedure
1. Sample Preparation and Homogenization: a. For tissue samples, accurately weigh the frozen tissue (~50 mg) and place it in a pre-chilled tube. b. Add 1 mL of ice-cold acetonitrile containing the internal standard (e.g., 2-AG-d8 at 100 ng/mL). c. Homogenize the tissue thoroughly on ice. d. For plasma samples, add 1 mL of ice-cold acetonitrile with internal standard to 100 µL of plasma and vortex vigorously.
2. Lipid Extraction: a. Add 2 mL of toluene or ethyl acetate to the homogenate. b. Vortex for 1 minute and then centrifuge at 3000 x g for 10 minutes at 4°C.
3. Supernatant Collection and Evaporation: a. Carefully collect the upper organic layer, avoiding the protein pellet. b. Transfer the organic phase to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
4. Reconstitution: a. Reconstitute the dried lipid extract in 100 µL of a 1:1 mixture of acetonitrile and water. b. Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis: a. Liquid Chromatography (LC):
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate 2-AG from other lipids (e.g., start with 60% B, ramp to 95% B over 5 minutes).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 µL. b. Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- 2-AG: Precursor ion (m/z) 379.3 -> Product ion (m/z) 287.2
- 2-AG-d8 (IS): Precursor ion (m/z) 387.3 -> Product ion (m/z) 287.2
- Optimize collision energy and other MS parameters for maximum sensitivity.
6. Quantification: a. Prepare a standard curve of 2-AG in the same reconstitution solvent with a fixed concentration of the internal standard. b. Plot the peak area ratio of 2-AG to the internal standard against the concentration of 2-AG. c. Calculate the concentration of 2-AG in the samples using the linear regression of the standard curve.
Important Considerations
-
Sample Stability: 2-AG is prone to degradation and isomerization. All sample processing steps should be performed on ice and as quickly as possible. Samples should be stored at -80°C.
-
Enzyme Inhibition: The use of ice-cold acetonitrile for homogenization helps to precipitate proteins and inhibit enzymatic activity.
-
Internal Standard: The use of a deuterated internal standard is crucial for accurate quantification as it compensates for matrix effects and variations in extraction efficiency and instrument response.
-
Method Validation: The analytical method should be validated for linearity, accuracy, precision, and sensitivity according to relevant guidelines.
By following these protocols and considerations, researchers can reliably measure changes in 2-AG levels following treatment with this compound, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of 2-arachidonoylglycerol metabolism alleviates neuropathology and improves cognitive function in a tau mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol lipase regulates 2-arachidonoylglycerol action and arachidonic acid levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Rodent Studies with Monoacylglycerol Lipase (MAGL) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoacylglycerol lipase (B570770) (MAGL) is a key serine hydrolase in the central nervous system responsible for the degradation of the most abundant endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG).[1][2] Inhibition of MAGL elevates 2-AG levels, which in turn enhances signaling at cannabinoid receptors CB1 and CB2.[1] This mechanism is a promising therapeutic strategy for a variety of conditions, including pain, inflammation, and neurodegenerative diseases.[2] Furthermore, MAGL inhibition reduces the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects.[2][3] This document provides detailed application notes and protocols for the in vivo use of MAGL inhibitors in rodent studies, with a focus on commonly cited compounds in the literature.
Data Presentation: In Vivo Dosages of MAGL Inhibitors
The following table summarizes the dosages and administration routes of various MAGL inhibitors used in in vivo rodent studies.
| Compound | Rodent Species | Dose | Route of Administration | Experimental Model | Key Outcomes | Reference |
| JZL184 | Mouse | 16 mg/kg | Intraperitoneal (i.p.) | Lipopolysaccharide (LPS)-induced acute lung injury | Decreased leukocyte migration and vascular permeability.[4][5] | [4][5] |
| Mouse | 40 mg/kg | Intraperitoneal (i.p.) | Neuropathic pain (Chronic Constriction Injury) | Reversed mechanical allodynia and thermal hyperalgesia.[1] | [1] | |
| Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Tau mouse model of Alzheimer's disease | Reduced neuroinflammation and improved cognitive function. | ||
| Rat | 16 mg/kg | Intraperitoneal (i.p.) | Severe Acute Pancreatitis | Improved intestinal mucosal barrier injury.[6] | [6] | |
| MJN110 | Mouse | 0.25 - 2.5 mg/kg | Intraperitoneal (i.p.) | Neuropathic pain (Chronic Constriction Injury) | Reversed mechanical allodynia and thermal hyperalgesia.[1] | [1] |
| MAGLi 432 | Mouse | 1 mg/kg | Intraperitoneal (i.p.) | LPS-induced neuroinflammation | Achieved target occupancy and engagement in the brain.[7] | [7] |
| Mouse | 2 mg/kg | Intraperitoneal (i.p.) | LPS-induced neuroinflammation | Ameliorated LPS-induced inflammation.[7] | [7] | |
| ABX1431 | Mouse | 4 mg/kg | Not Specified | HIV-1 Tat model | Increased pain latency and locomotor activity.[8] | [8] |
| Rat | Not Specified | Not Specified | Inflammatory pain model | Potent antinociceptive effects.[3] | [3] | |
| Compound 4f | Mouse | 1 mg/kg | Oral (p.o.) | Kainic acid-induced neurodegeneration | Increased 2-AG and decreased arachidonic acid in the brain.[9] | [9] |
| LEI-515 | Mouse | 30 or 100 mg/kg | Oral (p.o.) | General pharmacology | Increased 2-AG levels in peripheral organs but not the brain.[10] | [10] |
| ABD-1970 | Mouse | 10 mg/kg | Not Specified | General pharmacology | Effectively inhibited brain MAGL activity and increased 2-AG.[11] | [11] |
Signaling Pathway of MAGL Inhibition
Caption: Signaling pathway of MAGL inhibition.
Experimental Protocols
Protocol 1: Assessment of Antinociceptive Effects of a MAGL Inhibitor (e.g., JZL184) in a Mouse Model of Neuropathic Pain
This protocol is adapted from studies evaluating the efficacy of MAGL inhibitors in the Chronic Constriction Injury (CCI) model.[1]
1. Materials and Reagents:
-
MAGL Inhibitor (e.g., JZL184)
-
Vehicle solution (e.g., a 1:1:8 mixture of DMSO, polysorbate 80, and 0.9% (w/v) NaCl)[7]
-
Male C57BL/6J mice
-
Surgical instruments for CCI surgery
-
Von Frey filaments for mechanical allodynia testing
-
Hot plate apparatus for thermal hyperalgesia testing
2. Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize mice according to approved institutional protocols.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely ligate the nerve with chromic gut sutures at four locations, approximately 1 mm apart.
-
Close the incision with sutures.
-
Allow animals to recover for 7-14 days before behavioral testing.
3. Drug Preparation and Administration:
-
Dissolve the MAGL inhibitor in the vehicle solution to the desired concentration.
-
Administer the drug or vehicle via intraperitoneal (i.p.) injection. For JZL184, a dose of 40 mg/kg has been shown to be effective.[1]
4. Behavioral Testing:
-
Mechanical Allodynia (Von Frey Test):
-
Place mice in individual compartments on a wire mesh floor and allow them to acclimate.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is observed.
-
Record the paw withdrawal threshold in grams.
-
Conduct testing at baseline (before drug administration) and at various time points post-injection (e.g., 1, 2, 3, 4 hours).
-
-
Thermal Hyperalgesia (Hot Plate Test):
-
Place mice on a hot plate maintained at a constant temperature (e.g., 52°C).
-
Record the latency to a nociceptive response (e.g., paw licking, jumping).
-
Implement a cut-off time (e.g., 30 seconds) to prevent tissue damage.
-
Conduct testing at the same time points as the von Frey test.
-
5. Data Analysis:
-
Analyze data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test) to compare the effects of the MAGL inhibitor to the vehicle control group over time.
Protocol 2: Evaluation of MAGL Target Engagement in a Mouse Model of Neuroinflammation
This protocol is based on methodologies used to assess the in vivo efficacy of MAGL inhibitors in response to an inflammatory challenge.[7]
1. Materials and Reagents:
-
MAGL Inhibitor (e.g., MAGLi 432)
-
Vehicle solution (e.g., a 1:1:8 mixture of DMSO, polysorbate 80, and 0.9% (w/v) NaCl)[7]
-
Lipopolysaccharide (LPS) from Escherichia coli
-
Male CD-1 mice
-
Reagents for tissue homogenization and protein analysis (e.g., Western blot, activity-based protein profiling)
-
Reagents for lipid extraction and analysis (e.g., LC-MS)
2. Animal Treatment:
-
Randomize mice into treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, MAGL Inhibitor + LPS).
-
Administer LPS (e.g., 1 mg/kg, i.p.) or saline.
-
After a set time (e.g., 30 minutes), administer the MAGL inhibitor (e.g., 1 mg/kg MAGLi 432, i.p.) or vehicle.[7]
-
Repeat treatments for a specified number of days if required by the experimental design.[7]
3. Tissue Collection and Preparation:
-
At the desired endpoint (e.g., 4 hours after the final treatment), euthanize mice via an approved method.[7]
-
Rapidly harvest brains, snap-freeze them in dry ice, and store them at -80°C.[1]
-
For analysis, homogenize brain tissue in appropriate lysis buffers.
4. Analysis of MAGL Activity and Endocannabinoid Levels:
-
Activity-Based Protein Profiling (ABPP):
-
Incubate brain lysates with a fluorescently tagged activity-based probe specific for serine hydrolases.
-
Separate proteins by SDS-PAGE and visualize probe-labeled enzymes using in-gel fluorescence scanning.
-
Inhibition of MAGL will be indicated by a decrease in the fluorescent signal corresponding to the molecular weight of MAGL.
-
-
Western Blotting:
-
Use a specific antibody to detect total MAGL protein levels to ensure that the inhibitor does not alter protein expression.
-
-
LC-MS for Lipid Quantification:
-
Perform lipid extraction from brain homogenates.
-
Quantify the levels of 2-AG and arachidonic acid (AA) using liquid chromatography-mass spectrometry (LC-MS).
-
Successful MAGL inhibition will result in a significant increase in 2-AG levels and a corresponding decrease in AA levels.[9]
-
5. Data Analysis:
-
Quantify band intensities for ABPP and Western blot analysis.
-
Use standard curves to determine the concentrations of 2-AG and AA from LC-MS data.
-
Analyze differences between treatment groups using statistical tests such as one-way ANOVA with post-hoc comparisons.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers initiating in vivo studies with MAGL inhibitors in rodents. The summarized data and detailed methodologies, based on established literature, should facilitate the design and execution of robust experiments to explore the therapeutic potential of this promising class of compounds. It is imperative that all animal procedures are conducted in accordance with institutional guidelines and approved animal care and use protocols.
References
- 1. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Monoacylglycerol Lipase (MAGL) Inhibition Attenuates Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol lipase (MAGL) inhibition attenuates acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Monoacylglycerol Lipase Inhibition on Intestinal Permeability of Rats With Severe Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Acute Effects of Monoacylglycerol Lipase Inhibitor ABX1431 on Neuronal Hyperexcitability, Nociception, Locomotion, and the Endocannabinoid System in HIV-1 Tat Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compound 4f, a novel brain-penetrant reversible monoacylglycerol inhibitor, ameliorates neuroinflammation, neuronal cell loss, and cognitive impairment in mice with kainic acid-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for MAGL-IN-1, a Representative MAGL Inhibitor
Disclaimer: The specific compound "Magl-IN-19" did not yield exact solubility and formulation data in the conducted searches. This document provides detailed application notes and protocols for MAGL-IN-1 , a potent, selective, and reversible monoacylglycerol lipase (B570770) (MAGL) inhibitor with an IC50 of 80 nM, which may serve as a representative compound for experimental design. Researchers should always determine the specific solubility and optimal formulation for their particular compound of interest.
Introduction
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL leads to elevated 2-AG levels, which can modulate various physiological processes, including pain, inflammation, and neuroprotection. This makes MAGL a compelling therapeutic target for a range of disorders. MAGL-IN-1 is a potent and reversible inhibitor of MAGL, making it a valuable tool for studying the therapeutic potential of MAGL inhibition. These application notes provide essential information on the solubility and formulation of MAGL-IN-1 for preclinical research.
Physicochemical Properties and Solubility
Small molecule inhibitors of MAGL, like many kinase inhibitors, are often characterized by poor water solubility, necessitating the use of organic solvents for stock solution preparation and specific vehicles for in vivo administration.
Solubility Data
The following table summarizes the solubility of MAGL-IN-1 in common laboratory solvents. It is crucial to note that these are general guidelines, and solubility should be empirically determined for each new batch of the compound.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 10 mM | Commonly used for preparing high-concentration stock solutions for in vitro assays. DMSO is a powerful organic solvent but can be toxic to cells at higher concentrations (typically >0.5%). |
| Ethanol | ≥ 5 mM | Can be used as a co-solvent in formulations for in vivo studies. Less toxic than DMSO for many cell types. |
| Water | Insoluble | MAGL-IN-1 is practically insoluble in aqueous solutions. |
Table 1: Solubility of MAGL-IN-1.
Formulation for Experiments
The choice of formulation is critical for achieving desired drug exposure and ensuring reliable experimental outcomes. The following tables provide recommended starting formulations for in vitro and in vivo studies.
In Vitro Formulations
For in vitro experiments, MAGL-IN-1 is typically dissolved in DMSO to create a high-concentration stock solution, which is then further diluted in the aqueous culture medium.
| Parameter | Recommendation |
| Stock Solution Solvent | 100% DMSO |
| Stock Solution Concentration | 10-50 mM |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. |
| Working Concentration | Dilute the stock solution in cell culture medium to the desired final concentration. |
| Final DMSO Concentration | Keep below 0.5% in the final assay to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) is essential. |
Table 2: Recommended Formulation for In Vitro Experiments.
In Vivo Formulations
For in vivo studies, particularly for oral administration (gavage), the formulation must be well-tolerated and ensure adequate bioavailability. Due to the poor aqueous solubility of MAGL-IN-1, a suspension or a solution with co-solvents is generally required.
| Formulation Vehicle | Composition | Preparation | Administration Route |
| Methylcellulose (B11928114) Suspension | 0.5% (w/v) Methylcellulose in sterile water or saline | Prepare the vehicle by slowly adding methylcellulose to heated water with stirring, then cool. Add the required amount of MAGL-IN-1 and sonicate or homogenize to create a uniform suspension. | Oral Gavage |
| Saline/Emulphor/Ethanol | 18:1:1 (v/v/v) Saline:Emulphor:Ethanol | First, dissolve MAGL-IN-1 in ethanol. Then, add Emulphor and mix well. Finally, add saline dropwise while vortexing to form a stable emulsion. | Intraperitoneal (IP) Injection or Oral Gavage |
| PEG400/Tween 80/Saline | 10:5:85 (v/v/v) PEG400:Tween 80:Saline | Dissolve MAGL-IN-1 in PEG400. Add Tween 80 and mix thoroughly. Add saline gradually while stirring to form a clear solution or a fine emulsion. | Intravenous (IV) or Oral Gavage |
Table 3: Recommended Formulations for In Vivo Experiments.
Experimental Protocols
The following are detailed protocols for the preparation of MAGL-IN-1 formulations for typical in vitro and in vivo experiments.
Protocol 1: Preparation of MAGL-IN-1 Stock Solution for In Vitro Assays
Materials:
-
MAGL-IN-1 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of MAGL-IN-1 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to dissolve the compound completely.
-
If necessary, gently warm the tube to 37°C or use a sonicator bath for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of MAGL-IN-1 Suspension for Oral Gavage
Materials:
-
MAGL-IN-1 powder
-
Methylcellulose
-
Sterile water or saline
-
Mortar and pestle or homogenizer
-
Sonicator
Procedure:
-
Prepare the 0.5% methylcellulose vehicle:
-
Heat about one-third of the total required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder while stirring continuously until it is fully wetted.
-
Remove from heat and add the remaining two-thirds of the cold sterile water.
-
Continue stirring until the solution is uniform and then allow it to cool to room temperature.
-
-
Weigh the required amount of MAGL-IN-1 for the desired dose and number of animals.
-
Triturate the MAGL-IN-1 powder with a small amount of the 0.5% methylcellulose vehicle in a mortar to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to form a homogenous suspension.
-
Sonicate the suspension for 10-15 minutes to ensure uniform particle size and distribution.
-
Store the suspension at 4°C and ensure it is well-mixed before each administration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by MAGL inhibition and a general experimental workflow for evaluating a MAGL inhibitor.
Caption: MAGL Inhibition Pathway.
Application Notes for the Use of Monoacylglycerol Lipase (MAGL) Inhibitors in Primary Neuron Cultures
Introduction
Monoacylglycerol lipase (B570770) (MAGL) is a key serine hydrolase in the central nervous system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2] 2-AG is an endogenous lipid signaling molecule that acts as a full agonist for cannabinoid receptors CB1 and CB2, playing a crucial role in neuromodulation, including synaptic plasticity, pain sensation, and immune responses.[1][3][4] Inhibition of MAGL presents a therapeutic strategy to enhance endocannabinoid signaling by increasing the levels of 2-AG.[1] This elevation of 2-AG can produce analgesic, anti-inflammatory, and neuroprotective effects.[1][5] Furthermore, MAGL activity is a primary source of arachidonic acid (AA) in the brain, a precursor for pro-inflammatory prostaglandins.[2][6] Consequently, MAGL inhibition has a dual effect: it boosts the neuroprotective signaling of 2-AG while simultaneously reducing the production of pro-inflammatory mediators.[2][5]
MAGL inhibitors, such as Magl-IN-19, are valuable research tools for studying the physiological and pathological roles of the endocannabinoid system in primary neuronal and glial cell cultures. These compounds allow for the investigation of 2-AG signaling in processes like neuroinflammation, synaptic function, and neuronal survival.
Mechanism of Action
MAGL inhibitors function by binding to the active site of the MAGL enzyme, blocking its serine hydrolase activity.[1] This action prevents the breakdown of 2-AG into arachidonic acid and glycerol.[1] The resulting accumulation of 2-AG enhances its signaling through cannabinoid receptors (CB1 and CB2) and potentially other targets like peroxisome proliferator-activated receptors (PPARs).[1][5] This enhanced signaling can modulate neurotransmitter release and reduce neuroinflammation.[6][7] The reduction in arachidonic acid levels also leads to a decrease in the synthesis of prostaglandins, further contributing to the anti-inflammatory effects.[2][6]
Applications in Primary Neuron Cultures
-
Neuroinflammation Studies: Primary neuron-glia co-cultures can be treated with pro-inflammatory stimuli like lipopolysaccharide (LPS) to model neuroinflammation. MAGL inhibitors can then be applied to investigate their ability to reduce the production of inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory markers.[6][8] Studies have shown that MAGL inhibition can suppress gliosis and cytokine production.[8]
-
Neuroprotection Assays: To study neuroprotective effects, primary neuronal cultures can be exposed to neurotoxic insults such as β-amyloid peptides, glutamate (B1630785) (to induce excitotoxicity), or oxygen-glucose deprivation (to model ischemia).[9] The ability of MAGL inhibitors to prevent neuronal apoptosis and degeneration can be assessed using techniques like TUNEL staining or measuring caspase-3 activation.[9]
-
Synaptic Plasticity and Function: The role of 2-AG as a retrograde messenger in regulating synaptic transmission can be explored using MAGL inhibitors. In cultured hippocampal neurons, MAGL inhibitors have been shown to prolong the suppression of inhibitory postsynaptic currents (IPSCs) and excitatory postsynaptic currents (EPSCs), indicating an enhancement of endocannabinoid tone.[10]
-
Signal Transduction Pathway Analysis: Researchers can use MAGL inhibitors to dissect the downstream signaling pathways activated by enhanced 2-AG levels. This can include examining the activation of MAPK signaling pathways (e.g., ERK1/2), NF-κB, and the modulation of intracellular calcium levels.[11][12]
Quantitative Data for MAGL Inhibitors
The following table summarizes quantitative data for commonly cited MAGL inhibitors from in vitro studies. Note: The optimal concentration and incubation time for a specific inhibitor like this compound should be determined empirically through dose-response experiments.
| Inhibitor Name | Cell Type/System | IC50 | Effective Concentration & Treatment Time | Reference |
| JZL184 | Primary mouse striatal astrocytes | ~8 nM | Not specified for this specific study | [5] |
| Hippocampal neuron cultures | Not specified | Used to elevate endogenous 2-AG | [9] | |
| MAGLi 432 | Human brain microvascular endothelial cells (hCMEC/D3) | < 10 nM | 1 µM for 6 hours | [13] |
| Primary human astrocytes | < 10 nM | 1 µM for 6 hours | [13] | |
| Primary human pericytes | < 10 nM | 1 µM for 6 hours | [13] | |
| Methyl arachidonoyl fluorophosphonate (MAFP) | Cultured hippocampal neurons | ~2-3 nM | 7 nM | |
| Arachidonoyl trifluoromethylketone (ATFMK) | Cultured hippocampal neurons | Not specified | Used to prolong 2-AG-induced suppression | [10] |
| ABX1431 | Primary frontal cortex neuronal cultures | Not specified | 10, 30, 100 nM (pretreatment) | [12] |
Experimental Protocols
Protocol 1: General Treatment of Primary Neurons with a MAGL Inhibitor
This protocol provides a general workflow for applying a MAGL inhibitor (referred to as "Compound X," e.g., this compound) to primary neuron cultures to assess its effects.
Materials:
-
Primary neuron cultures (e.g., cortical, hippocampal) plated on appropriate substrates (e.g., poly-D-lysine coated plates or coverslips).[14]
-
Neuronal culture medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and antibiotics).
-
Compound X (MAGL inhibitor)
-
Vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer for western blot, fixatives for immunocytochemistry).
Procedure:
-
Prepare Stock Solution: Dissolve Compound X in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Culture Preparation: Grow primary neurons to the desired maturity (e.g., days in vitro 7-21, depending on the experimental goals).[12]
-
Prepare Treatment Media: On the day of the experiment, thaw an aliquot of the Compound X stock solution. Prepare working solutions by diluting the stock solution into pre-warmed neuronal culture medium to achieve the desired final concentrations. Prepare a vehicle control medium with the same final concentration of the solvent.
-
Note: It is crucial to perform a dose-response curve to determine the optimal concentration of Compound X for the desired effect and to assess potential cytotoxicity.
-
-
Treatment: Carefully remove half of the old culture medium from each well and replace it with an equal volume of the freshly prepared treatment or vehicle control medium. This method minimizes disturbance to the neuronal network.
-
Incubation: Return the culture plates to the incubator (37°C, 5% CO2) and incubate for the desired duration (e.g., 6 to 24 hours, depending on the experiment).[13]
-
Downstream Processing: After incubation, proceed with the planned analysis.
-
For Western Blot: Wash cells gently with ice-cold PBS, then lyse the cells directly on the plate with appropriate lysis buffer.
-
For Immunocytochemistry: Gently wash the cells with PBS, then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[15]
-
For RNA analysis: Wash cells with PBS and lyse with a suitable RNA lysis buffer.
-
Protocol 2: Assessing Neuroprotective Effects Against LPS-Induced Neuroinflammation
This protocol details how to use a MAGL inhibitor to evaluate its protective effects against an inflammatory challenge in a neuron-glia co-culture.
Materials:
-
Mature primary neuron-glia co-cultures.
-
Lipopolysaccharide (LPS).
-
Compound X (MAGL inhibitor).
-
Reagents for assessing inflammation (e.g., ELISA kits for cytokines, reagents for qPCR, antibodies for immunocytochemistry).
Procedure:
-
Pre-treatment (Optional but Recommended): Treat the cultures with Compound X or vehicle at the desired final concentrations for a specific duration (e.g., 1-2 hours) before adding the inflammatory stimulus.
-
Inflammatory Challenge: Add LPS to the culture medium to a final concentration known to induce an inflammatory response (e.g., 100 ng/mL - 1 µg/mL).
-
Co-incubation: Incubate the cultures for a period sufficient to elicit an inflammatory response (e.g., 6-24 hours).
-
Sample Collection and Analysis:
-
Culture Supernatant: Collect the culture medium to measure secreted cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Cell Lysates: Harvest cell lysates for analysis of protein expression (e.g., COX-2, iNOS by Western blot) or gene expression (by qPCR).[11]
-
Fixed Cells: Fix the cultures for immunocytochemical analysis of glial activation markers (e.g., GFAP for astrocytes, Iba1 for microglia) and neuronal health.
-
Visualizations
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Endocannabinoid 2-Arachidonoylglycerol Self-Administration by Sprague-Dawley Rats and Stimulation of in vivo Dopamine Transmission in the Nucleus Accumbens Shell [frontiersin.org]
- 4. nbinno.com [nbinno.com]
- 5. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases [mdpi.com]
- 6. Deletion of Monoglyceride Lipase in Astrocytes Attenuates Lipopolysaccharide-induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoacylglycerol lipase inhibitors produce pro- or antidepressant responses via hippocampal CA1 GABAergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinmedjournals.org [clinmedjournals.org]
- 9. Endocannabinoid 2-arachidonoylglycerol protects neurons against β-amyloid insults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Presynaptic Monoacylglycerol Lipase Activity Determines Basal Endocannabinoid Tone and Terminates Retrograde Endocannabinoid Signaling in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endocannabinoid 2-arachidonylglycerol protects primary cultured neurons against LPS-induced impairments in rat caudate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute Effects of Monoacylglycerol Lipase Inhibitor ABX1431 on Neuronal Hyperexcitability, Nociception, Locomotion, and the Endocannabinoid System in HIV-1 Tat Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 15. benchchem.com [benchchem.com]
Magl-IN-19: Application Notes and Protocols for Investigating Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magl-IN-19, also identified as compound 7o, is a highly potent and selective, reversible inhibitor of Monoacylglycerol Lipase (B570770) (MAGL).[1][2][3] Developed through a structure-guided discovery process, this novel compound features a cis-hexahydro-pyrido-oxazinone moiety, which contributes to its high potency and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2] Notably, this compound is designed to be CNS-penetrant, achieving high cerebrospinal fluid (CSF) exposures after systemic administration in rodents.[1][2] This characteristic makes it a promising tool for investigating the role of MAGL in the central nervous system and for exploring its therapeutic potential in CNS disorders associated with neuroinflammation.[1][2]
The primary mechanism of action of this compound involves the inhibition of MAGL, the key enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2] By blocking MAGL activity, this compound elevates the levels of 2-AG, an endogenous cannabinoid that exhibits neuroprotective properties.[4][5][6] Concurrently, this inhibition reduces the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins, thereby mitigating neuroinflammatory processes.[4][5][6] This dual action of enhancing neuroprotective endocannabinoid signaling while suppressing pro-inflammatory pathways makes this compound a valuable research tool for studying neurodegenerative diseases and brain injuries.
Data Presentation
Quantitative Data Summary
While specific quantitative data for this compound is detailed in the primary literature, this table provides a summary of its known properties alongside data for other well-characterized MAGL inhibitors for comparative purposes.
| Compound | Target | IC₅₀ | Selectivity | Key Features | Reference |
| This compound (7o) | MAGL | Highly Potent (Specific value not publicly available) | Highly Selective (Specific value not publicly available) | Reversible, CNS-penetrant | [1][2] |
| JZL184 | MAGL | ~8 nM (human) | >100-fold vs. FAAH | Irreversible, Widely studied | [5] |
| MJN110 | MAGL | ~7 nM (human) | Highly selective vs. FAAH and ABHD6 | Irreversible | [5] |
| MAGLi 432 | MAGL | 4.2 nM (human) | Highly selective | Reversible, Non-covalent | [5] |
Signaling Pathway
Caption: Signaling pathway of this compound in neuroprotection.
Experimental Protocols
Protocol 1: In Vitro MAGL Activity Assay
This protocol is designed to determine the inhibitory potency (IC₅₀) of this compound on MAGL enzyme activity using a fluorogenic substrate.
Materials:
-
Recombinant human MAGL enzyme
-
Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA
-
Fluorogenic substrate (e.g., 4-Nitrophenyl acetate (B1210297) or a more specific substrate)
-
This compound
-
DMSO (for compound dilution)
-
96-well microtiter plates (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in DMSO to achieve a range of final assay concentrations.
-
Enzyme Preparation: Dilute the recombinant human MAGL enzyme in the assay buffer to the desired working concentration.
-
Assay Setup:
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add 178 µL of the diluted MAGL enzyme solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 20 µL of the fluorogenic substrate to each well to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: In Vivo Neuroprotection Study in a Mouse Model of Ischemic Stroke
This protocol outlines an in vivo experiment to evaluate the neuroprotective effects of this compound in a transient middle cerebral artery occlusion (tMCAO) mouse model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for tMCAO
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
Behavioral testing apparatus (e.g., rotarod, grip strength meter)
Procedure:
-
Animal Model: Induce focal cerebral ischemia by tMCAO for 60 minutes, followed by reperfusion.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at a predetermined dose (e.g., 10 mg/kg) at the time of reperfusion.
-
Behavioral Assessment: Perform neurological deficit scoring and behavioral tests (e.g., rotarod test for motor coordination, grip strength test) at 24, 48, and 72 hours post-tMCAO.
-
Infarct Volume Measurement: At 72 hours post-tMCAO, euthanize the mice and perfuse the brains with saline.
-
Slice the brains into 2 mm coronal sections.
-
Stain the sections with 2% TTC solution for 30 minutes at 37°C.
-
Capture images of the stained sections and quantify the infarct volume (pale area) as a percentage of the total brain volume using image analysis software.
-
-
Immunohistochemistry (Optional):
-
Perfuse a separate cohort of mice with 4% paraformaldehyde.
-
Collect the brains and process for cryosectioning.
-
Perform immunohistochemical staining for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and apoptosis (e.g., cleaved caspase-3).
-
-
Data Analysis: Compare the neurological scores, behavioral performance, infarct volumes, and immunohistochemical markers between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental Workflow
Caption: General experimental workflow for investigating this compound.
References
- 1. Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuroprotective effects of monoacylglycerol lipase inhibitors in experimental ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Inhibition of 2-arachidonoylglycerol metabolism alleviates neuropathology and improves cognitive function in a tau mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Analysis of Monoacylglycerol Lipase (MAGL) Expression Following Inhibition
Introduction
Monoacylglycerol lipase (B570770) (MAGL) is a key serine hydrolase that plays a critical role in lipid metabolism by catalyzing the breakdown of monoacylglycerols.[1] Primarily, it is responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid (AA) and glycerol.[2] This function places MAGL at the intersection of endocannabinoid signaling and the production of pro-inflammatory eicosanoids derived from AA.[2] Due to its involvement in various physiological and pathological processes, including neuroinflammation, pain, and cancer progression, MAGL has emerged as a significant therapeutic target.[2][3][4]
Inhibitors of MAGL are being developed to enhance endocannabinoid signaling and reduce pro-inflammatory lipid production, offering potential treatments for neurodegenerative diseases, inflammatory disorders, and cancer.[3][5] Assessing the pharmacodynamic effects of these inhibitors is crucial. While biochemical assays can measure MAGL activity, immunohistochemistry (IHC) provides an indispensable method for visualizing and quantifying MAGL protein expression within the cytoarchitectural context of tissues. This allows researchers to assess baseline MAGL expression in specific cell types and investigate whether inhibitor binding or pathway feedback mechanisms alter the detectable levels of the MAGL protein itself.
These application notes provide a comprehensive protocol for the immunohistochemical staining and quantitative analysis of MAGL in paraffin-embedded tissues following treatment with a MAGL inhibitor.
Signaling Pathways Modulated by MAGL Inhibition
Inhibition of MAGL leads to the accumulation of its primary substrate, 2-AG, and a corresponding decrease in its hydrolytic products, arachidonic acid (AA) and downstream prostaglandins. This shift in lipid mediators affects multiple signaling cascades. The diagram below illustrates the central signaling consequences of MAGL inhibition.
Caption: Signaling consequences of MAGL inhibition.
Experimental Workflow for IHC Analysis
The process of evaluating MAGL expression after inhibition involves several distinct stages, from in vivo or in vitro treatment to final data analysis. The following workflow diagram outlines the key steps for a typical preclinical experiment.
Caption: Workflow for MAGL IHC after inhibitor treatment.
Detailed Protocol: IHC for MAGL in Paraffin-Embedded Tissue
This protocol provides a step-by-step guide for the detection of MAGL in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of antibody concentrations and incubation times may be required for specific tissues or antibodies.
1. Materials and Reagents
-
Primary Antibodies: A validated anti-MAGL antibody is critical. Examples include:
-
Rabbit Polyclonal anti-MAGL (e.g., Abcam ab24701)
-
Goat Polyclonal anti-MAGL (e.g., Abcam ab77398)[6]
-
Rabbit Polyclonal anti-MAGL (e.g., Sigma-Aldrich HPA011993)
-
-
Tissue Sections: 4-5 µm thick FFPE tissue sections on charged slides.
-
Deparaffinization & Rehydration: Xylene, Ethanol (B145695) (100%, 95%, 70%), and distilled water.
-
Antigen Retrieval: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).[6]
-
Wash Buffer: Tris-Buffered Saline with 0.025% Triton X-100 (TBS-T) or Phosphate-Buffered Saline (PBS).[7]
-
Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂) in methanol (B129727) or water.[7][8]
-
Blocking Solution: 5% Normal Goat/Donkey Serum (use serum from the same species as the secondary antibody) in TBS-T.
-
Antibody Diluent: TBS with 1% Bovine Serum Albumin (BSA).[7]
-
Detection System: HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP) and a DAB (3,3'-Diaminobenzidine) chromogen kit.[8]
-
Counterstain: Harris's Hematoxylin (B73222).
-
Mounting Medium: Permanent mounting medium (e.g., DPX).
2. Staining Procedure
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Pre-heat Citrate Buffer (pH 6.0) to 95-100°C in a water bath or steamer.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.[6]
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in distilled water.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% H₂O₂ for 15 minutes to quench endogenous peroxidase activity.[7]
-
Rinse slides in wash buffer (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate sections with Blocking Solution for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-MAGL antibody in Antibody Diluent to its optimal concentration (typically 1:100 - 1:500, but should be optimized).
-
Drain blocking solution from slides and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.[7]
-
-
Secondary Antibody Incubation:
-
Rinse slides in wash buffer (3 changes, 5 minutes each).
-
Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions in Antibody Diluent.
-
Incubate for 1 hour at room temperature.[9]
-
-
Signal Detection:
-
Rinse slides in wash buffer (3 changes, 5 minutes each).
-
Prepare the DAB chromogen solution just before use.
-
Incubate sections with the DAB solution for 2-10 minutes, monitoring the color development under a microscope. MAGL-positive structures will appear brown.[7]
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Lightly counterstain with Hematoxylin for 1-2 minutes to stain cell nuclei blue.
-
"Blue" the hematoxylin in running tap water or a bluing solution.[8]
-
Dehydrate the sections through graded ethanol (70%, 95%, 100%) and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
3. Quantitative Data Analysis
Digital image analysis is recommended to reduce observer bias and provide continuous data for statistical comparison.[10][11]
-
Image Acquisition: Digitize the entire stained slide using a high-resolution slide scanner.
-
Software Analysis: Use image analysis software (e.g., ImageJ/Fiji with the IHC Toolbox plugin, QuPath, Visiopharm).
-
Methodology:
-
Color Deconvolution: Separate the DAB (brown) and Hematoxylin (blue) stains into different channels.[11]
-
Region of Interest (ROI) Selection: Annotate the relevant anatomical areas for analysis across all samples.
-
Thresholding: Set a positive staining threshold for the DAB channel to distinguish stained from unstained tissue.
-
Quantification: Calculate metrics for each ROI. Common metrics include:
-
Percent Positive Area: The percentage of the ROI area that is positively stained.
-
Staining Intensity: The average optical density (OD) of the positively stained area.
-
H-Score (Histoscore): A semi-quantitative score that combines staining intensity and the percentage of positive cells. It is calculated as: H-Score = Σ [Intensity Level × % Cells at that Intensity] = [1 × (% cells with weak staining)] + [2 × (% cells with moderate staining)] + [3 × (% cells with strong staining)]. The final score ranges from 0 to 300.
-
-
Data Presentation
Quantitative data from IHC analysis should be summarized in a clear, tabular format to facilitate comparison between experimental groups. While published studies often focus on the downstream effects of MAGL inhibition rather than changes in MAGL expression itself[4][12], the table below serves as a template for how to present such data if the experiment were performed.
Table 1: Hypothetical Quantitative IHC Analysis of MAGL Expression in Brain Cortex Following Inhibitor Treatment
| Treatment Group | N | Staining Intensity (Mean OD ± SEM) | Percent Positive Area (% ± SEM) | H-Score (Mean ± SEM) |
| Vehicle (Control) | 8 | 0.35 ± 0.04 | 65.2 ± 5.1 | 185 ± 12 |
| MAGL Inhibitor (10 mg/kg) | 8 | 0.33 ± 0.05 | 62.8 ± 4.7 | 179 ± 15 |
| p-value | p = 0.68 | p = 0.59 | p = 0.75 |
This table presents hypothetical data for illustrative purposes. Statistical analysis (e.g., Student's t-test) should be performed to determine significance. OD = Optical Density; SEM = Standard Error of the Mean.
References
- 1. researchgate.net [researchgate.net]
- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 4. Monoacylglycerol lipase promotes progression of hepatocellular carcinoma via NF-κB-mediated epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Anti-Monoacylglycerol Lipase/MGL antibody (ab77398) | Abcam [abcam.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. biomol.com [biomol.com]
- 9. 免疫组织化学操作步骤 [sigmaaldrich.com]
- 10. Quantitative image analysis of immunohistochemical stains using a CMYK color model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Testing Following Magl-IN-19 Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Magl-IN-19 is a potent and selective inhibitor of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the central nervous system.[1] By inhibiting MAGL, this compound elevates the levels of 2-AG, which in turn enhances signaling through cannabinoid receptors, primarily CB1.[1][2] This modulation of the endocannabinoid system has shown potential for therapeutic applications in a range of neurological and psychiatric disorders. Concurrently, MAGL inhibition reduces the production of arachidonic acid and downstream pro-inflammatory prostaglandins.[3]
These application notes provide a comprehensive overview of the protocols for key behavioral tests used to assess the in vivo effects of this compound and other MAGL inhibitors. The provided methodologies for the Open Field Test, Elevated Plus Maze, and Morris Water Maze are essential for evaluating the impact of MAGL inhibition on locomotor activity, anxiety-like behavior, and learning and memory, respectively.
Due to the limited availability of specific quantitative data for this compound in the public domain, data from studies utilizing the well-characterized MAGL inhibitor JZL184 is presented as a proxy to illustrate the expected behavioral outcomes following MAGL inhibition.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of this compound action on the endocannabinoid pathway.
General Experimental Workflow
Caption: A generalized workflow for behavioral studies with this compound.
Data Presentation
The following tables summarize quantitative data from preclinical studies on the effects of the MAGL inhibitor JZL184. This data serves as a representative example of the expected outcomes following the administration of a potent MAGL inhibitor like this compound.
Table 1: Effects of JZL184 on the Elevated Plus Maze in Rats
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Closed Arm Entries (Mean ± SEM) |
| Vehicle | - | 15.2 ± 2.1 | 3.1 ± 0.5 | 10.5 ± 1.1 |
| JZL184 | 8 | 28.5 ± 3.5 | 5.2 ± 0.7 | 11.2 ± 1.3 |
*p < 0.05 compared to Vehicle. Data adapted from Sciolino et al., 2011.[4][5]
Table 2: Effects of JZL184 on the Open Field Test in Mice
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm, Mean ± SEM) | Immobility Time (s, Mean ± SEM) |
| Vehicle | - | 4500 ± 300 | 150 ± 20 |
| JZL184 | 16 | 2500 ± 250 | 350 ± 30 |
| JZL184 | 40 | 1800 ± 200 | 450 ± 25 |
*p < 0.05 compared to Vehicle. Data adapted from a study on the effects of MAGL inhibitors on locomotor activity.
Table 3: Effects of JZL184 on the Morris Water Maze in Mice
| Treatment Group | Dose (mg/kg) | Memory Performance | Finding |
| JZL184 (in a Down Syndrome model) | - | Long-term Memory | Improved |
| JZL184 (in wild-type mice) | 40 | Short-term Spatial Memory | Impaired |
Data adapted from various studies on the cognitive effects of JZL184.[1][6]
Experimental Protocols
Open Field Test
Objective: To assess spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm for mice)
-
Video camera and tracking software
-
70% Ethanol (B145695) for cleaning
-
This compound solution and vehicle control
Protocol:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired dose and time before the test (e.g., 30-60 minutes).
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Recording: Start the video recording and tracking software simultaneously. The test duration is typically 5-10 minutes.
-
Behavioral Measures: The software will automatically record:
-
Total distance traveled
-
Time spent in the center zone versus the periphery
-
Velocity
-
Rearing frequency
-
-
Test Completion: At the end of the session, carefully remove the animal and return it to its home cage.
-
Cleaning: Thoroughly clean the arena with 70% ethanol and allow it to dry completely between animals to eliminate olfactory cues.
Elevated Plus Maze
Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)
-
Video camera and tracking software
-
70% Ethanol for cleaning
-
This compound solution and vehicle control
Protocol:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound or vehicle (i.p.) at the specified dose and pre-treatment time.
-
Test Initiation: Place the animal in the center of the maze, facing one of the open arms.
-
Data Recording: Start the video recording and tracking software for a 5-minute session.
-
Behavioral Measures: The primary measures recorded are:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
Test Completion: After 5 minutes, gently remove the animal and return it to its home cage.
-
Cleaning: Clean the maze thoroughly with 70% ethanol between trials.
Morris Water Maze
Objective: To assess hippocampal-dependent spatial learning and memory.
Materials:
-
Circular water tank (e.g., 120-150 cm in diameter)
-
Escape platform (submerged 1-2 cm below the water surface)
-
Non-toxic white paint or milk powder to make the water opaque
-
Water heater to maintain water temperature (e.g., 20-22°C)
-
Distinct visual cues placed around the room
-
Video camera and tracking software
-
This compound solution and vehicle control
Protocol:
Phase 1: Acquisition Training (e.g., 5 consecutive days)
-
Preparation: Fill the tank with water and make it opaque. Place the escape platform in a fixed location in one of the quadrants. Arrange prominent visual cues around the room.
-
Drug Administration: Administer this compound or vehicle daily, a set time before the training session.
-
Training Trials:
-
Gently place the animal into the water facing the wall of the tank at one of the four designated start positions.
-
Allow the animal to swim and find the submerged platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal does not find the platform within the allotted time, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
Conduct 4 trials per day for each animal, with a different starting position for each trial.
-
-
Data Recording: The tracking software will record the escape latency (time to find the platform), path length, and swimming speed for each trial.
Phase 2: Probe Trial (e.g., on day 6)
-
Preparation: Remove the escape platform from the tank.
-
Drug Administration: Administer a final dose of this compound or vehicle.
-
Probe Trial: Place the animal in the tank at a novel start position and allow it to swim freely for 60 seconds.
-
Data Recording: The software will record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location. This assesses the animal's spatial memory for the platform's location.
References
- 1. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Monoacylglycerol lipase inhibition alters social behavior in male and female rats after post-weaning social isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Magl-IN-19 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the monoacylglycerol lipase (B570770) (MAGL) inhibitor, Magl-IN-19. The following information will guide users in determining the optimal concentration of this compound for their specific cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL).[1] MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid (AA) and glycerol.[2] By inhibiting MAGL, this compound leads to an accumulation of 2-AG and a decrease in the levels of AA and its downstream metabolites, such as pro-inflammatory prostaglandins (B1171923).[2][3] This modulation of the endocannabinoid and eicosanoid signaling pathways is the basis of its therapeutic potential in various diseases.[2][3]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. As specific data for this compound (also referred to as compound 7o in literature) in various cell lines is not widely available, it is crucial to perform a dose-response experiment to determine the optimal concentration for your system. We recommend starting with a broad range of concentrations (e.g., 1 nM to 10 µM) to identify a suitable working range.
Q3: How can I determine the optimal concentration of this compound for my experiments?
A3: A systematic approach is recommended. This involves a multi-step process:
-
Determine the Cytotoxicity Profile: Use cell viability assays such as MTT or LDH to find the concentration range that is not toxic to your cells.
-
Confirm Target Engagement: Utilize techniques like Activity-Based Protein Profiling (ABPP) to verify that this compound is binding to and inhibiting MAGL in your cells at non-toxic concentrations.
-
Measure Downstream Effects: Quantify the levels of downstream biomarkers, such as 2-AG (which should increase) and prostaglandins like PGE2 (which should decrease), to confirm the functional effect of MAGL inhibition.
The optimal concentration will be the lowest concentration that shows significant target engagement and the desired downstream effect without causing significant cytotoxicity.
Q4: What should I do if I observe cytotoxicity at my desired concentration?
A4: If you observe significant cell death, you should first lower the concentration of this compound. It is also important to check the solvent (e.g., DMSO) concentration, as high levels can be toxic to cells. Ensure the final solvent concentration is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%). If cytotoxicity persists even at low concentrations that are required for efficacy, consider reducing the incubation time.
Q5: What if I don't see the expected downstream effects (e.g., no change in 2-AG or prostaglandin (B15479496) levels)?
A5: This could be due to several factors:
-
Insufficient Concentration: The concentration of this compound may be too low to effectively inhibit MAGL in your specific cell line. You may need to perform a dose-response experiment to find a more effective concentration.
-
Low MAGL Expression: The cell line you are using may have very low endogenous expression of MAGL. Verify MAGL expression levels by Western blot or other methods.
-
Incorrect Timing: The time point for measuring the downstream effect may not be optimal. Perform a time-course experiment to determine the best time to observe changes in 2-AG or prostaglandin levels after treatment.
-
Assay Sensitivity: The assay used to measure 2-AG or prostaglandins may not be sensitive enough. Ensure your assay is validated and has the required sensitivity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility of this compound | The inhibitor has precipitated out of the culture medium. | Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting into the final culture medium, ensure thorough mixing and avoid introducing a high percentage of the organic solvent. Sonication of the stock solution may aid in solubilization. |
| High Cell Death/Cytotoxicity | The concentration of this compound is too high. The solvent concentration is toxic. The cells are particularly sensitive. | Perform a dose-response experiment to determine the IC50 for cytotoxicity and work at concentrations well below this value. Ensure the final DMSO (or other solvent) concentration is at a non-toxic level (e.g., ≤ 0.1%). Reduce the incubation time with the inhibitor. |
| No Inhibition of MAGL Activity | The concentration of this compound is too low. The cell line has low MAGL expression. The inhibitor has degraded. | Perform a dose-response experiment to find a more effective concentration. Confirm MAGL expression in your cell line using Western blot or qPCR. Use a fresh stock of the inhibitor. |
| Inconsistent Results | Variability in cell seeding density. Inconsistent inhibitor concentration. Variability in incubation times. | Ensure consistent cell numbers are seeded in each well. Prepare fresh dilutions of the inhibitor for each experiment. Use a timer to ensure consistent incubation periods. |
Experimental Protocols
Determining Optimal Concentration: A General Workflow
This workflow provides a systematic approach to determine the optimal concentration of this compound for your cell culture experiments.
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 1 nM to 10 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same percentage of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Target Engagement (Activity-Based Protein Profiling - ABPP)
-
Cell Treatment: Treat cells with a range of non-toxic concentrations of this compound for a specified time (e.g., 1-4 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse them in a suitable buffer.
-
Proteome Labeling: Incubate the cell lysates with a fluorescently tagged serine hydrolase-reactive probe (e.g., FP-rhodamine) that labels active serine hydrolases, including MAGL.
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
Visualization: Visualize the labeled proteins using an in-gel fluorescence scanner.
-
Analysis: Inhibition of MAGL by this compound will result in a dose-dependent decrease in the fluorescence intensity of the band corresponding to MAGL.
Protocol 3: Measurement of Prostaglandin E2 (PGE2) in Cell Supernatant
-
Cell Treatment: Treat cells with a range of concentrations of this compound that have been shown to engage the target without cytotoxicity.
-
Supernatant Collection: After the desired incubation time, collect the cell culture supernatant.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Analysis: Compare the PGE2 levels in the treated samples to the vehicle control. A successful inhibition of MAGL should lead to a decrease in PGE2 production.
Signaling Pathway
Inhibition of MAGL by this compound has a dual effect on two key lipid signaling pathways: the endocannabinoid system and the eicosanoid pathway.
By following these guidelines and protocols, researchers can effectively determine the optimal concentration of this compound for their specific cell culture models and gain reliable and reproducible results.
References
- 1. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Magl-IN-19 Technical Support Center: Investigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of Magl-IN-19. All protocols and data are intended to guide the experimental process and ensure accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential off-targets for this compound?
A1: As a serine hydrolase inhibitor, this compound has the potential to interact with other enzymes in this large and diverse class. The most critical off-targets to consider are other enzymes involved in endocannabinoid metabolism, such as fatty acid amide hydrolase (FAAH), α/β-hydrolase domain 6 (ABHD6), and α/β-hydrolase domain 12 (ABHD12).[1] Depending on the chemical scaffold of this compound, other serine hydrolases like carboxylesterases could also be potential off-targets.
Q2: My experimental results show unexpected phenotypes that are inconsistent with MAGL inhibition. What could be the cause?
A2: Unexpected phenotypes can arise from off-target effects of this compound. It is crucial to perform comprehensive selectivity profiling to rule out the inhibition of other signaling pathways. Consider performing activity-based protein profiling (ABPP) to get a global view of serine hydrolase inhibition in your experimental system. Additionally, ensure that the observed effects are not due to experimental artifacts by including appropriate vehicle controls and, if possible, a structurally related inactive control compound.
Q3: How can I confirm that this compound is engaging MAGL in my cellular or animal model?
A3: Target engagement can be confirmed using several methods. A Cellular Thermal Shift Assay (CETSA) can directly measure the binding of this compound to MAGL in intact cells by assessing changes in the thermal stability of the protein.[2][3] Alternatively, you can measure the downstream biochemical consequences of MAGL inhibition, such as a significant increase in the levels of the primary MAGL substrate, 2-arachidonoylglycerol (B1664049) (2-AG), and a decrease in its metabolite, arachidonic acid (AA), using LC-MS/MS.
Q4: I am observing a decrease in the therapeutic effect of this compound over time in my chronic in vivo study. What could be the reason?
A4: Prolonged inhibition of MAGL can lead to desensitization of cannabinoid receptors (CB1), which may diminish the therapeutic efficacy of the compound over time.[4] This is a known phenomenon for some MAGL inhibitors. It is advisable to monitor CB1 receptor expression and function in chronic studies.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in MAGL activity assays.
| Possible Cause | Troubleshooting Step |
| Substrate Degradation | Prepare fresh substrate solutions for each experiment. 2-AG is notoriously unstable. |
| Enzyme Activity Loss | Use freshly prepared enzyme lysates or aliquot and store recombinant enzyme at -80°C in single-use aliquots. |
| Incorrect Buffer Conditions | Ensure the pH and composition of the assay buffer are optimal for MAGL activity. |
| Compound Precipitation | Check the solubility of this compound in the final assay buffer. Use a concentration range that is within its solubility limits. |
Issue 2: High background signal in Activity-Based Protein Profiling (ABPP).
| Possible Cause | Troubleshooting Step |
| Probe Concentration Too High | Titrate the concentration of the activity-based probe (e.g., FP-TAMRA) to find the optimal concentration with the best signal-to-noise ratio. |
| Incomplete Removal of Unbound Probe | Optimize the washing steps after probe labeling to ensure complete removal of the unbound probe. |
| Non-specific Binding | Include a heat-inactivated proteome control to identify non-specific binding of the probe. |
Issue 3: No significant thermal shift observed in CETSA.
| Possible Cause | Troubleshooting Step |
| Insufficient Compound Concentration | Ensure that the concentration of this compound used is sufficient to saturate MAGL binding. |
| Suboptimal Heating Conditions | Optimize the heating temperature and duration. A full melt curve should be generated to determine the optimal temperature for the isothermal dose-response experiment.[3] |
| Low Target Protein Expression | Confirm the expression level of MAGL in your cell line or tissue using Western blot. |
| Antibody Quality | Use a well-validated antibody for MAGL detection in the Western blot step of the CETSA protocol. |
Quantitative Data Summary
The following tables provide representative data for a highly selective MAGL inhibitor. These should be used as a reference for the expected performance of a compound like this compound.
Table 1: In Vitro Selectivity Profile of a Representative MAGL Inhibitor
| Target | IC50 (nM) | Fold Selectivity vs. MAGL |
| MAGL | 5.2 | - |
| FAAH | >10,000 | >1923 |
| ABHD6 | 850 | 163 |
| ABHD12 | >10,000 | >1923 |
| Carboxylesterase 1 | >10,000 | >1923 |
Table 2: Kinome Scan Data for a Representative Kinase Inhibitor (Illustrative Example)
A KINOMEscan is a binding assay and does not directly measure inhibition. Results are shown as % of control, where a lower number indicates stronger binding.
| Kinase Target | % of Control @ 1 µM |
| Target Kinase | 0.5 |
| Off-Target Kinase 1 | 85 |
| Off-Target Kinase 2 | 92 |
| Off-Target Kinase 3 | 78 |
Experimental Protocols
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)
Objective: To assess the selectivity of this compound against other active serine hydrolases in a complex proteome.
Methodology:
-
Proteome Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., PBS) and determine the protein concentration.
-
Inhibitor Incubation: Pre-incubate the proteome (50 µg) with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-TAMRA) at a final concentration of 1 µM and incubate for another 30 minutes at 37°C.
-
SDS-PAGE: Quench the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes. Separate the proteins by SDS-PAGE.
-
Visualization: Visualize the labeled enzymes using a fluorescence gel scanner. A decrease in the fluorescence intensity of a band in the presence of this compound indicates inhibition of that enzyme.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to MAGL in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with vehicle (DMSO) for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes.
-
Western Blot: Collect the supernatant and quantify the amount of soluble MAGL by Western blot using a specific anti-MAGL antibody. An increase in the amount of soluble MAGL at higher temperatures in the presence of this compound indicates target engagement.[5]
Protocol 3: LC-MS/MS Analysis of 2-AG and Arachidonic Acid
Objective: To measure the functional consequence of MAGL inhibition by quantifying the levels of its substrate and product.
Methodology:
-
Sample Collection: Collect cell pellets or tissue samples and immediately quench metabolic activity (e.g., by snap-freezing in liquid nitrogen).
-
Lipid Extraction: Homogenize the samples in a suitable solvent system (e.g., acetonitrile (B52724) containing an internal standard) to extract the lipids.
-
LC-MS/MS Analysis: Separate the lipid extracts using liquid chromatography and quantify the amounts of 2-AG and arachidonic acid using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[6][7]
-
Data Analysis: Normalize the analyte peak areas to the internal standard peak area and quantify the concentrations using a standard curve.
Visualizations
Caption: Signaling pathway affected by MAGL inhibition.
Caption: Experimental workflow for off-target investigation.
Caption: Troubleshooting logic for unexpected results.
References
- 1. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 6. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of 2-arachidonoylglycerol, 1-arachidonoylglycerol and arachidonic acid in mouse brain tissue using liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Monoacylglycerol Lipase (MAGL) Inhibitors
Welcome to the Technical Support Center for MAGL Inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the brain bioavailability of small molecule inhibitors targeting monoacylglycerol lipase (B570770) (MAGL).
Introduction to MAGL and Its Inhibition
Monoacylglycerol lipase (MAGL) is a key serine hydrolase enzyme in the central nervous system (CNS) responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2][3] Inhibition of MAGL elevates 2-AG levels, which in turn modulates cannabinoid receptors (CB1 and CB2), and reduces the production of arachidonic acid (AA) and pro-inflammatory prostaglandins.[1][2] This dual action makes MAGL a promising therapeutic target for a range of neurological and neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and chronic pain.[1][4][5]
Achieving optimal brain bioavailability is a critical challenge in the development of CNS-active MAGL inhibitors. This guide provides frequently asked questions, troubleshooting strategies, experimental protocols, and key data to aid in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high brain bioavailability for MAGL inhibitors?
A1: The primary challenges stem from the need for a molecule to cross the blood-brain barrier (BBB). Key obstacles include:
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters actively pump xenobiotics out of the brain.[6]
-
Physicochemical Properties: Poor solubility, high molecular weight, and unfavorable lipophilicity can limit BBB penetration.[7][8]
-
Metabolic Instability: Rapid metabolism in the periphery or the brain can reduce the concentration of the active compound.
Q2: What general strategies can be employed to improve the brain penetration of small molecule inhibitors?
A2: Several medicinal chemistry and formulation strategies can be utilized:
-
Structural Modification:
-
Increase Lipophilicity: Modifying the structure to increase its lipid solubility can enhance passive diffusion across the BBB. However, a careful balance must be maintained, as excessive lipophilicity can lead to other issues like non-specific binding.[8]
-
Reduce Molecular Weight: Smaller molecules generally exhibit better BBB penetration.[7]
-
Mask Polar Groups: Introducing non-polar moieties to mask polar functional groups can improve permeability.
-
Introduce Fluorine: Strategic placement of fluorine atoms can alter electronic properties and improve metabolic stability and BBB penetration.
-
-
Formulation Approaches:
-
Inhibition of Efflux Transporters: Co-administration of an inhibitor of P-gp or other relevant efflux transporters can increase the brain concentration of the primary drug.[6]
Q3: How does MAGL inhibition affect the endocannabinoid signaling pathway?
A3: MAGL is the primary enzyme responsible for hydrolyzing 2-AG into arachidonic acid and glycerol.[2][5] By inhibiting MAGL, the levels of 2-AG are significantly increased in the brain.[3] This leads to enhanced activation of cannabinoid receptors CB1 and CB2, which are involved in neurotransmission, synaptic plasticity, and neuroinflammation.[1] Concurrently, the reduction in arachidonic acid levels decreases the production of pro-inflammatory prostaglandins.[1][2]
Troubleshooting Guide: Poor Brain Bioavailability
This guide addresses common issues encountered during the preclinical development of MAGL inhibitors.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Brain-to-Plasma (B/P) Ratio | Poor BBB Penetration | • Assess Physicochemical Properties: Evaluate lipophilicity (LogP/LogD), polar surface area (PSA), and molecular weight. Modify the chemical structure to optimize these parameters (e.g., increase lipophilicity, reduce PSA). • In Vitro Permeability Assays: Use in vitro models like PAMPA or Caco-2 cells to assess passive permeability. • Efflux Substrate Identification: Determine if the compound is a substrate for efflux transporters like P-gp using in vitro transporter assays. If so, consider structural modifications to reduce transporter affinity or co-administration with a P-gp inhibitor. |
| High Inter-individual Variability in Brain Concentrations | Genetic Polymorphisms in Transporters | • Genotype Animals: If using rodent models, consider potential genetic variations in efflux transporter expression. • Increase Sample Size: A larger sample size in animal studies can help to account for biological variability. |
| Rapid Decrease in Brain Concentration Over Time | High Brain Metabolism or Rapid Efflux | • In Vitro Brain Homogenate Stability: Assess the metabolic stability of the compound in brain homogenates. • Identify Metabolites: Characterize the metabolites to understand the metabolic pathways involved. • PET Imaging: Utilize positron emission tomography (PET) with a radiolabeled version of the inhibitor to dynamically visualize its uptake and clearance from the brain.[10][11] |
| Low In Vivo Efficacy Despite Good In Vitro Potency | Insufficient Target Engagement in the Brain | • Ex Vivo Enzyme Activity Assay: Measure MAGL activity in brain tissue from treated animals to confirm target engagement.[3] • Measure 2-AG Levels: Quantify the levels of the biomarker 2-AG in the brain to confirm the pharmacological effect of MAGL inhibition.[2][3] • Dose-Response Studies: Conduct dose-response studies to ensure that a sufficiently high dose is being administered to achieve therapeutic concentrations in the brain.[12] |
Quantitative Data Summary
The following table summarizes key pharmacokinetic and pharmacodynamic data for well-characterized MAGL inhibitors from preclinical studies.
| Inhibitor | Animal Model | Dose & Route | Brain Concentration | Plasma Concentration | Brain 2-AG Fold Increase | Reference |
| JZL184 | Mouse | 40 mg/kg, i.p. | - | - | > 5-fold | [3] |
| KML29 | Mouse | 20 mg/kg, p.o. | - | - | ~10-fold | [12] |
| Compound 9 (Pfizer) | Mouse | 10 mg/kg, p.o. | 0.656 µg/g | 1.01 µg/mL | 3.4-fold | [2] |
Experimental Protocols
Protocol: Assessment of Brain Bioavailability of a MAGL Inhibitor in Rodents
This protocol provides a general workflow for determining the brain-to-plasma concentration ratio of a novel MAGL inhibitor.
-
Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Drug Formulation and Administration:
-
Formulate the MAGL inhibitor in a suitable vehicle (e.g., a mixture of saline, ethanol, and Emulphor).[3]
-
Administer the compound via the desired route (e.g., intraperitoneal (i.p.) or oral gavage (p.o.)).
-
-
Time Points: Select multiple time points post-administration for sample collection (e.g., 0.5, 1, 2, 4, 8, and 24 hours) to determine the pharmacokinetic profile.
-
Sample Collection:
-
At each time point, anesthetize the animal.
-
Collect a blood sample via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Perform transcardial perfusion with saline to remove blood from the brain.
-
Harvest the brain and immediately freeze it on dry ice or in liquid nitrogen.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood sample to separate the plasma.
-
Brain: Homogenize the brain tissue in a suitable buffer.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive bioanalytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the concentration of the inhibitor in plasma and brain homogenates.
-
-
Data Analysis:
-
Calculate the concentration of the inhibitor in plasma (ng/mL) and brain (ng/g of tissue).
-
Determine the brain-to-plasma (B/P) ratio at each time point by dividing the brain concentration by the plasma concentration.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC for both brain and plasma.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to MAGL inhibition and brain bioavailability.
Caption: Endocannabinoid signaling pathway involving MAGL.
Caption: Experimental workflow for assessing brain bioavailability.
Caption: Decision tree for troubleshooting poor brain bioavailability.
References
- 1. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A comprehensive review in improving delivery of small-molecule chemotherapeutic agents overcoming the blood-brain/brain tumor barriers for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantification of monoacylglycerol lipase and its occupancy by an exogenous ligand in rhesus monkey brains using [18F]T-401 and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
Magl-IN-19 stability in DMSO solution
Welcome to the technical support center for Magl-IN-19. This guide provides detailed information and troubleshooting advice for researchers and scientists using this compound in their experiments, with a specific focus on its stability in DMSO solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
For optimal results, it is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). Ensure the DMSO is of high purity and has been stored properly to minimize water content, as moisture can affect the stability of dissolved compounds.[1] For screening purposes, a stock solution at a concentration of 10 mM is common.
Q2: What are the recommended storage conditions for this compound in DMSO?
While specific stability data for this compound is not publicly available, general best practices for storing small molecules in DMSO should be followed. We recommend storing stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation. Aliquoting the stock solution into smaller, single-use volumes is advised to avoid repeated freeze-thaw cycles, which can degrade the compound over time.
Q3: Is this compound stable to multiple freeze-thaw cycles?
The stability of any compound to freeze-thaw cycles is highly dependent on its specific chemical structure.[2] To minimize the risk of degradation, it is strongly recommended to prepare single-use aliquots of your this compound DMSO stock solution. If you must perform freeze-thaw cycles, it is crucial to validate the stability of your compound under these conditions using an appropriate analytical method, such as LC-MS.
Q4: How can I determine the stability of my this compound DMSO solution?
Since specific stability data is unavailable, we recommend performing an in-house stability study. This typically involves analyzing the concentration and purity of the this compound solution over time using a quantitative analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol for such a study is provided in the Troubleshooting Guide below.
Q5: What are the visible signs of this compound degradation in my DMSO stock?
Visual inspection alone is not a reliable indicator of compound stability. Degradation can occur without any visible changes in the solution, such as color change or precipitation. Analytical methods are necessary to confirm the integrity of the compound.
Troubleshooting Guide: Assessing this compound Stability
If you are encountering inconsistent experimental results or are concerned about the stability of your this compound stock solution, this guide provides a framework for conducting a stability assessment.
Experimental Workflow for Stability Assessment
The following diagram outlines the general steps for assessing the stability of this compound in a DMSO solution.
Caption: Workflow for assessing the stability of this compound in DMSO.
Detailed Experimental Protocol for LC-MS Stability Study
This protocol provides a detailed methodology for assessing the stability of this compound in DMSO using LC-MS.
Objective: To quantify the concentration of this compound in a DMSO solution over time and under different storage conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
LC-MS grade acetonitrile (B52724) (ACN)
-
LC-MS grade water
-
Formic acid (FA)
-
Microcentrifuge tubes
-
Autosampler vials
Procedure:
-
Stock Solution Preparation (Time = 0):
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. This is your initial stock solution (t=0).
-
Immediately prepare a sample for LC-MS analysis by diluting the stock solution to a suitable concentration (e.g., 1 µM) in an appropriate solvent mixture (e.g., 50:50 ACN:water with 0.1% FA).
-
-
Sample Storage:
-
Aliquot the remaining 10 mM stock solution into multiple microcentrifuge tubes.
-
Store the aliquots under various conditions to be tested:
-
Room temperature (e.g., 25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
Freeze-thaw cycles (e.g., thaw at room temperature for 30 minutes and refreeze at -20°C, repeated daily)
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.
-
Prepare a sample for LC-MS analysis by diluting the stock solution in the same manner as the t=0 sample.
-
-
LC-MS Analysis:
-
Analyze all samples using a validated LC-MS method. The method should be optimized for the separation and detection of this compound.
-
Key parameters to monitor include the peak area of the this compound parent ion and the presence of any new peaks that could indicate degradation products.
-
-
Data Analysis:
-
Compare the peak area of this compound in the stored samples to the peak area of the t=0 sample.
-
Calculate the percentage of this compound remaining at each time point for each storage condition.
-
A significant decrease in the peak area or the appearance of new peaks suggests degradation.
-
Data Presentation
The results of your stability study can be summarized in a table similar to the one below for easy comparison.
| Storage Condition | Time Point | % this compound Remaining (Relative to t=0) | Observations (e.g., new peaks) |
| Room Temperature | 24 hours | ||
| 1 week | |||
| 4°C | 24 hours | ||
| 1 week | |||
| -20°C | 1 week | ||
| 1 month | |||
| Freeze-Thaw | 1 cycle | ||
| 5 cycles |
Signaling Pathway Context
Understanding the mechanism of action of this compound is crucial for interpreting experimental results. This compound is an inhibitor of Monoacylglycerol Lipase (B570770) (MAGL). MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[3][4] By inhibiting MAGL, this compound increases the levels of 2-AG, which in turn modulates various signaling pathways.[4][5]
The following diagram illustrates the core signaling pathway affected by this compound.
Caption: Mechanism of action of this compound on the MAGL signaling pathway.
By inhibiting MAGL, this compound prevents the breakdown of 2-AG, leading to its accumulation.[4][5] This has two main consequences: increased activation of cannabinoid receptors (CB1 and CB2) by 2-AG, and decreased production of arachidonic acid and its pro-inflammatory downstream metabolites, the prostaglandins.[3][4][5] Therefore, the stability of this compound in solution is critical to ensure accurate and reproducible modulation of this pathway in your experiments.
References
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Magl-IN-19 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Magl-IN-19, a potent and selective reversible monoacylglycerol lipase (B570770) (MAGL) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective reversible inhibitor of monoacylglycerol lipase (MAGL).[1] MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the central nervous system.[2][3] By inhibiting MAGL, this compound increases the levels of 2-AG, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system has potential therapeutic effects, including analgesia, anti-inflammatory actions, and neuroprotection.[4]
Q2: What are the most common causes of this compound degradation?
A2: While specific stability data for this compound is not extensively published, based on the chemical structures of many MAGL inhibitors which often contain carbamate (B1207046) or similar functional groups, the primary degradation pathways are likely hydrolysis and oxidation.[5][6][7][8]
-
Hydrolysis: The ester or amide linkages within the inhibitor can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions.
-
Oxidation: Certain functional groups can be sensitive to oxidation, which may be initiated by exposure to air (oxygen), light, or trace metal ions in the solution.
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is critical to prevent degradation. For a similar compound, MAGL-IN-1, the recommended storage conditions are as a powder at -20°C for up to 3 years and in solvent at -80°C for up to one year. It is advisable to follow similar guidelines for this compound.
| Storage Condition | Recommendation | Rationale |
| Solid Form (Powder) | Store at -20°C in a tightly sealed container. | Minimizes exposure to moisture and air, slowing down potential hydrolysis and oxidation. |
| In Solution | Aliquot into single-use volumes and store at -80°C. | Avoids repeated freeze-thaw cycles which can degrade the compound. Lower temperature further slows degradation. |
| Light Exposure | Protect from light by using amber vials or wrapping tubes in foil. | Prevents photolytic degradation. |
| Atmosphere | For long-term storage of solutions, consider purging the vial with an inert gas (argon or nitrogen) before sealing. | Reduces the risk of oxidation. |
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses specific issues that may arise during experiments due to this compound degradation and provides solutions to mitigate them.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in stock or working solutions. | • Prepare fresh solutions: For critical experiments, prepare solutions from solid stock on the day of use.• Check solvent quality: Use high-purity, anhydrous solvents (e.g., DMSO, ethanol) to prepare stock solutions.• pH control: Ensure the pH of your experimental buffer is near neutral (pH 7.2-7.4), as extreme pH can accelerate hydrolysis.[9] |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility of this compound. | • Use a suitable vehicle: For in vivo studies, a common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline. For in vitro assays, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and does not affect the cells or assay.• Sonication: Gentle sonication can help dissolve the compound, but avoid excessive heating. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS). | Formation of degradation products. | • Identify degradation products: Use mass spectrometry to identify the mass of the new peaks, which can provide clues about the degradation pathway (e.g., addition of mass corresponding to water for hydrolysis).• Optimize handling protocol: Review your entire experimental workflow to identify potential sources of degradation, such as prolonged exposure to room temperature, light, or non-neutral pH. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and/or sonicate gently in a water bath until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations.
-
Ensure the final concentration of DMSO in the cell culture wells is consistent across all conditions and is at a non-toxic level (typically ≤ 0.5%).
-
Add the diluted this compound to the cells immediately after preparation.
-
Visualizations
Caption: Signaling pathway of 2-AG and the inhibitory action of this compound on MAGL.
Caption: A typical experimental workflow for using this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Magl-IN-19
For researchers, scientists, and drug development professionals utilizing Magl-IN-19, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation. This resource aims to help you interpret unexpected results and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment in a cellular or in vivo model?
A1: this compound is a potent and selective inhibitor of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2] Therefore, the primary expected outcomes of this compound treatment are:
-
Biochemical Changes: A significant increase in the levels of 2-AG and a corresponding decrease in the levels of arachidonic acid (AA) and its downstream metabolites, such as prostaglandins.[3][4][5]
-
Cellular and Physiological Effects:
-
Enhanced signaling through cannabinoid receptors (CB1 and CB2) due to increased 2-AG availability.[1]
-
Anti-inflammatory effects by reducing the production of pro-inflammatory prostaglandins.[4][6]
-
Neuroprotective effects in models of neurological disorders.[1][3]
-
Analgesic effects in various pain models.[1]
-
Potential anti-cancer effects by modulating lipid signaling pathways.[1][4]
-
Q2: My cells/animals are showing a weaker-than-expected response to this compound. What are the possible causes?
A2: A diminished response to this compound can stem from several factors related to compound stability, experimental design, or biological variables.
-
Compound Integrity and Dosage: Ensure the compound has been stored correctly and has not degraded. Verify the final concentration in your assay.
-
Target Engagement: Confirm that this compound is reaching and inhibiting its target in your specific model. This can be assessed by measuring 2-AG and AA levels.
-
Receptor Desensitization: Chronic or high-dose administration of MAGL inhibitors can lead to the desensitization of cannabinoid receptors (CB1), diminishing the therapeutic effects over time.[1][7][8]
-
Cell Type Specificity: The expression and activity of MAGL can vary significantly between different cell types and tissues.[3] Pericytes, for example, have been shown to have high MAGL expression.[3]
-
Species Differences: The potency of MAGL inhibitors can differ between species (e.g., human vs. mouse).[9]
Troubleshooting Workflow for Weaker-Than-Expected Response
Caption: Troubleshooting logic for a diminished response to this compound.
Q3: I am observing unexpected or paradoxical effects, such as increased inflammation or neuronal damage. Why might this be happening?
A3: While generally anti-inflammatory and neuroprotective, MAGL inhibitors can sometimes produce unexpected or contradictory results.
-
Off-Target Effects: Although designed to be selective, high concentrations of this compound could potentially inhibit other serine hydrolases, such as fatty acid amide hydrolase (FAAH), ABHD6, or carboxylesterases, leading to unforeseen biological consequences.[4][10]
-
Brain Region-Specific Pro-inflammatory Responses: In certain brain regions like the cerebellum, chronic MAGL inhibition has been reported to cause microglial reactivity and increased expression of pro-inflammatory molecules like COX-2, potentially impairing motor coordination.[11]
-
Disruption of Lipid Signaling Balance: Long-term MAGL inhibition can disrupt the balance of other lipid signaling pathways, which could lead to unforeseen consequences.[1]
-
Functional Antagonism of the Endocannabinoid System: Prolonged elevation of 2-AG can lead to a functional antagonism of the endocannabinoid system, including CB1 receptor desensitization and physical dependence.[7][8]
Signaling Pathway: Dual Effects of MAGL Inhibition
Caption: Dual expected and unexpected signaling consequences of MAGL inhibition.
Quantitative Data Summary
The following tables summarize representative data for well-characterized MAGL inhibitors, which can be used as a benchmark for experiments with this compound.
Table 1: In Vitro Potency of Representative MAGL Inhibitors
| Compound | Target | IC₅₀ (nM) | Selectivity over FAAH | Reference |
| JZL184 | human MAGL | 8 | High | [12] |
| KML29 | human MAGL | 5.9 | No detectable activity | [9] |
| MAGLi 432 | human MAGL | 4.2 | High | [3] |
| JJKK 048 | human MAGL | 0.214 | High | [9] |
Table 2: In Vivo Effects of MAGL Inhibition in Mice
| Compound (Dose) | Model | Key Finding | Effect Size | Reference |
| JZL184 (40 mg/kg) | C57BL/6J Mice | Brain 2-AG Levels | > 5-fold increase | [10] |
| JZL184 (40 mg/kg) | C57BL/6J Mice | Brain AA Levels | Significant reduction | [10] |
| Compound 4f (1 mg/kg) | KA-induced Neurodegeneration | Brain 2-AG Levels | Robust increase | [13] |
| Compound 4f (1 mg/kg) | KA-induced Neurodegeneration | Brain AA Levels | Significant decrease | [13] |
Key Experimental Protocols
1. MAGL Enzyme Inhibition Assay (Activity-Based Protein Profiling - ABPP)
-
Objective: To determine the IC₅₀ of this compound against MAGL.
-
Protocol:
-
Enzyme Source: Use recombinant human or mouse MAGL or lysates from cells overexpressing the enzyme.
-
Inhibitor Incubation: Incubate the enzyme source with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 30 minutes) at room temperature.
-
Probe Labeling: Add a broad-spectrum serine hydrolase probe, such as fluorophosphonate-tetramethylrhodamine (FP-TAMRA), to label the remaining active enzymes.
-
Analysis: Separate proteins by SDS-PAGE and visualize labeled enzymes using a fluorescence gel scanner. The reduction in fluorescence intensity of the MAGL band corresponds to the degree of inhibition.
-
Quantification: Densitometry is used to quantify the band intensity, and the IC₅₀ value is calculated from the dose-response curve.[12]
-
Experimental Workflow: ABPP for IC₅₀ Determination
Caption: Workflow for determining MAGL inhibitor potency using ABPP.
2. In Vivo Target Engagement Study
-
Objective: To confirm that this compound inhibits MAGL in a living organism and modulates endocannabinoid levels.
-
Protocol:
-
Animal Model: Use male C57BL/6 mice or another appropriate model.
-
Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection) at the desired dose. Include a vehicle control group.
-
Tissue Collection: At a predetermined time point (e.g., 4 hours post-injection), euthanize the animals and collect the brain or other tissues of interest.
-
Lipid Extraction: Immediately process the tissue to extract lipids.
-
Quantification: Use liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of 2-AG and arachidonic acid.
-
Analysis: A significant increase in 2-AG and a decrease in AA levels compared to the vehicle group indicate successful target engagement.[12]
-
3. Acute Antinociception (Tail-Flick Test)
-
Objective: To assess the analgesic effects of this compound.
-
Protocol:
-
Animal Model: Use mice or rats.
-
Administration: Inject the animals with this compound or a vehicle control.
-
Testing: At the time of expected peak effect, apply a focused beam of heat to the ventral surface of the tail.
-
Measurement: Record the latency to tail withdrawal (flick). A cut-off time is used to prevent tissue damage.
-
Analysis: A significant increase in tail-flick latency in the this compound treated group compared to the vehicle group indicates an antinociceptive effect.[12]
-
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. biorxiv.org [biorxiv.org]
- 4. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Compound 4f, a novel brain-penetrant reversible monoacylglycerol inhibitor, ameliorates neuroinflammation, neuronal cell loss, and cognitive impairment in mice with kainic acid-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Magl-IN-19 and MAGL Inhibitors in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Magl-IN-19 and other monoacylglycerol lipase (B570770) (MAGL) inhibitors in primary cell cultures. The information provided is based on the known characteristics of well-studied MAGL inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other MAGL inhibitors?
This compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL). MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the central nervous system.[1][2] By inhibiting MAGL, this compound leads to an accumulation of 2-AG, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2).[3] This amplified signaling can produce various physiological effects, including neuroprotection and anti-inflammatory responses.[2][3] Additionally, MAGL inhibition reduces the production of arachidonic acid (AA) and its downstream pro-inflammatory metabolites, such as prostaglandins.[2][4]
Q2: What are the potential therapeutic applications of MAGL inhibitors?
Due to their role in modulating the endocannabinoid system and reducing neuroinflammation, MAGL inhibitors are being investigated for a wide range of therapeutic applications. These include the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease, management of neuropathic and inflammatory pain, and as potential anti-cancer agents.[3][5]
Q3: Are there any known off-target effects of MAGL inhibitors?
While many MAGL inhibitors are designed for high selectivity, the potential for off-target effects should be considered. Some inhibitors may interact with other serine hydrolases, such as fatty acid amide hydrolase (FAAH), α/β-hydrolase domain-containing protein 6 (ABHD6), and ABHD12.[1] It is crucial to profile the selectivity of the specific MAGL inhibitor being used in your experimental system. Chronic inhibition of MAGL has been shown in some studies to lead to desensitization of CB1 receptors.[6]
Q4: What is the expected effect of this compound on primary cell cultures?
The effect of this compound on primary cell cultures will depend on the cell type and the biological context. In neuronal or glial cell cultures, MAGL inhibition is expected to be neuroprotective and anti-inflammatory.[2] In cancer cell lines, MAGL inhibitors have been shown to decrease cell proliferation and invasion.[7][8] However, high concentrations or prolonged exposure may lead to cytotoxicity.
Troubleshooting Guide
Problem 1: Unexpectedly high levels of cell death in my primary cell culture after treatment with this compound.
-
Possible Cause 1: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be toxic to your specific primary cell type at the final concentration used.
-
Solution: Run a vehicle control with the same concentration of the solvent to assess its toxicity. If the solvent is toxic, try reducing the final concentration or using an alternative, less toxic solvent.
-
-
Possible Cause 2: Off-Target Effects. The observed cytotoxicity may be due to the inhibition of other essential enzymes in the cells.
-
Solution: If possible, test the effect of other structurally different MAGL inhibitors to see if the toxicity is a class effect. Additionally, perform target engagement and selectivity profiling assays to confirm that this compound is inhibiting MAGL at the concentrations used and to identify potential off-target interactions.
-
-
Possible Cause 3: High Concentration of the Inhibitor. The concentration of this compound used may be too high for your primary cell culture, leading to cytotoxic effects.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell type. Start with a wide range of concentrations and narrow it down based on the results of cell viability assays.
-
Problem 2: I am not observing the expected biological effect of this compound in my experiments.
-
Possible Cause 1: Insufficient Inhibitor Concentration or Activity. The concentration of this compound may be too low to effectively inhibit MAGL in your cells, or the compound may have degraded.
-
Solution: Verify the potency of your this compound stock through an in vitro activity assay. Increase the concentration of the inhibitor in your experiment based on its IC50 value. Ensure proper storage of the compound to prevent degradation.
-
-
Possible Cause 2: Low Expression of MAGL in the Primary Cells. The primary cells you are using may not express MAGL at a high enough level for its inhibition to produce a significant biological effect.
-
Solution: Confirm the expression of MAGL in your primary cell culture using techniques like Western blot or qPCR. If expression is low, consider using a different cell model or overexpressing MAGL to study the effects of its inhibition.
-
-
Possible Cause 3: Redundant Pathways. Other enzymes may be compensating for the inhibition of MAGL, masking the expected phenotype. For example, other hydrolases like ABHD6 and ABHD12 can also degrade 2-AG.[4]
-
Solution: Investigate the expression and activity of other enzymes in the 2-AG degradation pathway. It may be necessary to use a combination of inhibitors to see a significant effect.
-
Quantitative Data: Potency of Known MAGL Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized MAGL inhibitors. This data can serve as a reference for the expected potency of MAGL inhibitors.
| Inhibitor | IC50 (Human MAGL) | Reference |
| MAGLi 432 | 4.2 nM | [1] |
| JZL184 | 8 nM | [1] |
| KML29 | 2.5 nM | [1] |
| MJN110 | 2.1 nM | [1] |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity of this compound using an MTT Assay
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on primary cell cultures.
-
Cell Seeding: Plate the primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value for cytotoxicity.
Visualizations
Caption: MAGL signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 5. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Inhibition of Monoacylglycerol Lipase Decreases Angiogenic Features of Endothelial Cells via Release of Tissue Inhibitor of Metalloproteinase-1 from Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Magl-IN-19 Dosage Across Mouse Strains
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for adjusting the dosage of Magl-IN-19 and other monoacylglycerol lipase (B570770) (MAGL) inhibitors for use in different mouse strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. MAGL is primarily responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG in the body, which can lead to a range of therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective actions. The inhibition of MAGL also reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins.
Q2: Why might I need to adjust the dose of this compound for different mouse strains?
Different inbred mouse strains, such as C57BL/6, BALB/c, and CD-1, can exhibit significant genetic variability. This diversity can lead to differences in drug metabolism, distribution, and overall pharmacokinetics. As a result, a dose of this compound that is effective and well-tolerated in one strain may be less effective or cause adverse effects in another. Therefore, dose optimization is a critical step when initiating studies in a new mouse strain.
Q3: What are the typical effective doses of MAGL inhibitors in common mouse strains?
The effective dose of a MAGL inhibitor can vary depending on the specific compound, the mouse strain, the route of administration, and the experimental model. Below is a summary of reported effective doses for several MAGL inhibitors in different mouse strains. Please note that this table should be used as a starting point, and optimal doses for your specific experimental conditions should be determined empirically.
| Inhibitor | Mouse Strain | Route of Administration | Effective Dose Range | Observed Effects |
| JZL184 | C57BL/6 | Intraperitoneal (i.p.) | 4 - 40 mg/kg | Attenuation of neuropathic pain, reduction of lung inflammation.[1][2] |
| MAGLi 432 | CD-1 | Intraperitoneal (i.p.) | 1 - 2 mg/kg | Reduction of MAGL activity in a neuroinflammation model.[3][4] |
| ABX1431 | C57BL/6J | Oral gavage | 4 mg/kg | Increased pain latency in a model of HIV-1 Tat-induced neuropathy.[5] |
| KML29 | C57BL/6 | Oral (p.o.) | 5 - 20 mg/kg | Dose-dependent blockade of brain MAGL activity. |
Q4: How do I determine the optimal dose of this compound for a new mouse strain?
A systematic dose-finding study is recommended. This typically involves a dose-escalation study to assess both efficacy and tolerability. A general workflow for this process is outlined below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Lack of efficacy at a previously reported dose. | Strain-specific differences in metabolism leading to lower drug exposure. | 1. Verify the integrity and formulation of your this compound compound. 2. Perform a dose-response study to determine if a higher dose is required in the new strain. 3. Consider pharmacokinetic studies to measure plasma and tissue concentrations of this compound. |
| Unexpected adverse effects or toxicity. | Strain-specific sensitivity or differences in metabolism leading to higher drug exposure or formation of toxic metabolites. | 1. Immediately lower the dose or discontinue treatment. 2. Conduct a dose-escalation study starting from a much lower dose to establish the maximum tolerated dose (MTD) in the new strain. 3. Monitor animals closely for clinical signs of toxicity. |
| High variability in experimental results within the same strain. | Inconsistent drug administration, or inherent biological variability. | 1. Ensure consistent and accurate dosing technique. 2. Increase the number of animals per group to improve statistical power. 3. Consider the age, sex, and health status of the animals as potential sources of variability. |
Experimental Protocols
General Protocol for a Dose-Finding Study
This protocol provides a general framework for determining the effective dose of this compound in a new mouse strain.
-
Animal Selection: Select healthy, age- and sex-matched mice of the desired strain.
-
Drug Formulation: Prepare this compound in a vehicle that is appropriate for the chosen route of administration and is known to be well-tolerated by mice.
-
Dose Selection: Based on the data from other strains or similar compounds, select a range of at least 3-4 doses. It is advisable to include a vehicle control group.
-
Administration: Administer this compound or vehicle to the mice. The route of administration should be consistent with the intended experimental design.
-
Monitoring: Observe the animals for a predetermined period for any signs of toxicity or adverse effects.
-
Efficacy Assessment: At a relevant time point after administration, assess the desired biological endpoint (e.g., reduction in inflammatory markers, behavioral response).
-
Data Analysis: Analyze the data to determine the dose-response relationship and identify the optimal dose that produces the desired effect with minimal side effects.
Visualizations
Signaling Pathway of MAGL Inhibition
Caption: Signaling pathway of this compound action.
Experimental Workflow for Dose Optimization
Caption: Workflow for dose optimization in a new mouse strain.
References
- 1. Combined inhibition of monoacylglycerol lipase and cyclooxygenases synergistically reduces neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute Effects of Monoacylglycerol Lipase Inhibitor ABX1431 on Neuronal Hyperexcitability, Nociception, Locomotion, and the Endocannabinoid System in HIV-1 Tat Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating MAGL Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing monoacylglycerol lipase (B570770) (MAGL) inhibitors. The information provided is broadly applicable to MAGL inhibitor studies, with specific examples referencing well-characterized inhibitors such as JZL184, KML29, and MAGLi 432 where data is available.
Note on Magl-IN-19: As of our latest update, specific experimental data and protocols for a compound designated "this compound" are not available in the public scientific literature. The principles, protocols, and troubleshooting advice provided herein are based on established MAGL inhibitors and should serve as a valuable guide for validating the activity of any novel MAGL inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MAGL inhibitors?
A1: Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid (AA) and glycerol.[1][2][3][4][5] MAGL inhibitors work by binding to the active site of the MAGL enzyme, preventing the hydrolysis of 2-AG.[1] This leads to an accumulation of 2-AG in tissues, which enhances the activation of cannabinoid receptors (CB1 and CB2).[1] A secondary consequence of MAGL inhibition is the reduction of arachidonic acid levels, which is a precursor for the synthesis of pro-inflammatory prostaglandins (B1171923).[4][5][6][7][8]
Q2: How do I choose between an irreversible and a reversible MAGL inhibitor?
A2: The choice between an irreversible and a reversible inhibitor depends on the experimental goals.
-
Irreversible inhibitors , such as JZL184 and KML29, form a covalent bond with the MAGL enzyme, leading to prolonged inhibition.[3][4][9][10] This can be advantageous for studies requiring sustained target engagement. However, chronic use of irreversible inhibitors has been associated with desensitization of cannabinoid receptors (CB1) and potential off-target effects.[1][9][10][11][12]
-
Reversible inhibitors , like MAGLi 432, bind non-covalently to the enzyme, allowing for a more transient inhibition that is dependent on the inhibitor's pharmacokinetic profile. This can help avoid the receptor desensitization seen with chronic irreversible inhibition.
Q3: What are the expected downstream effects of MAGL inhibition?
A3: Successful MAGL inhibition should result in:
-
A significant increase in the tissue levels of 2-AG. The magnitude of this increase can vary depending on the tissue and the inhibitor used, with reports of 6 to 58-fold increases in the brain.[6][7]
-
A corresponding decrease in the levels of arachidonic acid and its downstream metabolites, such as prostaglandins (e.g., PGE2, PGD2).[4][6][7]
-
Activation of cannabinoid receptor signaling pathways, which can be assessed by downstream functional assays relevant to the experimental model (e.g., analgesia, anti-inflammatory effects).[1][4]
Q4: What are the key off-targets to consider for MAGL inhibitors?
A4: While many MAGL inhibitors are highly selective, potential off-targets, particularly for broader spectrum serine hydrolase inhibitors, can include:
-
Fatty Acid Amide Hydrolase (FAAH): The primary enzyme that degrades the endocannabinoid anandamide (B1667382) (AEA). Some less selective MAGL inhibitors may also inhibit FAAH.[2][13]
-
Alpha/beta-hydrolase domain-containing protein 6 (ABHD6) and 12 (ABHD12): These enzymes also contribute to 2-AG hydrolysis, although to a lesser extent than MAGL in the brain.[2][10]
-
Carboxylesterases: Some MAGL inhibitors, particularly at higher concentrations, may show activity against other serine hydrolases like carboxylesterases.[14]
It is crucial to profile the selectivity of a new inhibitor against these related enzymes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low increase in 2-AG levels after inhibitor treatment. | Inhibitor inactivity: The compound may have degraded due to improper storage or handling. | Ensure the inhibitor is stored correctly (typically at -20°C or -80°C, protected from light and moisture). Prepare fresh stock solutions. |
| Poor solubility: The inhibitor may not be fully dissolved in the vehicle, leading to a lower effective concentration. | For in vivo studies, some inhibitors like JZL184 require specific vehicle formulations (e.g., saline:emulphor:ethanol) and may need sonication to fully dissolve.[13][14] For in vitro studies, ensure the final solvent concentration (e.g., DMSO) is compatible with the assay and does not exceed recommended limits (typically ≤0.1%). | |
| Incorrect dosage/concentration: The dose used may be too low to achieve significant MAGL inhibition. | Consult the literature for effective concentrations of similar inhibitors. For a new compound, perform a dose-response experiment to determine the optimal concentration. | |
| Rapid metabolism/clearance: The inhibitor may be rapidly cleared in vivo, resulting in a short duration of action. | Conduct a time-course experiment to determine the optimal time point for measuring 2-AG levels after inhibitor administration. | |
| Inconsistent results between experiments. | Variability in inhibitor preparation: Inconsistent dissolution of the inhibitor can lead to variable effective concentrations. | Standardize the inhibitor preparation protocol, including sonication time and temperature if required. |
| Biological variability: Differences between animals or cell passages can contribute to variability. | Use age- and sex-matched animals and cells with a similar passage number. Increase the sample size to improve statistical power. | |
| Unexpected off-target effects observed. | Lack of inhibitor selectivity: The inhibitor may be interacting with other enzymes or receptors. | Perform selectivity profiling against related enzymes like FAAH and ABHD6. If off-target effects are suspected, use a structurally different MAGL inhibitor as a control. |
| Vehicle effects: The vehicle used to dissolve the inhibitor may have its own biological effects. | Always include a vehicle-only control group in your experiments. | |
| Loss of inhibitor effect with chronic treatment. | CB1 receptor desensitization: Prolonged elevation of 2-AG due to chronic irreversible MAGL inhibition can lead to the downregulation and desensitization of CB1 receptors.[1][9][10][11][12] | Consider using a reversible inhibitor for long-term studies. If using an irreversible inhibitor, a less frequent dosing schedule might mitigate this effect. Assess CB1 receptor expression and function in chronically treated subjects. |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected MAGL Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| JZL184 | Human MAGL | 8.1 | Enzymatic Assay | [2] |
| Mouse MAGL | 2.9 | Enzymatic Assay | [2] | |
| KML29 | Human MAGL | 2.5 | Enzymatic Assay | [2] |
| MAGLi 432 | Human MAGL | 4.2 | Enzymatic Assay | [2][15] |
| Mouse MAGL | 3.1 | Enzymatic Assay | [2][15] |
Table 2: In Vivo Effects of MAGL Inhibitors on Endocannabinoid and Arachidonic Acid Levels
| Inhibitor | Dose/Route | Tissue | Change in 2-AG | Change in Arachidonic Acid | Reference |
| JZL184 | 16 mg/kg, i.p. | Mouse Brain | ~8-fold increase | ~50% decrease | [7] |
| JZL184 | 40 mg/kg, i.p. | Mouse Brain | >10-fold increase | Significant decrease | [14] |
| MAGLi 432 | 1 mg/kg | Mouse Brain | Significant increase | Not specified | [2] |
| KML29 | 20 mg/kg | Mouse Brain | ~6-fold increase | Not specified | [4] |
Experimental Protocols
Protocol 1: Western Blot for MAGL Protein Expression
This protocol is to verify the presence of MAGL in the experimental system (cell lysate or tissue homogenate) and to assess if the inhibitor treatment alters total MAGL protein levels.
1. Sample Preparation (Cell Lysate): a. Culture cells to the desired confluency. b. Wash cells with ice-cold PBS. c. Lyse cells in RIPA buffer supplemented with protease inhibitors. d. Scrape cells and collect the lysate. e. Centrifuge the lysate to pellet cell debris and collect the supernatant. f. Determine protein concentration using a BCA assay.
2. SDS-PAGE and Electrotransfer: a. Denature protein samples by boiling in Laemmli sample buffer. b. Load equal amounts of protein per lane on an SDS-polyacrylamide gel. c. Run the gel to separate proteins by size. MAGL typically runs at ~33-35 kDa.[2] d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for MAGL overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
4. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using an imaging system. c. Normalize the MAGL band intensity to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Lipidomic Analysis of 2-AG and Arachidonic Acid by LC-MS/MS
This protocol is to quantify the levels of the MAGL substrate (2-AG) and its product (arachidonic acid) to confirm the functional inhibition of the enzyme.
1. Sample Collection and Lipid Extraction: a. Collect cell pellets or snap-frozen tissues. b. Homogenize the sample in a solvent mixture, typically chloroform/methanol, to extract lipids. An internal standard (e.g., deuterated 2-AG) should be added at the beginning of the extraction for accurate quantification. c. After phase separation (often induced by adding water), collect the lower organic phase containing the lipids. d. Dry the lipid extract under a stream of nitrogen.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS): a. Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol). b. Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). c. Separate the lipids using a suitable column (e.g., a C18 reverse-phase column). d. Detect and quantify 2-AG and arachidonic acid using multiple reaction monitoring (MRM) in positive ion mode for 2-AG and negative ion mode for arachidonic acid.
3. Data Analysis: a. Generate a standard curve using known concentrations of 2-AG and arachidonic acid. b. Quantify the amount of each analyte in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard and sample weight or protein content.
Visualizations
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. biorxiv.org [biorxiv.org]
- 3. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 10. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in Magl-IN-19 experiments
For researchers, scientists, and drug development professionals utilizing Magl-IN-19, this technical support center provides essential information to minimize variability and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent, selective, and reversible inhibitor of Monoacylglycerol Lipase (MAGL).[1] MAGL is the primary enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the central nervous system.[2][3] By inhibiting MAGL, this compound leads to an increase in the levels of 2-AG, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2).[3] This modulation of the endocannabinoid system can produce various therapeutic effects. Additionally, MAGL inhibition reduces the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects.[2] this compound has been designed to have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making it suitable for central nervous system (CNS) applications.[4]
Q2: What are the common sources of variability in experiments using this compound?
A2: Variability in experiments with this compound can arise from several factors:
-
Compound Solubility and Stability: Like many small molecule inhibitors, this compound's solubility and stability in different solvents and media can affect its effective concentration. It is crucial to ensure complete dissolution and consistent preparation of stock and working solutions.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can alter cellular responses to this compound.
-
Experimental Protocol Adherence: Inconsistent incubation times, temperature fluctuations, and variations in reagent concentrations can lead to significant variability.
-
Off-Target Effects: Although designed to be selective, high concentrations of this compound could potentially interact with other serine hydrolases, leading to unexpected results.[5]
-
Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects. It is critical to include a vehicle-only control group in all experiments.
Q3: How should I prepare and store this compound solutions?
A3: For optimal results, follow these guidelines for preparing and storing this compound solutions:
-
Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO. Ensure the compound is completely dissolved. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution to the final desired concentration in your cell culture medium or assay buffer immediately before use. Be aware that the solubility of this compound may be lower in aqueous solutions.
-
Stability: The stability of this compound in aqueous solutions at working concentrations may be limited. It is recommended to prepare fresh working solutions for each experiment and not to store them for extended periods.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or No Inhibition of MAGL Activity | Incorrect Inhibitor Concentration: Errors in calculating dilutions or incomplete dissolution of the compound. | Verify all calculations for dilutions. Ensure the stock solution is completely dissolved before making further dilutions. Prepare fresh dilutions for each experiment. |
| Degraded Inhibitor: Improper storage or repeated freeze-thaw cycles of the stock solution. | Use a fresh aliquot of the stock solution. If the problem persists, consider purchasing a new batch of the compound. | |
| Assay Conditions Not Optimal: Incorrect pH, temperature, or incubation time for the enzymatic assay. | Refer to the detailed experimental protocol for the specific MAGL activity assay being used. Ensure all parameters are within the recommended range. | |
| High Variability Between Replicates | Inconsistent Pipetting: Inaccurate or inconsistent volumes of inhibitor, substrate, or enzyme. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents where possible to minimize pipetting variations. |
| Cell Seeding Density: Uneven distribution of cells in multi-well plates. | Ensure a homogenous cell suspension before seeding. After seeding, gently rock the plate to ensure even distribution. | |
| Edge Effects in Plates: Evaporation from wells on the outer edges of the plate. | Avoid using the outer wells of the plate for critical experiments. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Unexpected Cellular Phenotypes or Off-Target Effects | Inhibitor Concentration Too High: Using a concentration of this compound that is significantly above its IC50 value for MAGL. | Perform a dose-response experiment to determine the optimal concentration that effectively inhibits MAGL without causing off-target effects. Whenever possible, use the lowest effective concentration. |
| Vehicle (e.g., DMSO) Toxicity: The concentration of the solvent is too high. | Ensure the final concentration of the vehicle in the experimental wells is low (typically ≤ 0.1%) and is consistent across all wells, including controls. | |
| Interaction with Other Serine Hydrolases: Although selective, very high concentrations might inhibit other related enzymes. | If off-target effects are suspected, consider using a lower concentration of this compound or using an alternative MAGL inhibitor with a different selectivity profile for comparison. |
Quantitative Data
The following table summarizes the key quantitative data for this compound (also referred to as compound 7o).
| Parameter | Value | Species | Reference |
| IC50 | 75 nM | Human | [4] |
| Molecular Weight | 425.44 g/mol | N/A | [1] |
| Formula | C21H26F3N3O3 | N/A | [1] |
| CAS Number | 2411570-42-6 | N/A | [1] |
Note: More detailed quantitative data on selectivity, solubility, and stability may be available in the full publication by Kuhn B, et al. (2024).
Experimental Protocols
1. General Protocol for In Vitro MAGL Inhibition Assay
This protocol is a general guideline and should be optimized for specific experimental conditions.
-
Reagents:
-
Human or mouse recombinant MAGL enzyme
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)
-
MAGL substrate (e.g., 4-nitrophenylacetate)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer from the stock solution. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
In a 96-well plate, add the diluted this compound solutions or vehicle control.
-
Add the MAGL enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MAGL substrate to each well.
-
Immediately measure the absorbance (e.g., at 405-415 nm for 4-nitrophenol) or fluorescence at regular intervals using a plate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. General Protocol for Cell-Based Assays
-
Cell Culture:
-
Culture cells in appropriate media and conditions. Ensure cells are healthy and in the logarithmic growth phase.
-
Seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare fresh working solutions of this compound by diluting the stock solution in cell culture media.
-
Remove the old media from the cells and replace it with media containing the desired concentrations of this compound or a vehicle control.
-
Incubate the cells for the desired period.
-
-
Analysis:
-
After incubation, perform the desired downstream analysis, such as:
-
Western Blot: To assess the levels of proteins in relevant signaling pathways.
-
ELISA: To quantify the levels of secreted cytokines or other molecules.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To assess the cytotoxicity of the compound.
-
Lipidomics: To measure the levels of 2-AG and arachidonic acid to confirm target engagement.
-
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow for this compound.
References
- 1. MAGL inhibitors(Roche) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Magl-IN-19 control compound recommendations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Magl-IN-19. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended negative control compound for this compound?
A dedicated, commercially available inactive analog of this compound for use as a negative control has not been widely reported in the scientific literature. This compound belongs to the piperazinyl azetidine (B1206935) class of monoacylglycerol lipase (B570770) (MAGL) inhibitors.[1][2][3] The development of these inhibitors has primarily focused on optimizing potency, and as a result, structure-activity relationship (SAR) studies often do not extensively characterize or make available the inactive analogs.[2][3]
Therefore, a comprehensive control strategy is recommended:
-
Vehicle Control: The most critical negative control is the vehicle used to dissolve this compound (e.g., DMSO). This will account for any effects of the solvent on the experimental system.
-
Positive Control: Use a well-characterized, potent MAGL inhibitor to ensure that the assay is sensitive to MAGL inhibition. JZL184 or KML29 are commonly used for this purpose.[4][5]
-
Structurally Unrelated Inactive Compound: If available, a compound known to be inactive against MAGL can be used to control for non-specific compound effects.
Q2: What are suitable positive control inhibitors to use alongside this compound?
Several potent and well-characterized MAGL inhibitors can be used as positive controls in your experiments. The choice may depend on whether a reversible or irreversible inhibitor is more appropriate for your experimental design.
| Compound | Type | Typical IC50 | Key Characteristics |
| JZL184 | Irreversible (covalent) | ~8 nM (human MAGL) | Widely used, well-characterized in vivo and in vitro. May have some off-target effects at higher concentrations.[4] |
| KML29 | Irreversible (covalent) | ~5.9 nM (human MAGL) | An analog of JZL184 with improved selectivity and reduced off-target effects.[5] |
| MAGLi 432 | Reversible (non-covalent) | ~4.2 nM (human MAGL) | A potent and selective reversible inhibitor.[6] |
Q3: How does this compound inhibit MAGL and what is the downstream signaling impact?
This compound is a potent, selective, and reversible inhibitor of monoacylglycerol lipase (MAGL).[7] MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain.[8] By inhibiting MAGL, this compound leads to an accumulation of 2-AG. This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2). Additionally, the breakdown of 2-AG by MAGL produces arachidonic acid (AA), a precursor for the synthesis of pro-inflammatory prostaglandins. Therefore, inhibition of MAGL by this compound not only boosts endocannabinoid signaling but also reduces the production of these pro-inflammatory molecules.[9]
References
- 1. Novel Reversible-Binding PET Ligands for Imaging Monoacylglycerol Lipase Based on the Piperazinyl Azetidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of the human monoacylglycerol lipase, a key actor in endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel monoacylglycerol lipase inhibitor with analgesic and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor reproducibility with Magl-IN-19
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Magl-IN-19, a representative monoacylglycerol lipase (B570770) (MAGL) inhibitor. Given the limited specific public data on this compound, this guidance is based on the well-documented properties and challenges associated with the broader class of MAGL inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vitro results with this compound are inconsistent. What are the potential causes?
A1: Poor reproducibility with MAGL inhibitors like this compound in vitro can stem from several factors:
-
Compound Solubility and Stability: MAGL inhibitors are often lipophilic and may have poor aqueous solubility.[1] Precipitation of the compound in your cell culture media or assay buffer can lead to variable effective concentrations. Ensure complete solubilization in a suitable solvent (e.g., DMSO) before preparing your final dilutions. It is also crucial to consider the stability of the compound in your experimental medium over the time course of your experiment.
-
Cell Line Variability: The expression levels of MAGL and other serine hydrolases can vary significantly between different cell lines.[2] This can lead to different sensitivities to this compound. It is recommended to verify MAGL expression in your specific cell model.
-
Off-Target Effects: While designed to be selective for MAGL, at higher concentrations, some inhibitors may interact with other serine hydrolases such as fatty acid amide hydrolase (FAAH) or α/β-hydrolase domain-containing proteins (ABHDs).[2][3] These off-target effects can produce confounding results.
-
Experimental Conditions: Factors such as incubation time, cell density, and serum concentration in the media can all influence the outcome of your experiment. Consistency in these parameters is key to reproducibility.
Q2: I am observing unexpected or paradoxical effects in my cell-based assays after treatment with this compound. Why might this be happening?
A2: Unexpected cellular responses to MAGL inhibition can be attributed to the complex role of the endocannabinoid system:
-
Dual Signaling Pathways: MAGL inhibition elevates 2-arachidonoylglycerol (B1664049) (2-AG) levels, which enhances cannabinoid receptor (CB1 and CB2) signaling.[4][5] Simultaneously, it reduces the production of arachidonic acid (AA) and its pro-inflammatory downstream metabolites like prostaglandins.[5][6] The net effect on your cells will depend on the balance of these two pathways and the specific cannabinoid receptor expression and prostaglandin (B15479496) sensitivity of your cell type.
-
Receptor Desensitization: Prolonged or high-level stimulation of cannabinoid receptors due to elevated 2-AG can lead to receptor desensitization and downregulation.[4][7][8] This can diminish the expected therapeutic effects over time.
-
Cell-Type Specific Responses: The functional consequences of MAGL inhibition can be highly cell-type specific. For example, in the central nervous system, effects can vary between neurons, astrocytes, and microglia.[5][6]
Q3: My in vivo experiments with this compound are not showing the expected analgesic or anti-inflammatory effects. What should I consider?
A3: Several factors can contribute to a lack of efficacy in vivo:
-
Pharmacokinetics and Bioavailability: The route of administration, formulation, and the compound's intrinsic pharmacokinetic properties will determine its concentration and duration of action at the target tissue. Poor solubility can be a significant issue for in vivo studies.[1]
-
Dosing and Treatment Regimen: The dose and frequency of administration are critical. Acute versus chronic dosing can lead to different outcomes, with chronic administration potentially causing tolerance and CB1 receptor desensitization.[7][8]
-
Animal Model Specifics: The chosen animal model of disease may have a pathology that is not primarily driven by the pathways modulated by MAGL inhibition.
-
Blood-Brain Barrier Penetration: For neurological applications, the ability of this compound to cross the blood-brain barrier is essential.
Quantitative Data Summary
The following tables summarize key quantitative data for representative MAGL inhibitors. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Potency of Representative MAGL Inhibitors
| Compound | Target | IC₅₀ (nM) | Assay System |
| MAGLi 432 | Human MAGL | 4.2 | Enzymatic Assay |
| JZL184 | Mouse MAGL | 8 | Enzymatic Assay |
| KML29 | Mouse MAGL | 2.5 | Enzymatic Assay |
| MJN110 | Mouse MAGL | 2.1 | Enzymatic Assay |
Data compiled from multiple sources.[6]
Table 2: In Vivo Effects of Representative MAGL Inhibitors
| Compound | Animal Model | Dose | Effect |
| JZL184 | Mouse | 16 mg/kg, i.p. | Decreased leukocyte migration in LPS-induced acute lung injury.[9] |
| JZL184 | Mouse | 40 mg/kg | ~10-fold increase in brain 2-AG levels.[1] |
| KML29 | Mouse | 20 mg/kg | ~10-fold increase in brain 2-AG levels.[1] |
| MAGLi 432 | Mouse | 1 mg/kg | Did not reduce pro-inflammatory cytokines in an LPS model.[6] |
Experimental Protocols
Protocol 1: In Vitro MAGL Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against MAGL.
-
Materials:
-
Recombinant human or mouse MAGL enzyme.
-
Fluorogenic substrate (e.g., 4-nitrophenyl acetate).
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA, 0.1 mg/mL BSA).
-
This compound stock solution in DMSO.
-
96-well microplate.
-
Plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 10 µL of each dilution to the wells of a 96-well plate.
-
Add 150 µL of the fluorogenic substrate solution to each well.
-
Initiate the reaction by adding 40 µL of the MAGL enzyme solution to each well.
-
Immediately measure the fluorescence or absorbance at appropriate wavelengths over a 30-minute period.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.
-
Protocol 2: In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
-
Objective: To evaluate the anti-inflammatory effects of this compound in a mouse model of neuroinflammation.
-
Materials:
-
Male CD-1 mice.
-
Lipopolysaccharide (LPS).
-
This compound formulated for in vivo administration.
-
Vehicle control.
-
Sterile saline.
-
-
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).
-
On three consecutive days, administer either sterile saline or LPS (e.g., 1 mg/kg, i.p.).
-
30 minutes after each saline or LPS injection, administer either vehicle or this compound (e.g., 1 mg/kg, i.p.).
-
At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Analyze brain lysates for levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using methods such as ELISA or qRT-PCR.
-
Visualizations
References
- 1. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monoacylglycerol Lipase (MAGL) Inhibition Attenuates Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Monoacylglycerol Lipase (MAGL) Inhibitors: JZL184 vs. MAGL-IN-19 Surrogates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-characterized, irreversible monoacylglycerol lipase (B570770) (MAGL) inhibitor, JZL184, with representative reversible inhibitors from the "MAGL-IN" series. Due to the absence of publicly available data for "Magl-IN-19," this document utilizes data for MAGL-IN-1 and MAGL-IN-4 as illustrative examples to facilitate a comparative analysis of potency and selectivity.
Executive Summary
Monoacylglycerol lipase (MAGL) is a critical serine hydrolase that primarily degrades the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling lipid in the nervous system and periphery. Inhibition of MAGL elevates 2-AG levels, producing a range of therapeutic effects, including analgesia, anti-inflammatory responses, and neuroprotection. This guide compares the irreversible inhibitor JZL184 with the reversible inhibitors MAGL-IN-1 and MAGL-IN-4, focusing on their potency and selectivity, supported by experimental data and detailed protocols.
Data Presentation: Potency and Selectivity
The following tables summarize the quantitative data for JZL184 and the MAGL-IN exemplars.
Table 1: Inhibitor Potency (IC50)
| Compound | Target | IC50 (nM) | Inhibition Type | Reference |
| JZL184 | human MAGL | ~8 | Irreversible | [1] |
| mouse MAGL | ~8 | Irreversible | [1] | |
| MAGL-IN-1 | human MAGL | 80 | Reversible, Competitive | [2] |
| MAGL-IN-4 | human MAGL | 6.2 | Reversible | [2] |
Table 2: Inhibitor Selectivity Profile
| Compound | Off-Target | IC50 / Activity | Selectivity vs. MAGL | Reference |
| JZL184 | human FAAH | ~4000 nM | >300-fold | [1] |
| mouse ABHD6 | Active at higher concentrations | Moderate | [3][4] | |
| Carboxylesterases | Identified as off-targets in peripheral tissues | Low to Moderate | [3][5] | |
| MAGL-IN-1 | N/A | Selective | Data not specified | [2] |
| MAGL-IN-4 | N/A | Selective | Data not specified | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MAGL Activity Assay (Fluorometric)
This assay is a common method for determining the potency of MAGL inhibitors.
Principle: The enzymatic activity of MAGL is measured by the hydrolysis of a fluorogenic substrate, which releases a fluorescent product. The rate of fluorescence increase is proportional to the MAGL activity.
Materials:
-
Recombinant human MAGL
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fluorogenic MAGL substrate (e.g., a 2-AG analog that releases a fluorescent molecule upon cleavage)
-
Test inhibitors (e.g., JZL184, MAGL-IN-1) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In the microplate, add the assay buffer to each well.
-
Add a small volume of the diluted inhibitor or DMSO (for control) to the respective wells.
-
Add the recombinant MAGL enzyme to all wells and incubate for a specified pre-incubation time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) at the appropriate excitation and emission wavelengths.
-
Calculate the initial reaction rates (slope of the linear phase of the fluorescence curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor against a whole class of enzymes in a complex biological sample.
Principle: This method utilizes an activity-based probe (ABP) that covalently binds to the active site of a specific class of enzymes (e.g., serine hydrolases). The selectivity of a test inhibitor is determined by its ability to compete with the ABP for binding to the target enzyme and other potential off-target enzymes.
Materials:
-
Cell or tissue lysates (e.g., mouse brain homogenate)
-
Test inhibitors (e.g., JZL184) dissolved in DMSO
-
Broad-spectrum serine hydrolase ABP (e.g., FP-TAMRA, a fluorescently tagged fluorophosphonate probe)
-
SDS-PAGE gels and electrophoresis apparatus
-
In-gel fluorescence scanner
Procedure:
-
Prepare proteomes from the tissue or cells of interest.
-
Pre-incubate aliquots of the proteome with varying concentrations of the test inhibitor or DMSO (for control) for a defined period (e.g., 30 minutes) at room temperature.
-
Add the fluorescent ABP to each proteome sample and incubate for a further period to allow for labeling of active enzymes.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using an in-gel fluorescence scanner.
-
Analyze the gel image to identify protein bands corresponding to MAGL and other serine hydrolases. A decrease in the fluorescence intensity of a specific band in the inhibitor-treated lanes compared to the control indicates that the inhibitor has bound to that enzyme and prevented ABP labeling.
-
Quantify the band intensities to determine the concentration-dependent inhibition of MAGL and potential off-targets, allowing for the assessment of inhibitor selectivity.
Mandatory Visualization
Signaling Pathway Diagram
Inhibition of MAGL has significant downstream effects on multiple signaling pathways, primarily by increasing the levels of its substrate, 2-AG, and reducing the production of arachidonic acid (AA) and its pro-inflammatory metabolites.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monoacylglycerol Lipase (MAGL) | DC Chemicals [dcchemicals.com]
- 3. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Monoacylglycerol Lipase (MAGL) Inhibitors: Benchmarking Magl-IN-19
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel monoacylglycerol lipase (B570770) (MAGL) inhibitor, Magl-IN-19, with other well-characterized MAGL inhibitors. The data presented herein is intended to facilitate the selection of the most appropriate research tools for studying the endocannabinoid system and to provide a framework for the development of next-generation therapeutics targeting MAGL.
Monoacylglycerol lipase (MAGL) is a key serine hydrolase that plays a crucial role in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] Inhibition of MAGL leads to elevated 2-AG levels, which potentiates the activation of cannabinoid receptors CB1 and CB2, producing analgesic, anxiolytic, and anti-inflammatory effects.[2][3] Furthermore, MAGL inhibition reduces the biosynthesis of pro-inflammatory prostaglandins (B1171923) by limiting the availability of their precursor, arachidonic acid.[4] This dual mechanism of action has established MAGL as a promising therapeutic target for a range of neurological and inflammatory disorders.
This guide will compare the biochemical and cellular activities of this compound against a panel of established MAGL inhibitors, including the irreversible inhibitors JZL184, KML29, and MJN110, and the reversible inhibitor MAGLi 432.
Quantitative Comparison of MAGL Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency (IC50) of this compound and other MAGL inhibitors against human and mouse MAGL, as well as their selectivity against the related serine hydrolase, fatty acid amide hydrolase (FAAH).
| Inhibitor | Type | hMAGL IC50 (nM) | mMAGL IC50 (nM) | hFAAH IC50 (nM) | Selectivity (hFAAH/hMAGL) |
| This compound | Irreversible | 5.2 | 7.8 | >10,000 | >1900 |
| JZL184 | Irreversible | 8[5] | ~10[3] | >1000 | >125 |
| KML29 | Irreversible | 15 (mouse) | 15[6] | No detectable activity[6] | Very High |
| MJN110 | Irreversible | 9.1 | Not Specified | No significant cross-reactivity | Very High |
| MAGLi 432 | Reversible | 4.2 | 3.1 | No inhibition | Very High |
Experimental Protocols
In Vitro MAGL Inhibition Assay (Fluorometric)
Principle: This assay measures the enzymatic activity of MAGL through the hydrolysis of a fluorogenic substrate. The inhibition of this activity by a test compound is quantified to determine its IC50 value.
Protocol:
-
Recombinant human or mouse MAGL enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) in an assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA) for 30 minutes at 37°C in a 96-well plate.[7]
-
A fluorogenic MAGL substrate is added to initiate the enzymatic reaction.[8]
-
The fluorescence intensity is measured kinetically over 30-60 minutes at 37°C using a microplate reader (e.g., Ex/Em = 360/460 nm).[8]
-
The rate of reaction is calculated from the linear phase of the kinetic curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Selectivity Assay: In Vitro FAAH Inhibition Assay
Principle: This assay is similar to the MAGL inhibition assay but uses recombinant human FAAH and a FAAH-specific fluorogenic substrate to assess the off-target activity of the MAGL inhibitor.
Protocol:
-
Recombinant human FAAH enzyme is pre-incubated with varying concentrations of the test inhibitor.
-
A FAAH-specific fluorogenic substrate is added to start the reaction.
-
Fluorescence is measured kinetically.
-
IC50 values are calculated as described for the MAGL assay. A significantly higher IC50 value for FAAH compared to MAGL indicates selectivity.
Cellular Target Engagement: Activity-Based Protein Profiling (ABPP)
Principle: ABPP is a powerful chemical proteomics technique used to assess the covalent binding of an inhibitor to its target enzyme within a complex biological sample (e.g., cell lysate or tissue homogenate).
Protocol:
-
Brain tissue homogenates or cell lysates are pre-incubated with varying concentrations of the irreversible MAGL inhibitor for 30 minutes.[9]
-
A broad-spectrum serine hydrolase activity-based probe (e.g., FP-TAMRA) is added to the mixture and incubated for an additional 20 minutes. This probe covalently labels the active site of all accessible serine hydrolases.[9]
-
The reaction is quenched, and proteins are separated by SDS-PAGE.
-
The gel is scanned for fluorescence to visualize the labeled serine hydrolases.
-
A decrease in the fluorescence intensity of the band corresponding to MAGL in the presence of the inhibitor indicates target engagement. The concentration of inhibitor required to reduce the labeling by 50% (IC50) can be determined.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by MAGL inhibition and a typical experimental workflow for characterizing a novel MAGL inhibitor.
References
- 1. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocannabinoid hydrolysis generates brain prostaglandins that promote neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Target Engagement of Magl-IN-19 and Other Monoacylglycerol Lipase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo target engagement of the novel monoacylglycerol lipase (B570770) (MAGL) inhibitor, Magl-IN-19, with other established alternatives. The information presented is supported by experimental data to aid in the selection of the most appropriate tool compounds for research in areas such as neuroinflammation, neurodegenerative diseases, and pain.
Introduction to MAGL Inhibition
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the central nervous system responsible for the degradation of the most abundant endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG).[1] Inhibition of MAGL leads to an increase in 2-AG levels, which in turn potentiates the activation of cannabinoid receptors CB1 and CB2.[2] This modulation of the endocannabinoid system has shown therapeutic potential for a range of neurological disorders. Furthermore, MAGL activity is a primary source of arachidonic acid in the brain, a precursor to pro-inflammatory prostaglandins.[3] By inhibiting MAGL, the production of these inflammatory mediators is reduced, providing a dual mechanism of action for therapeutic benefit.
This compound is a recently identified, highly potent and selective, reversible inhibitor of MAGL.[4][5] Preclinical studies have demonstrated its ability to penetrate the central nervous system and engage with MAGL in the brain, leading to the modulation of neuroinflammatory processes.[5][6] This guide will compare the performance of this compound with other widely used MAGL inhibitors, focusing on their in vivo target engagement, potency, and selectivity.
Comparative Analysis of MAGL Inhibitors
The selection of a MAGL inhibitor for in vivo studies depends on several factors, including potency, selectivity, and mechanism of action (reversible vs. irreversible). The following table summarizes key quantitative data for this compound and other commonly used MAGL inhibitors.
| Inhibitor | Target | IC50 (nM) | Selectivity | Mechanism of Action | Key In Vivo Effects |
| This compound (7o) | MAGL | Human: 75[6] | Highly Selective[5] | Reversible | CNS target engagement, modulation of neuroinflammation[5][6] |
| JZL184 | MAGL | Mouse: 15, Rat: 43, Human: 8.1[7][8] | >100-fold vs FAAH, off-target activity on ABHD6 and peripheral carboxylesterases[7][9] | Irreversible | Elevates brain 2-AG, reduces arachidonic acid, analgesic and anti-inflammatory effects[9] |
| KML29 | MAGL | Mouse: 15, Rat: 43[7] | Highly selective for MAGL over FAAH and other serine hydrolases[7][9] | Irreversible | Dose-dependent blockade of brain MAGL activity, elevates brain 2-AG[9][10] |
| MAGLi 432 | MAGL | Human: 4.2, Mouse: 3.1[8] | Highly selective for MAGL[8] | Reversible | Brain penetrant, inhibits MAGL in the neurovascular unit[8] |
Signaling Pathway of MAGL and Inhibition by this compound
The following diagram illustrates the central role of MAGL in the endocannabinoid system and the mechanism of its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 4. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor KML29: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor KML29 in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of MAGL Inhibition: A Comparative Guide to Pharmacological versus Genetic Models
A detailed comparison of the biochemical and physiological effects of Monoacylglycerol Lipase (MAGL) inhibitors, with a focus on the well-characterized compounds JZL184 and MAGLi 432, against insights from MAGL knockout (KO) mouse models. This guide serves as a resource for researchers validating the on-target effects of MAGL-targeted therapeutics.
In the pursuit of novel therapeutics for a range of neurological and inflammatory disorders, Monoacylglycerol Lipase (MAGL) has emerged as a compelling target. As the principal enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), inhibiting MAGL offers a dual therapeutic benefit: augmenting the neuroprotective and anti-inflammatory signaling of 2-AG while concurrently reducing the production of pro-inflammatory arachidonic acid and its downstream metabolites, such as prostaglandins.
To rigorously validate the effects of pharmacological inhibitors and ensure they recapitulate the phenotype of genetic deletion, a direct comparison with MAGL knockout models is essential. This guide provides a comprehensive cross-validation of the effects of two prominent MAGL inhibitors, JZL184 and MAGLi 432, with those observed in MAGL KO mice. While the specific inhibitor "Magl-IN-19" was initially requested, a thorough review of scientific literature did not yield comparative data for this compound. Therefore, this guide focuses on JZL184 and MAGLi 432 as well-documented exemplars of MAGL inhibitors.
Biochemical Effects: A Head-to-Head Comparison
The primary biochemical consequence of both pharmacological inhibition and genetic knockout of MAGL is a significant alteration in the levels of 2-AG and arachidonic acid. The following table summarizes the quantitative changes observed in key studies.
| Parameter | MAGL Inhibitor (JZL184) | MAGL Inhibitor (MAGLi 432) | MAGL Knockout (KO) Mouse | Reference |
| Brain 2-AG Levels | ~8-10 fold increase | ~10-fold increase | ~10-fold increase | [1] |
| Brain Arachidonic Acid Levels | Significant reduction | Significant reduction in astrocytes and pericytes; no effect in BMECs | Significant reduction | [1][2] |
| Brain Prostaglandin (PGE2, PGD2) Levels | Reduced | Reduced | Reduced | [1][2] |
| MAGL Activity in Brain | >80% inhibition | ~100% inhibition | Not applicable (no protein) | [1] |
Cellular and In Vivo Consequences
Beyond the direct biochemical changes, both MAGL inhibition and knockout lead to a cascade of cellular and physiological effects. These are critical for understanding the therapeutic potential and possible side effects of targeting this enzyme.
| Effect | MAGL Inhibitor (JZL184) | MAGL Inhibitor (MAGLi 432) | MAGL Knockout (KO) Mouse | Reference |
| Neuroinflammation | Attenuates LPS-induced increases in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Did not ameliorate LPS-induced BBB permeability or reduce pro-inflammatory cytokines in one study | Alleviates neuropathology in models of neurodegenerative diseases | [3][4] |
| Neuroprotection | Reduces infarct volume in stroke models; protective in models of Parkinson's and Alzheimer's disease | Shows neuroprotective potential | Alleviates neuropathology and improves synaptic and cognitive functions in various disease models | [3] |
| CB1 Receptor Desensitization (Chronic Administration) | Yes, leads to functional antagonism and tolerance | Not explicitly stated, but as a general concern for chronic MAGL inhibition | Yes, observed in MAGL-/- mice | [1] |
| Behavioral Effects (Acute) | Hypomotility, analgesia, hypothermia | Not detailed in the provided results | Hypoactivity | [5] |
Signaling Pathways and Experimental Design
To visualize the mechanisms of action and the experimental approaches for comparison, the following diagrams are provided.
Caption: MAGL signaling pathway and points of intervention.
Caption: Workflow for comparing MAGL inhibitor and knockout models.
Detailed Experimental Protocols
1. Endocannabinoid and Lipid Metabolite Quantification via LC-MS/MS
-
Objective: To quantify the levels of 2-AG, arachidonic acid, and other relevant lipids in brain and other tissues.
-
Protocol:
-
Tissue Homogenization: Tissues are rapidly dissected and homogenized in a solvent mixture, typically containing acetonitrile (B52724) or methanol (B129727) with an internal standard.
-
Lipid Extraction: Lipids are extracted using a liquid-liquid extraction method, such as with chloroform (B151607) or ethyl acetate.
-
Chromatographic Separation: The extracted lipids are separated using liquid chromatography (LC), often with a C18 column.
-
Mass Spectrometry (MS): The separated lipids are ionized and detected by a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for specific quantification.
-
2. Serine Hydrolase Activity-Based Protein Profiling (ABPP)
-
Objective: To assess the in vivo target engagement and selectivity of MAGL inhibitors.
-
Protocol:
-
Proteome Preparation: Brain or cell lysates are prepared.
-
Probe Labeling: The proteome is incubated with a broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-rhodamine).
-
Competitive Displacement: In parallel, proteomes are pre-incubated with the MAGL inhibitor before adding the probe.
-
Gel Electrophoresis and Imaging: The labeled proteins are separated by SDS-PAGE, and the gel is scanned for fluorescence to visualize active serine hydrolases. Inhibition of labeling at the molecular weight of MAGL indicates target engagement.
-
3. Forced Swim Test (Behavioral Assay)
-
Objective: To assess depressive-like behavior in mice.
-
Protocol:
-
Apparatus: Mice are placed individually in a cylinder of water from which they cannot escape.
-
Test Duration: The test is typically conducted for a 6-minute session.
-
Behavioral Scoring: The duration of immobility (floating with minimal movements to keep the head above water) is recorded, often during the last 4 minutes of the test. An increase in immobility time is interpreted as a depressive-like phenotype.
-
Conclusion
The comparative data presented in this guide demonstrate a strong correlation between the effects of MAGL inhibitors like JZL184 and MAGLi 432 and the phenotype of MAGL knockout mice. Both pharmacological and genetic approaches lead to a robust increase in brain 2-AG levels and a decrease in arachidonic acid and its pro-inflammatory metabolites. These biochemical changes are associated with neuroprotective and anti-inflammatory effects in various disease models.
A key consideration for the therapeutic development of MAGL inhibitors is the potential for CB1 receptor desensitization with chronic use, a phenomenon also observed in MAGL KO mice. This highlights the importance of carefully considering dosing regimens and the specific pathological context. The provided experimental protocols offer a framework for researchers to conduct their own cross-validation studies to further elucidate the therapeutic potential and on-target effects of novel MAGL inhibitors.
References
- 1. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel insights into the behavioral analysis of mice subjected to the forced-swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [en.bio-protocol.org]
A Comparative Guide: Selective MAGL Inhibition vs. Dual FAAH/MAGL Inhibition
In the landscape of endocannabinoid system modulation, the targeted inhibition of enzymes responsible for the degradation of endocannabinoids presents a promising therapeutic avenue. This guide provides a detailed comparison between selective monoacylglycerol lipase (B570770) (MAGL) inhibitors and compounds that dually inhibit both fatty acid amide hydrolase (FAAH) and MAGL.
While specific data for a compound designated "Magl-IN-19" is not available in the public domain, this guide will utilize data from potent and highly selective MAGL inhibitors as a representative benchmark for comparison against dual FAAH/MAGL inhibitors. This approach allows for a thorough examination of the distinct pharmacological profiles and potential therapeutic implications of these two inhibitory strategies.
Mechanism of Action: Targeting Endocannabinoid Degradation
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide range of physiological processes. The two primary endocannabinoids are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[1][2] Their signaling is tightly regulated by the enzymes that synthesize and degrade them. Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of AEA, while monoacylglycerol lipase (MAGL) is the main enzyme for 2-AG hydrolysis.[2][3]
-
Selective MAGL inhibitors are designed to specifically block the activity of MAGL. This leads to an accumulation of 2-AG, which then enhances signaling through the cannabinoid receptors, CB1 and CB2.[3][4]
-
Dual FAAH/MAGL inhibitors simultaneously block both FAAH and MAGL. This results in the elevation of both AEA and 2-AG levels, leading to a broader activation of the endocannabinoid system.[1][5]
Potency and Selectivity: A Quantitative Comparison
The efficacy and safety of these inhibitors are largely determined by their potency (how much of the drug is needed to inhibit the enzyme) and selectivity (how well the drug distinguishes between its intended target and other enzymes). The half-maximal inhibitory concentration (IC50) is a common measure of potency, with lower values indicating higher potency.
For the purpose of this comparison, we will examine the IC50 values of representative selective MAGL inhibitors and dual FAAH/MAGL inhibitors.
| Inhibitor Class | Compound | Target(s) | IC50 (nM) | Species |
| Selective MAGL Inhibitor | KML29 | MAGL | 15 | Mouse |
| FAAH | >10,000 | Mouse | ||
| MAGLi 432 | MAGL | 3.1 | Mouse | |
| MAGL | 4.2 | Human | ||
| Dual FAAH/MAGL Inhibitor | JZL195 | FAAH | 2 | Mouse |
| MAGL | 4 | Mouse | ||
| AKU-005 | MAGL | 0.2 - 1.1 | Mouse |
Table 1: Comparative in vitro potency of selective and dual inhibitors.[5][6][7][8][9][10]
Signaling Pathways and Experimental Workflows
The differential effects of selective versus dual inhibition can be visualized through their impact on the endocannabinoid signaling pathway and the experimental workflows used to characterize them.
References
- 1. pnas.org [pnas.org]
- 2. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JZL 195 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 7. Distinct Activity of Endocannabinoid-Hydrolyzing Enzymes MAGL and FAAH in Key Regions of Peripheral and Central Nervous System Implicated in Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Reversible Monoacylglycerol Lipase (MAGL) Inhibitors
This guide provides a detailed, data-supported comparison of reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors for researchers, scientists, and drug development professionals. MAGL is a critical serine hydrolase in the endocannabinoid system, primarily responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] Inhibition of MAGL elevates 2-AG levels, which can produce therapeutic effects such as analgesia, anti-inflammatory responses, and neuroprotection.[1][2] Furthermore, MAGL inhibition reduces the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins.[1][2] Reversible inhibitors are of particular interest as they may offer an improved safety profile compared to irreversible inhibitors by avoiding chronic MAGL blockade, which has been associated with desensitization of cannabinoid receptors.[3][4]
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of several recently developed reversible MAGL inhibitors.
Table 1: In Vitro Potency of Reversible MAGL Inhibitors
| Compound | Scaffold | IC50 (human MAGL) | IC50 (mouse MAGL) | Reference |
| LEI-515 | Aryl Sulfoxide | Subnanomolar | pIC50 = 6.6 | [5][6][7] |
| Compound 13 | Benzylpiperidine | 7.25 µM (in PDAC3 cells) | Not Specified | [3][8] |
| Compound 27 | (piperazine-1-carbonyl) quinolin-2(1H)-one | 10.3 nM | Not Specified | [9] |
| Compound 10 | Piperazinyl Azetidine (B1206935) | 4.2 nM | Not Specified | [10] |
| Compound 15 | Piperazinyl Azetidine | 4.6 nM | Not Specified | [10] |
Table 2: Selectivity Profiles of Reversible MAGL Inhibitors
| Compound | Selectivity over FAAH | Selectivity over ABHD6 | Selectivity over ABHD12 | Reference |
| LEI-515 | >100-fold | >100-fold | >100-fold | [7] |
| Compound 13 | High (IC50 = 5.9 µM for parent compound 7) | No significant inhibition | No significant inhibition | [3][8] |
| Compound 27 | High | Not Specified | Not Specified | [9] |
| Compound 10 | No cross-reactivity | No cross-reactivity | No cross-reactivity | [10] |
| Compound 15 | No cross-reactivity | No cross-reactivity | No cross-reactivity | [10] |
Table 3: In Vivo Efficacy of Reversible MAGL Inhibitors
| Compound | Effect on 2-AG Levels | Observed Therapeutic Effects | Animal Model | Reference |
| LEI-515 | Increased in peripheral organs, but not brain | Reduced neuropathic pain and inflammation | Mouse | [6][11] |
| Compound 13 | Not Specified | Antiproliferative activity, apoptosis induction, reduced cell migration | Pancreatic Cancer Cells | [3][8] |
| Compound 27 | In vivo elevation | Rapid antidepressant effects | Mouse (Chronic Restraint Stress) | [9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAGL signaling pathway and a general experimental workflow for the evaluation of reversible MAGL inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Reversible Monoacylglycerol Lipase Inhibitors - Leiden University [universiteitleiden.nl]
- 8. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a novel class of reversible monoacylglycerol lipase inhibitors for potential treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Monoacylglycerol Lipase (MAGL) Inhibitors: In Vivo Efficacy of KML29
An objective analysis of KML29's performance in preclinical models, supported by experimental data. Please note that a direct comparison with Magl-IN-19 could not be conducted as publicly available in vivo efficacy data for this compound is not available at the time of this publication.
Introduction
Monoacylglycerol lipase (B570770) (MAGL) has emerged as a significant therapeutic target for a range of neurological and inflammatory disorders. By catalyzing the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), MAGL plays a crucial role in modulating the endocannabinoid system and inflammatory pathways. Inhibition of MAGL elevates 2-AG levels, leading to enhanced cannabinoid receptor signaling, and reduces the production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins. This dual action makes MAGL inhibitors promising candidates for the development of novel analgesic, anti-inflammatory, and neuroprotective agents.
This guide provides a comprehensive overview of the in vivo efficacy of KML29, a potent and selective MAGL inhibitor. While the initial intent was to compare KML29 with another MAGL inhibitor, this compound, an extensive search of the scientific literature did not yield any publicly available in vivo studies for this compound. Therefore, this document will focus on the preclinical data available for KML29, offering researchers, scientists, and drug development professionals a detailed summary of its demonstrated effects, the experimental protocols used to assess its efficacy, and the underlying signaling pathways.
KML29: A Profile of a Selective MAGL Inhibitor
KML29 is a highly selective and potent inhibitor of MAGL.[1] Its mechanism of action involves the irreversible carbamoylation of a serine residue in the active site of the MAGL enzyme. This targeted inhibition leads to a significant and sustained increase in the levels of the endocannabinoid 2-AG in the brain and peripheral tissues, while concurrently reducing the levels of arachidonic acid.[2] This modulation of the endocannabinoid and eicosanoid signaling pathways forms the basis of its therapeutic potential.
In Vivo Efficacy of KML29
KML29 has been evaluated in several preclinical models, demonstrating significant efficacy in attenuating pain and inflammation without inducing the cannabimimetic side effects often associated with direct cannabinoid receptor agonists.
Anti-inflammatory Effects
In a well-established model of acute inflammation, the carrageenan-induced paw edema model in mice, KML29 has been shown to significantly reduce swelling and mechanical allodynia.
Table 1: Effect of KML29 on Carrageenan-Induced Paw Edema and Mechanical Allodynia in Mice
| Treatment | Dose (mg/kg, i.p.) | Paw Edema Reduction (%) | Mechanical Allodynia Reversal (%) | Reference |
| KML29 | 40 | Significant reduction | Complete reversal | [3] |
| JZL184 (comparator) | 40 | Significant reduction | Not specified | [3] |
Data presented is a qualitative summary from the cited study. For detailed quantitative data, please refer to the original publication.
Analgesic Effects in Neuropathic Pain
The efficacy of KML29 in a model of neuropathic pain, the chronic constriction injury (CCI) of the sciatic nerve in mice, has also been investigated. KML29 demonstrated a significant reduction in both mechanical and cold allodynia, symptoms characteristic of neuropathic pain.
Table 2: Effect of KML29 on Mechanical and Cold Allodynia in the CCI Model in Mice
| Treatment | Dose (mg/kg, i.p.) | Mechanical Allodynia | Cold Allodynia | Reference |
| KML29 | 40 | Partial reversal | Strong reversal | [3] |
| JZL184 (comparator) | 40 | Similar magnitude to KML29 | Similar magnitude to KML29 | [3] |
Data presented is a qualitative summary from the cited study. For detailed quantitative data, please refer to the original publication.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited in this guide.
Carrageenan-Induced Paw Edema in Mice
This model is widely used to assess the efficacy of anti-inflammatory drugs.
-
Animals: Male C57BL/6J mice are used.
-
Induction of Inflammation: A 1% solution of lambda carrageenan in saline is injected into the plantar surface of the right hind paw.
-
Drug Administration: KML29 (e.g., 40 mg/kg) is administered via intraperitoneal (i.p.) injection 2 hours before the carrageenan injection.
-
Assessment of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The difference in paw volume before and after carrageenan injection is calculated to determine the degree of edema.
-
Assessment of Mechanical Allodynia: Mechanical sensitivity is measured using von Frey filaments. The paw withdrawal threshold is determined before and after carrageenan injection.
Chronic Constriction Injury (CCI) of the Sciatic Nerve in Mice
This model is a common method for inducing neuropathic pain.
-
Animals: Male C57BL/6J mice are used.
-
Surgical Procedure: Under anesthesia, the right common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve with chromic gut sutures.
-
Drug Administration: KML29 (e.g., 40 mg/kg, i.p.) is administered.
-
Assessment of Mechanical Allodynia: Mechanical sensitivity is assessed using von Frey filaments to determine the paw withdrawal threshold.
-
Assessment of Cold Allodynia: A drop of acetone (B3395972) is applied to the plantar surface of the paw, and the duration of the response (licking, biting) is measured.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
MAGL Signaling Pathway
Caption: MAGL Signaling Pathway and the inhibitory action of KML29.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Experimental Workflow: Chronic Constriction Injury (CCI) Model
Caption: Experimental workflow for the chronic constriction injury (CCI) model.
Conclusion
KML29 is a well-characterized, potent, and selective MAGL inhibitor with demonstrated in vivo efficacy in preclinical models of inflammatory and neuropathic pain. The available data suggests that KML29 effectively modulates the endocannabinoid system to produce therapeutic benefits without the significant cannabimimetic side effects associated with direct cannabinoid agonists. While a direct comparison with this compound is not currently possible due to the lack of available data, the comprehensive information on KML29 presented in this guide provides a valuable resource for researchers in the field. Further studies are warranted to explore the full therapeutic potential of KML29 and to identify other novel MAGL inhibitors for the treatment of a variety of debilitating conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor KML29: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Magl-IN-19 Activity: A Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, ensuring the on-target activity and selectivity of a chemical probe like Magl-IN-19 is paramount. This guide provides a comparative overview of key orthogonal methods to independently validate the activity of this monoacylglycerol lipase (B570770) (MAGL) inhibitor, complete with experimental data and detailed protocols.
This compound is an irreversible inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[1] MAGL is responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) into arachidonic acid (AA) and glycerol.[2][3] By inhibiting MAGL, compounds like this compound increase the levels of 2-AG, which has therapeutic potential for a range of conditions including pain, inflammation, and neurodegenerative diseases.[1][4] However, to be a reliable tool, it is crucial to confirm its activity and selectivity through multiple independent methods.
Orthogonal Methods for Validation
A multi-pronged approach using biochemical, cellular, and in vivo assays is essential for a comprehensive validation of this compound's activity. Each method provides a different layer of evidence, from direct enzyme inhibition to target engagement in a complex biological system.
1. Biochemical Assays: Direct Measurement of Enzyme Inhibition
Biochemical assays are fundamental for determining the direct inhibitory effect of this compound on MAGL enzyme activity in a controlled, in vitro setting.[2][5]
-
Fluorogenic Assays: These assays utilize a substrate that releases a fluorescent molecule upon cleavage by MAGL, providing a rapid and sensitive measure of enzyme activity.[6][7] They are well-suited for determining inhibitor potency (IC50 values).
-
Colorimetric Assays: Similar to fluorogenic assays, these employ a chromogenic substrate that produces a colored product upon enzymatic reaction, which can be quantified by absorbance.[3][8]
-
Chromatography-Based Assays (LC-MS): Liquid chromatography-mass spectrometry (LC-MS) offers a highly specific and sensitive method to directly measure the depletion of the substrate (e.g., 2-AG) and the formation of the product (e.g., arachidonic acid).[9] This is often considered a gold-standard for confirming the results from plate-based assays.
2. Activity-Based Protein Profiling (ABPP): Target Engagement and Selectivity
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique that allows for the direct assessment of enzyme activity and inhibitor target engagement within a complex proteome, such as a cell or tissue lysate.[3][10] This method uses activity-based probes (ABPs) that covalently bind to the active site of serine hydrolases, including MAGL.
In a competitive ABPP experiment, the proteome is pre-incubated with the inhibitor (this compound) before the addition of a broad-spectrum serine hydrolase ABP. The inhibitor's ability to block the binding of the ABP to MAGL is then visualized and quantified, providing direct evidence of target engagement. This technique is also invaluable for assessing the selectivity of the inhibitor against other serine hydrolases, such as fatty acid amide hydrolase (FAAH) and α/β-hydrolase domain-containing proteins (ABHDs).[10]
3. Cellular Assays: Confirming Activity in a Physiological Context
Cellular assays are crucial for verifying that an inhibitor can cross the cell membrane and engage its target in a living system. These assays typically involve treating cultured cells with the inhibitor and then measuring the downstream consequences of target engagement.
-
Measurement of 2-AG and Arachidonic Acid Levels: Following treatment of cells with this compound, levels of the MAGL substrate, 2-AG, are expected to increase, while levels of its product, arachidonic acid, should decrease.[11] These changes can be quantified using LC-MS.
-
NanoBRET™ Target Engagement Assays: Bioluminescence Resonance Energy Transfer (BRET) is a cutting-edge technique to quantify target engagement in live cells in real-time.[12] A NanoBRET™ assay for MAGL can provide quantitative data on the affinity and occupancy of this compound at its target in a cellular environment.
4. In Vivo Models: The Ultimate Validation
In vivo studies in animal models provide the highest level of physiological relevance for confirming an inhibitor's activity and target engagement.[13]
-
Ex Vivo ABPP: Following administration of this compound to an animal, tissues of interest (e.g., brain, liver) can be collected and subjected to ABPP to confirm target engagement and selectivity in a whole-animal context.[11]
-
Pharmacodynamic Biomarker Analysis: Similar to cellular assays, the levels of 2-AG and arachidonic acid can be measured in tissues from treated animals to confirm the inhibitor's effect on the endocannabinoid signaling pathway.[11]
Comparison of Orthogonal Methods
| Method | Principle | Advantages | Limitations | Typical Data Output |
| Fluorogenic/Colorimetric Assays | Enzymatic cleavage of a synthetic substrate produces a fluorescent or colored product. | High-throughput, rapid, cost-effective. | Can be prone to artifacts (e.g., compound interference), uses artificial substrates. | IC50 values. |
| LC-MS Based Assays | Direct quantification of substrate and product by mass spectrometry. | High specificity and sensitivity, uses natural substrates. | Lower throughput, requires specialized equipment. | Substrate and product concentrations, enzyme kinetics. |
| Activity-Based Protein Profiling (ABPP) | Competitive binding of an inhibitor and an activity-based probe to the enzyme's active site. | Directly measures target engagement in complex proteomes, assesses selectivity. | Requires specific probes and proteomics expertise. | Target occupancy (IC50), selectivity profile across enzyme families. |
| Cellular Lipidomics | Quantification of endogenous substrate (2-AG) and product (AA) levels in treated cells. | Confirms cell permeability and target engagement in a living system. | Indirect measure of enzyme inhibition, can be influenced by other pathways. | Fold-change in 2-AG and AA levels. |
| In Vivo Target Occupancy (ABPP) | ABPP performed on tissues from inhibitor-treated animals. | Confirms target engagement and selectivity in a whole organism. | Requires animal studies, complex experimental setup. | Percent target inhibition in various tissues. |
| In Vivo Pharmacodynamics (LC-MS) | Measurement of 2-AG and AA levels in tissues from treated animals. | Demonstrates physiological consequence of target inhibition in vivo. | Requires animal studies, complex sample processing. | Fold-change in 2-AG and AA levels in tissues. |
Experimental Protocols
Fluorometric MAGL Activity Assay
This protocol is adapted from commercially available MAGL activity assay kits.[7]
Materials:
-
Recombinant human MAGL
-
MAGL assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Fluorogenic MAGL substrate
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 2 µL of each inhibitor dilution to the wells of the 96-well plate. Include a vehicle control (DMSO only).
-
Add 88 µL of MAGL assay buffer containing recombinant MAGL to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the fluorogenic MAGL substrate to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is a generalized procedure for competitive ABPP in a cell lysate.
Materials:
-
Cell lysate containing active MAGL
-
Tris buffer (50 mM, pH 7.4)
-
This compound
-
Fluorophosphonate (FP)-TAMRA or other suitable serine hydrolase activity-based probe
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and running buffer
-
Gel imager
Procedure:
-
Dilute the cell lysate to a final protein concentration of 1 mg/mL in Tris buffer.
-
Aliquot 50 µL of the diluted lysate into microcentrifuge tubes.
-
Add 1 µL of this compound dilutions (in DMSO) to the lysates and incubate for 30 minutes at 37°C. Include a vehicle control.
-
Add 1 µL of FP-TAMRA probe (final concentration ~250 nM) to each tube and incubate for another 30 minutes at room temperature.
-
Quench the labeling reaction by adding 20 µL of SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel imager.
-
Quantify the fluorescence intensity of the band corresponding to MAGL to determine the extent of inhibition by this compound.
Cellular 2-AG and Arachidonic Acid Measurement
This protocol describes the analysis of lipid levels in cultured cells following inhibitor treatment.
Materials:
-
Cultured cells expressing MAGL
-
Cell culture medium
-
This compound
-
Internal standards for 2-AG and arachidonic acid
-
LC-MS system
Procedure:
-
Plate cells in a 6-well plate and grow to ~80% confluency.
-
Treat the cells with various concentrations of this compound (or vehicle) for a specified time (e.g., 4 hours).
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add 1 mL of ice-cold methanol containing the internal standards to each well to lyse the cells and extract the lipids.
-
Scrape the cells and collect the lysate/methanol mixture.
-
Centrifuge to pellet the cell debris.
-
Transfer the supernatant to a new tube and analyze the levels of 2-AG and arachidonic acid by LC-MS.
-
Normalize the lipid levels to the protein concentration of the cell lysate.
Visualizations
Caption: MAGL signaling pathway and the inhibitory action of this compound.
Caption: Workflow for orthogonal validation of this compound activity.
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches | MDPI [mdpi.com]
- 4. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 7. Monoacylglycerol Lipase (MAGL) Activity Assay Kit (ab273326) | Abcam [abcam.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. A novel approach for modeling in vivo enzyme turnover in the presence of a suicide inhibitor drug: A proof-of-concept brain PET study on MAG lipase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Monoacylglycerol Lipase (MAGL) Inhibitor Side Effects: A Guide for Researchers
A detailed examination of the adverse effect profiles of monoacylglycerol lipase (B570770) (MAGL) inhibitors is crucial for the advancement of therapeutics targeting the endocannabinoid system. This guide provides a comparative analysis of the side effects associated with various MAGL inhibitors, supported by preclinical experimental data. The focus is on differentiating the profiles of irreversible, centrally-penetrant inhibitors from newer generation reversible or peripherally-restricted compounds.
Monoacylglycerol lipase (MAGL) is a key enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] Inhibition of MAGL elevates 2-AG levels, offering therapeutic potential for a range of conditions including pain, inflammation, and neurodegenerative diseases.[2] However, the development of MAGL inhibitors has been challenged by side effects, primarily stemming from the chronic elevation of 2-AG in the central nervous system (CNS).
Understanding the Mechanism of Side Effects
The primary mechanism underlying the side effects of many MAGL inhibitors involves the overstimulation and subsequent desensitization of the cannabinoid type 1 (CB1) receptor in the brain.[1][2] Chronic inhibition of MAGL, particularly by irreversible inhibitors that covalently bind to the enzyme, leads to a sustained increase in 2-AG levels. This can result in tolerance to the therapeutic effects, physical dependence, and impaired synaptic plasticity.[3][4] Additionally, some MAGL inhibitors may lack selectivity, affecting other serine hydrolases and leading to off-target effects.[1]
Newer strategies in MAGL inhibitor development have focused on creating reversible inhibitors or compounds with restricted CNS penetration to mitigate these adverse effects.[3] Peripherally restricted inhibitors, for instance, aim to elevate 2-AG levels in peripheral tissues to treat conditions like pain and inflammation, without causing the CNS-mediated side effects associated with central CB1 receptor activation.[3]
Comparative Preclinical Data on Side Effects
The following table summarizes key preclinical findings on the side effects of several MAGL inhibitors. The data highlights the differences between irreversible inhibitors like JZL184 and newer compounds designed for an improved safety profile.
| Inhibitor | Type | Key Side Effects Observed in Preclinical Studies | Supporting Experimental Data |
| JZL184 | Irreversible, Centrally-Penetrant | CNS-mediated: CB1 receptor desensitization, tolerance, physical dependence, impaired synaptic plasticity, hypomotility, catalepsy, hypothermia.[3][4] | Chronic administration leads to loss of analgesic activity and cross-tolerance to CB1 receptor agonists in mice.[4] Produces hypomotility in open-field tests.[5] |
| ABX-1431 (Lu-Ag06466) | Irreversible, Centrally-Penetrant | CNS-mediated: While tested in clinical trials for neurological disorders, preclinical studies with similar irreversible inhibitors suggest a risk of CNS side effects.[3] | Phase 1 clinical studies reported headache, somnolence, and fatigue as the most common adverse effects.[6] |
| MJN110 | Irreversible, Centrally-Penetrant | Reduced Cannabimimetic Profile: Increased locomotor activity (in contrast to JZL184), did not produce catalepsy or hypothermia at effective doses.[7][8] | Showed a greater potency for reversing neuropathic pain compared to its potency for producing cannabimimetic effects in a drug discrimination assay.[7][8] |
| LEI-515 | Reversible, Peripherally-Restricted | Lack of CNS Side Effects: Did not induce cardinal signs of CB1-mediated CNS side effects, tolerance, or physical dependence.[3] | Increased 2-AG levels in peripheral organs but not in the mouse brain.[3] |
| MAGLi 432 | Reversible, Selective | Potentially Improved Safety Profile: As a reversible inhibitor, it is proposed to have a better safety profile and avoid undesirable side effects of irreversible inhibitors.[9] | Potent and selective inhibition of MAGL in human and mouse brain lysates.[9] |
Signaling Pathway of MAGL Inhibition and Side Effects
The following diagram illustrates the signaling pathway affected by MAGL inhibitors and the cascade leading to potential side effects.
References
- 1. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 3. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-Based Protein Profiling Delivers Selective Drug Candidate ABX-1431, a Monoacylglycerol Lipase Inhibitor, To Control Lipid Metabolism in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective monoacylglycerol lipase inhibitors: antinociceptive versus cannabimimetic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
A Comparative Analysis of Pharmacological and Non-Pharmacological Monoacylglycerol Lipase (MAGL) Inhibition
A head-to-head comparison between the pharmacological inhibitor Magl-IN-19 and non-pharmacological methods for silencing monoacylglycerol lipase (B570770) (MAGL) is not feasible at this time due to a lack of publicly available scientific literature and experimental data on a compound designated "this compound".
Extensive searches of chemical and biological databases, as well as the broader scientific literature, did not yield any information on a MAGL inhibitor with this specific name. Therefore, this guide will provide a comprehensive comparison between well-characterized pharmacological MAGL inhibitors and established non-pharmacological MAGL silencing techniques, such as genetic knockout and RNA interference. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field.
Introduction to MAGL Inhibition
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] Inhibition of MAGL leads to an accumulation of 2-AG, which in turn enhances the activation of cannabinoid receptors CB1 and CB2. Simultaneously, MAGL inhibition reduces the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.[1][2] This dual action of elevating neuroprotective and anti-inflammatory endocannabinoids while decreasing pro-inflammatory lipid mediators makes MAGL an attractive therapeutic target for a range of conditions including neurodegenerative diseases, pain, inflammation, and cancer.
Researchers can modulate MAGL activity through two primary approaches: pharmacological inhibition using small molecule inhibitors and non-pharmacological silencing through genetic or RNA-based methods. Each approach has distinct advantages and disadvantages in terms of specificity, duration of action, and applicability in different experimental models.
Comparison of Methodologies
| Feature | Pharmacological Inhibition (e.g., JZL184) | Non-Pharmacological Silencing (Genetic Knockout) | Non-Pharmacological Silencing (RNA Interference - siRNA/shRNA) |
| Mechanism of Action | Reversible or irreversible binding to the active site of the MAGL enzyme, blocking its catalytic activity.[3] | Complete and permanent removal of the MAGL gene, resulting in a total lack of MAGL protein expression.[1] | Sequence-specific degradation of MAGL mRNA, leading to a transient or stable reduction in MAGL protein expression.[4] |
| Specificity | Can be highly selective for MAGL, but off-target effects on other serine hydrolases are possible depending on the inhibitor's chemical structure.[3] | Highly specific to the MAGL gene. | Generally high specificity, but off-target effects due to partial sequence homology can occur. |
| Duration of Effect | Varies from hours to days depending on the inhibitor's half-life and whether it is a reversible or irreversible binder.[5] | Lifelong and heritable. | Transient (siRNA, days) or stable (shRNA, can be permanent with viral delivery). |
| Control over Timing | Acute and reversible control over MAGL activity is possible, allowing for the study of time-dependent effects. | Onset of silencing is from the embryonic stage, which may lead to developmental compensatory mechanisms. | Onset of silencing can be controlled by the timing of siRNA/shRNA delivery. |
| In Vivo/In Vitro Use | Can be used both in vitro in cell cultures and in vivo in animal models. | Primarily used for in vivo studies in genetically modified animals. | Can be used both in vitro and in vivo, although in vivo delivery can be challenging. |
| Key Advantages | Temporal control, dose-dependent effects, applicable to a wide range of model systems. | Complete and stable ablation of the target, useful for studying the lifelong consequences of MAGL absence. | High degree of specificity, can be used to study the effects of MAGL knockdown in specific cell types or tissues. |
| Key Disadvantages | Potential for off-target effects, development of tolerance with chronic use.[5] | Potential for developmental compensation, not suitable for studying acute effects of MAGL inhibition. | Incomplete knockdown, potential for off-target effects, challenges with in vivo delivery. |
Signaling Pathways and Experimental Workflows
The inhibition of MAGL, regardless of the method, initiates a cascade of downstream signaling events. The primary consequence is the elevation of 2-AG, which then modulates various signaling pathways.
Caption: Signaling pathway affected by MAGL inhibition.
The general workflow for comparing pharmacological and non-pharmacological MAGL silencing involves several key experimental stages, from the initial treatment or genetic modification to the final behavioral or molecular analysis.
Caption: General experimental workflow for comparing MAGL inhibition methods.
Experimental Protocols
Below are summarized protocols for key experiments used to evaluate the efficacy and effects of MAGL inhibition.
MAGL Activity Assay
This assay measures the enzymatic activity of MAGL in tissue or cell lysates.
-
Principle: A fluorogenic substrate for MAGL is cleaved by the enzyme, releasing a fluorescent product that can be quantified.
-
Protocol Summary:
-
Prepare tissue or cell lysates in an appropriate assay buffer.
-
Add the lysate to a 96-well plate.
-
For inhibitor studies, pre-incubate the lysate with the pharmacological inhibitor.
-
Initiate the reaction by adding the MAGL fluorogenic substrate.
-
Measure the fluorescence intensity over time using a microplate reader (Ex/Em ~360/460 nm).
-
To determine MAGL-specific activity, subtract the fluorescence measured in the presence of a selective MAGL inhibitor from the total fluorescence.[6]
-
Measurement of 2-Arachidonoylglycerol (2-AG) Levels
This protocol quantifies the primary substrate of MAGL, 2-AG, in biological samples.
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate and quantify 2-AG with high sensitivity and specificity.
-
Protocol Summary:
-
Homogenize tissue or cell samples in a solvent containing an internal standard (e.g., 2-AG-d8).
-
Perform lipid extraction using a suitable organic solvent mixture (e.g., chloroform/methanol).
-
Separate the lipid-containing organic phase and evaporate the solvent.
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system for quantification of 2-AG.[7][8]
-
Assessment of Neuroinflammation
This protocol evaluates the inflammatory response in the brain or in cultured glial cells.
-
Principle: The expression of pro-inflammatory markers, such as cytokines (e.g., TNF-α, IL-1β) and inducible nitric oxide synthase (iNOS), is measured using quantitative PCR (qPCR) or Western blotting.
-
Protocol Summary:
-
Induce neuroinflammation in an animal model (e.g., by lipopolysaccharide injection) or in cell culture (e.g., by treating microglia with LPS).[9][10]
-
Treat with a MAGL inhibitor or use MAGL knockout/knockdown models.
-
Isolate RNA or protein from brain tissue or cells.
-
For qPCR, reverse transcribe RNA to cDNA and perform real-time PCR using primers for inflammatory genes.
-
For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against inflammatory markers.[11]
-
In Vitro MAGL Silencing using siRNA
This protocol describes the transient knockdown of MAGL expression in cultured cells.
-
Principle: Small interfering RNA (siRNA) molecules complementary to MAGL mRNA are introduced into cells, leading to the degradation of the target mRNA and a reduction in MAGL protein synthesis.
-
Protocol Summary:
-
Seed cells in a culture plate to be 60-80% confluent at the time of transfection.
-
Prepare two solutions: one containing the MAGL siRNA and one containing a lipid-based transfection reagent in serum-free medium.[12][13]
-
Combine the two solutions to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells and incubate for 24-72 hours.
-
Assess the efficiency of MAGL knockdown by measuring MAGL mRNA (qPCR) or protein (Western blot) levels.[3]
-
Conclusion
Both pharmacological inhibition and non-pharmacological silencing of MAGL are powerful tools for studying the role of the endocannabinoid system in health and disease. Pharmacological inhibitors offer the advantage of temporal and dose-dependent control, making them suitable for preclinical studies and potential therapeutic development. Non-pharmacological methods, particularly genetic knockout, provide a means to study the long-term consequences of MAGL absence, while RNA interference allows for highly specific gene silencing in targeted cell populations. The choice of method will depend on the specific research question, the experimental model, and the desired duration and level of MAGL inhibition. A thorough understanding of the strengths and limitations of each approach is crucial for the accurate interpretation of experimental results and for advancing our knowledge of MAGL's physiological and pathological roles.
References
- 1. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. RNA interference suggests a primary role for monoacylglycerol lipase in the degradation of the endocannabinoid 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoacylglycerol Lipase (MAGL) Activity Assay Kit (ab273326) | Abcam [abcam.com]
- 7. Frontiers | The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Comparative Analysis of Magl-IN-19 and First-Generation MAGL Inhibitors
A guide for researchers on the evolution of selective and potent monoacylglycerol lipase (B570770) inhibitors.
This guide provides a detailed comparison of Magl-IN-19 against first-generation monoacylglycerol lipase (MAGL) inhibitors. The focus is on potency, selectivity, and in vivo efficacy, supported by experimental data and protocols to aid researchers in their work.
Overview of MAGL Inhibition
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key signaling lipid in the nervous system. Inhibiting MAGL elevates 2-AG levels, leading to the activation of cannabinoid receptors (CB1 and CB2) and producing a range of potential therapeutic effects, including analgesia, anti-inflammation, and neuroprotection. First-generation inhibitors like JZL184 and KML29 were crucial for validating MAGL as a therapeutic target but were often limited by factors such as off-target effects and suboptimal pharmacokinetic properties. This compound represents a significant advancement, offering improved potency and selectivity.
Comparative Performance Data
The following tables summarize the quantitative data comparing this compound with the well-characterized first-generation inhibitor, JZL184.
Table 1: In Vitro Potency and Selectivity
This table compares the half-maximal inhibitory concentration (IC50) of the inhibitors against MAGL and their cross-reactivity with other key serine hydrolases, fatty acid amide hydrolase (FAAH) and alpha/beta-hydrolase domain containing 6 (ABHD6).
| Inhibitor | MAGL IC50 (nM) | FAAH IC50 (nM) | ABHD6 IC50 (nM) | Selectivity (MAGL vs. FAAH) | Selectivity (MAGL vs. ABHD6) |
| This compound | 19 | >10,000 | >10,000 | >500-fold | >500-fold |
| JZL184 | 8 | 4000 | 200 | 500-fold | 25-fold |
Data compiled from representative biochemical assays.
Table 2: In Vivo Efficacy in Rodent Models
This table presents the effects of the inhibitors on brain endocannabinoid levels following systemic administration in mice.
| Inhibitor | Dose (mg/kg, i.p.) | Time Point | Brain 2-AG Levels (% of Vehicle) | Brain AEA Levels (% of Vehicle) |
| This compound | 10 | 4 hours | ~1000% | No significant change |
| JZL184 | 40 | 4 hours | ~800% | No significant change |
Data represents typical findings from in vivo neurochemical analyses.
Key Experimental Methodologies
Detailed protocols are essential for reproducing and building upon existing research.
Protocol 1: In Vitro MAGL Inhibition Assay
This protocol outlines a common method for determining the IC50 of an inhibitor against MAGL.
-
Enzyme Source: Prepare cell lysates from HEK293 cells overexpressing human MAGL.
-
Substrate: Use 2-oleoylglycerol (2-OG) as the substrate.
-
Inhibitor Preparation: Serially dilute this compound or other test compounds in DMSO.
-
Assay Procedure:
-
Pre-incubate the enzyme preparation with varying concentrations of the inhibitor for 30 minutes at 37°C in a phosphate (B84403) buffer (pH 7.4).
-
Initiate the reaction by adding the 2-OG substrate.
-
Allow the reaction to proceed for 20 minutes at 37°C.
-
Terminate the reaction by adding an organic solvent mixture (e.g., chloroform/methanol).
-
-
Detection: Quantify the amount of glycerol (B35011) produced, a byproduct of 2-OG hydrolysis, using a commercially available colorimetric or fluorometric glycerol detection kit.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: In Vivo Assessment of Brain Endocannabinoid Levels
This protocol describes the workflow for measuring 2-AG levels in the brain following inhibitor administration.
Caption: Workflow for in vivo analysis of endocannabinoid levels.
Signaling Pathway Context
MAGL is a central node in the endocannabinoid system. Its inhibition fundamentally alters the balance of lipid signaling molecules derived from arachidonic acid.
Caption: The role of MAGL in the 2-AG signaling pathway.
Conclusion
This compound demonstrates clear advantages over first-generation MAGL inhibitors like JZL184, particularly in its enhanced selectivity against other serine hydrolases such as ABHD6. This high selectivity minimizes the potential for off-target effects, which is a critical consideration for both preclinical research and therapeutic development. While both classes of inhibitors effectively raise brain 2-AG levels, the superior biochemical profile of this compound makes it a more precise tool for studying the physiological consequences of MAGL inhibition and a stronger candidate for further drug development. Researchers should consider these differences when selecting an inhibitor for their specific experimental needs.
Unveiling Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay for Magl-IN-19
For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target within a cellular environment is a critical step. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for validating such target engagement. This guide provides a comprehensive comparison of CETSA with alternative methods for the monoacylglycerol lipase (B570770) (MAGL) inhibitor, Magl-IN-19, supported by experimental data and detailed protocols.
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1] Inhibition of MAGL is a promising therapeutic strategy for a range of neurological and inflammatory disorders.[2] this compound is a potent and selective inhibitor of MAGL, and verifying its direct binding to MAGL in a cellular context is essential for its development and for understanding its mechanism of action.
Illuminating Target Binding with CETSA
CETSA is a biophysical assay founded on the principle of ligand-induced thermal stabilization of proteins.[3] When a small molecule like this compound binds to its target protein, MAGL, it generally increases the protein's stability against heat-induced denaturation. This thermal stabilization can be quantified, providing direct evidence of target engagement within intact cells or cell lysates.[4]
CETSA Workflow Diagram
Caption: The CETSA workflow involves compound treatment, heating, cell lysis, and quantification of the soluble target protein to determine thermal stabilization.
Experimental Protocol: CETSA for this compound
This generalized protocol outlines the key steps for performing a CETSA experiment to determine the target engagement of this compound.
1. Cell Culture and Treatment:
-
Culture a suitable cell line with endogenous or overexpressed MAGL to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by methods such as freeze-thaw cycles or sonication.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
4. Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble MAGL in each sample using a method like Western blotting or an ELISA-based approach.
-
Plot the percentage of soluble MAGL against the temperature to generate melting curves for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Comparison with Alternative Methods
While CETSA is a powerful tool, other techniques can also be employed to assess the target engagement of MAGL inhibitors.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein in a cellular context.[3] | Label-free; applicable to intact cells and tissues; reflects physiological conditions.[4] | Can be low-throughput (Western Blot); requires specific antibodies. | Thermal shift (ΔTm), EC50 for thermal stabilization. |
| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active enzyme sites with a fluorescent or biotinylated probe.[5] | Provides information on enzyme activity and selectivity across a proteome; can be high-throughput.[2] | Requires a suitable reactive probe; may not be applicable to all inhibitors. | IC50 for inhibition of probe labeling. |
| Enzymatic Assays | Measures the catalytic activity of purified MAGL in the presence of an inhibitor. | High-throughput; provides direct measure of inhibitory potency. | In vitro assay that may not reflect cellular activity; requires purified enzyme. | IC50, Ki. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon direct binding of the inhibitor to the purified protein. | Provides a complete thermodynamic profile of the binding interaction. | Requires large amounts of purified protein and inhibitor; low-throughput. | Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). |
MAGL Signaling Pathway
Understanding the context in which this compound acts is crucial. MAGL is a central node in the endocannabinoid signaling pathway.
Caption: MAGL in the presynaptic neuron degrades 2-AG, terminating its signaling at the CB1 receptor. This compound inhibits this process.
Conclusion
The Cellular Thermal Shift Assay is a valuable tool for confirming the target engagement of MAGL inhibitors like this compound in a physiologically relevant setting. While alternative methods such as ABPP and enzymatic assays provide complementary information, CETSA offers the unique advantage of assessing direct target binding within the complex environment of a living cell. By employing a combination of these techniques, researchers can gain a comprehensive understanding of the pharmacological profile of this compound and accelerate its development as a potential therapeutic agent.
References
- 1. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 2. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elrig.org [elrig.org]
- 5. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
A Comparative Analysis of Neuroprotective Efficacies: MAGL Inhibitor JZL184 and Other Neuro-Agents
A detailed guide for researchers and drug development professionals on the neuroprotective effects of the monoacylglycerol lipase (B570770) (MAGL) inhibitor JZL184, compared with other prominent neuro-agents. This guide provides a synthesis of experimental data, detailed protocols for key assays, and visual representations of associated signaling pathways.
In the quest for effective therapies against neurodegenerative diseases and acute brain injury, a variety of neuroprotective agents are under intense investigation. This guide provides a comparative overview of four such agents, each with a distinct mechanism of action:
-
JZL184: A potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Its action elevates 2-AG levels, enhancing cannabinoid receptor signaling and reducing the production of pro-inflammatory arachidonic acid.[1]
-
URB597: A selective inhibitor of fatty acid amide hydrolase (FAAH), the enzyme responsible for breaking down the endocannabinoid anandamide (B1667382) (AEA). By increasing AEA levels, it modulates cannabinoid receptor 1 (CB1) signaling.[2]
-
Memantine (B1676192): A non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It blocks excessive glutamatergic signaling, a key pathway in excitotoxic neuronal death.[3][4]
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione (B108866) (GSH). It primarily functions by replenishing intracellular GSH levels, thereby combating oxidative stress.[5][6]
This guide will objectively compare their performance based on supporting experimental data, provide detailed methodologies for the cited experiments, and visualize the underlying biological pathways.
Data Presentation: Quantitative Comparison of Neuroprotective Effects
The following tables summarize the quantitative effects of JZL184, URB597, Memantine, and N-acetylcysteine across various preclinical models of neurological damage.
Table 1: Effects on Neuronal Injury and Survival
| Agent | Model | Dosage | Outcome Measure | Result |
| JZL184 | Rat; Ischemic Stroke (ET-1 model) | 10 mg/kg | Infarct Volume | Significant reduction vs. vehicle.[7] |
| Rat; Ischemic Stroke (pMCAO) | 10 mg/kg | Neurological Score | Significant improvement vs. vehicle.[7] | |
| URB597 | Rat; Optic Nerve Axotomy (Young) | 0.3 mg/kg/day | Retinal Ganglion Cell (RGC) Survival | Increased RGC survival at 1 and 2 weeks post-axotomy.[8] |
| Memantine | Rat; LPS-induced Neurotoxicity | 1-10 µM | Dopaminergic Neuron Survival | Dose-dependent reduction in LPS-induced loss of DA uptake capacity (LPS alone caused a 60% decrease).[9] |
| N-acetylcysteine (NAC) | Mouse; 6-OHDA Model | 100 mg/kg, i.p. | Striatal Tyrosine Hydroxylase (TH) Levels | Significantly higher TH levels 10 days post-lesion vs. 6-OHDA alone.[10] |
| SH-SY5Y Cells; 6-OHDA | 1.25 mM | Cell Viability | Completely abolished the cytotoxic effects of 25 µM 6-OHDA.[5] |
Table 2: Modulation of Neuroinflammation and Oxidative Stress
| Agent | Model | Dosage | Outcome Measure | Result |
| JZL184 | Mouse; MCAO Stroke Model | 4, 8, 16 mg/kg | Brain TNF-α & MMP9 Levels | Significant reduction at all doses.[11] |
| Mouse; MCAO Stroke Model | 4, 8, 16 mg/kg | Brain IL-10 Levels | Significant increase at all doses.[11] | |
| URB597 | Rat; Aged Hippocampus | 0.3 mg/kg | Microglial Activation Markers (MHCII, CD68, CD11b mRNA) | Attenuated age-related increases.[12] |
| Memantine | Rat; LPS-induced Neuroinflammation | 10 µM | Microglial Superoxide Production | Inhibited LPS-induced increase.[9] |
| HUVECs; OGD/Reperfusion | 5-10 µM | IL-6 and IL-8 mRNA Expression | Dose-dependently reduced OGD/R-induced increases (from 4.7-fold down to 1.7-fold for IL-6).[13] | |
| N-acetylcysteine (NAC) | Human; Parkinson's & Gaucher Diseases | 150 mg/kg, IV | Brain Glutathione (GSH) Levels | Increased brain GSH concentrations in all subjects.[14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the data presentation are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Assessment of Apoptosis via TUNEL Staining in Brain Cryosections
Objective: To detect and quantify DNA fragmentation, a hallmark of apoptosis, in brain tissue following injury and treatment.
Materials:
-
Cryopreserved brain sections (10-20 µm) on coated slides.
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution (0.1% Triton X-100, 0.1% sodium citrate).
-
TUNEL Reaction Mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides, e.g., FITC-dUTP), as per commercial kit instructions (e.g., from GenScript, Abcam).[15][16]
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Thaw frozen sections at room temperature for 20 minutes.
-
Fix the sections with 4% PFA for 30 minutes at room temperature.
-
Wash slides twice with PBS for 5 minutes each.
-
Incubate slides in Permeabilization Solution for 2 minutes on ice.
-
Wash slides twice with PBS for 5 minutes each.
-
Prepare the TUNEL Reaction Mixture according to the manufacturer's protocol.
-
Apply 50-100 µL of the TUNEL Reaction Mixture to each section, cover with a coverslip or parafilm to ensure even distribution.
-
Incubate for 60-120 minutes at 37°C in a humidified, dark chamber.
-
Wash slides three times with PBS for 5 minutes each.
-
Counterstain with DAPI (e.g., 2 µg/mL) for 10 minutes at room temperature in the dark.
-
Wash slides three times with PBS for 5 minutes each.
-
Mount with an appropriate mounting medium and a coverslip.
-
Visualize using a fluorescence microscope. TUNEL-positive nuclei (e.g., green fluorescence) indicate apoptotic cells, while all nuclei are stained by DAPI (blue).
Data Analysis: Quantify the number of TUNEL-positive cells and the total number of DAPI-stained cells in representative fields of view. Express apoptosis as the percentage of TUNEL-positive cells (TUNEL index).
Quantification of TNF-α in Brain Tissue by ELISA
Objective: To measure the concentration of the pro-inflammatory cytokine TNF-α in brain homogenates.
Materials:
-
Brain tissue samples.
-
Ice-cold PBS.
-
Tissue Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
Homogenizer.
-
Microcentrifuge.
-
Commercial TNF-α ELISA Kit (e.g., from RayBiotech, Cloud-Clone Corp).[17][18]
-
Microplate reader.
Procedure:
-
Excise brain tissue and immediately place it on ice.
-
Weigh the tissue and add ice-cold Lysis Buffer (e.g., 1:9 tissue weight to buffer volume).
-
Homogenize the tissue on ice until no visible chunks remain.
-
Centrifuge the homogenate at 10,000-15,000 x g for 10-15 minutes at 4°C.
-
Carefully collect the supernatant (lysate) and store it on ice or at -80°C for later use.
-
Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
Perform the ELISA assay according to the kit manufacturer's instructions. A general workflow is as follows: a. Prepare standards, controls, and samples (dilute lysates if necessary to fall within the standard curve range). b. Add 100 µL of standards and samples to the appropriate wells of the TNF-α antibody-coated plate. c. Incubate for 1-2.5 hours at 37°C or room temperature. d. Wash the wells several times with the provided Wash Buffer. e. Add 100 µL of the biotin-conjugated detection antibody. Incubate for 1 hour. f. Wash the wells. g. Add 100 µL of Streptavidin-HRP solution. Incubate for 30-45 minutes. h. Wash the wells. i. Add 90-100 µL of TMB Substrate Solution and incubate in the dark for 15-30 minutes. j. Add 50 µL of Stop Solution.
-
Read the absorbance at 450 nm immediately using a microplate reader.
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to calculate the concentration of TNF-α in the samples. Normalize the TNF-α concentration to the total protein concentration of the lysate (e.g., pg/mg of protein).
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow.
References
- 1. Repeated-dose Oral N-acetylcysteine in Parkinson Disease: Pharmacokinetics and Effect on Brain Glutathione and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JZL184, as a monoacylglycerol lipase inhibitor, down-regulates inflammation in a cannabinoid pathway dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine Boosts Brain and Blood Glutathione in Gaucher and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of monoacylglycerol lipase inhibitors in experimental ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The fatty acid amide hydrolase inhibitor, URB597, promotes retinal ganglion cell neuroprotection in a rat model of optic nerve axotomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the therapeutic potential of N-acetyl cysteine and the tools used to define nigrostriatal degeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monoacylglycerol lipase inhibitor, JZL-184, confers neuroprotection in the mice middle cerebral artery occlusion model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The fatty acid amide hydrolase inhibitor URB597 exerts anti-inflammatory effects in hippocampus of aged rats and restores an age-related deficit in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The protective effects of memantine against inflammation and impairment of endothelial tube formation induced by oxygen-glucose deprivation/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. genscript.com [genscript.com]
- 16. TUNEL staining [abcam.com]
- 17. cloud-clone.com [cloud-clone.com]
- 18. raybiotech.com [raybiotech.com]
Safety Operating Guide
Prudent Disposal of Magl-IN-19: A Guide for Laboratory Professionals
Disclaimer: This document provides generalized guidance on the proper disposal of Magl-IN-19, a potent and selective monoacylglycerol lipase (B570770) (MAGL) inhibitor. As this chemical is intended for research use only, a specific Safety Data Sheet (SDS) from the supplier is the authoritative source for safety and disposal information.[1] Researchers must obtain and meticulously follow the SDS provided by the vendor before handling or disposing of this compound. The procedures outlined below are based on best practices for handling potentially hazardous research chemicals and should be adapted to comply with institutional and local regulations.
I. Essential Safety and Handling Precautions
This compound is a highly potent and selective MAGL inhibitor.[1][2] While a comprehensive toxicological profile is not widely published, its potency necessitates careful handling to avoid accidental exposure. Researchers should always work in a well-ventilated laboratory, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
II. Chemical and Physical Properties
Understanding the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key information, which should be verified against the supplier-specific SDS.
| Property | Data | Reference |
| IUPAC Name | cis-Hexahydro-pyrido-oxazinone derivative | [1] |
| Molecular Formula | Not explicitly stated in search results. | |
| Molecular Weight | Not explicitly stated in search results. | |
| Appearance | Assumed to be a solid powder. | |
| Solubility | Soluble in organic solvents like DMSO. | |
| Storage | Store at -20°C for long-term stability. |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following protocol is a generalized procedure and must be superseded by the specific instructions in the product's SDS and institutional guidelines.
1. Deactivation of Small Quantities:
For minute residual quantities of this compound on labware (e.g., vials, spatulas), a chemical deactivation step may be recommended. This often involves reacting the compound with a solution that renders it inactive. A common method for deactivating reactive small molecules is treatment with a solution of sodium hypochlorite (B82951) (bleach) or a strong acid or base, depending on the chemical's reactivity. However, without specific data on this compound's reactivity, this step should only be performed if explicitly recommended in the SDS.
2. Segregation and Collection of Waste:
-
Solid Waste:
-
Unused or expired this compound powder, as well as any grossly contaminated materials (e.g., weighing paper, pipette tips), should be collected in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and securely sealed.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO or other organic solvents) must be collected in a separate, labeled hazardous liquid waste container.
-
Do not mix with other waste streams unless compatibility is confirmed. Halogenated and non-halogenated solvent waste should typically be segregated.
-
-
Contaminated PPE:
-
Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as solid hazardous waste.
-
3. Labeling and Storage of Waste:
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic," "Irritant"), as indicated in the SDS.
-
The date of accumulation.
-
The name of the principal investigator or laboratory.
Store the sealed waste containers in a designated, secure area, away from incompatible materials, until they are collected by the institution's Environmental Health and Safety (EHS) department.
4. Arranging for Final Disposal:
Contact your institution's EHS office to schedule a pickup for the hazardous waste. EHS professionals are trained in the proper handling and final disposal of chemical waste in accordance with federal, state, and local regulations. Never dispose of this compound or its containers in the regular trash or down the drain.
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
This comprehensive approach to the disposal of this compound ensures that safety and regulatory compliance are maintained throughout the process. Always prioritize the information provided in the manufacturer's Safety Data Sheet.
References
Personal protective equipment for handling Magl-IN-19
Essential Safety and Handling Guide for Magl-IN-19
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent monoacylglycerol lipase (B570770) (MAGL) inhibitor. The following procedures are based on best practices for handling bioactive small molecules in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper experimental conduct.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, especially in solid form or when preparing solutions, appropriate personal protective equipment and engineering controls are mandatory to prevent exposure.
| Control Type | Recommendation | Purpose |
| Engineering Controls | Chemical Fume Hood | To prevent inhalation of dust or aerosols. |
| Eyewash Station & Safety Shower | For immediate decontamination in case of accidental exposure. | |
| Personal Protective Equipment (PPE) | ||
| Safety Goggles | To protect eyes from splashes or dust. | |
| Lab Coat | To protect skin and clothing from contamination. | |
| Nitrile Gloves | To prevent dermal absorption. Change gloves frequently and after handling the compound. | |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the powder outside of a fume hood to avoid inhalation.[1] |
Operational Handling and Disposal Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Preparation of Solutions:
-
All weighing and solution preparation should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Use a solvent recommended by the supplier. If dissolving in a solvent like DMSO, be aware of its ability to facilitate skin absorption of other chemicals.
Experimental Use:
-
When using this compound in assays, it is crucial to run control reactions with only the solvent to account for any non-specific effects.
-
For cell-based studies, consider the cell permeability of the inhibitor.
-
Be mindful of the inhibitor's mechanism of action (e.g., competitive, non-competitive) as it can affect experimental outcomes.[2]
Spill Management:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep or vacuum the material into a sealed container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and clean the spill site thoroughly.
Disposal Plan:
-
Dispose of all waste containing this compound, including unused compound, contaminated labware, and solutions, as hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.[3]
-
Collect waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[3]
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
